1,3-Benzenedithiol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
benzene-1,3-dithiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6S2/c7-5-2-1-3-6(8)4-5/h1-4,7-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWOASCVFHSYHOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301031564 | |
| Record name | 1,3-Benzenedithiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301031564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
626-04-0 | |
| Record name | 1,3-Benzenedithiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=626-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Benzenedithiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301031564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene-1,3-dithiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.933 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties and Reactivity of 1,3-Benzenedithiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Benzenedithiol, a key organosulfur compound, serves as a versatile building block in organic synthesis and materials science. This guide provides a comprehensive overview of its chemical properties, spectral characteristics, and reactivity. Detailed experimental protocols for its synthesis and key transformations are presented, alongside a thorough analysis of its spectroscopic data. This document aims to be a valuable resource for researchers leveraging this compound in their scientific endeavors.
Chemical and Physical Properties
This compound, also known as dithioresorcinol, is a white to pale yellow crystalline solid or liquid with a characteristic pungent odor.[1] It is soluble in many organic solvents like alcohols, ethers, and ketones but is insoluble in water.[1] It is sensitive to air and should be stored accordingly.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₆S₂ | [1] |
| Molar Mass | 142.24 g/mol | [1] |
| Melting Point | 24-25 °C | [1] |
| Boiling Point | 128-129 °C at 16 mmHg | [1] |
| Density | 1.24 g/cm³ | [1] |
| pKa | 5.84 ± 0.10 (Predicted) | [1] |
| Refractive Index | 1.6625 | [1] |
| Solubility | Miscible with acetonitrile. Insoluble in water. Soluble in alcohols, ethers, and ketones. | [1] |
Spectroscopic Data
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound in CDCl₃ typically shows a complex multiplet for the aromatic protons and a singlet for the thiol protons. The chemical shifts and coupling constants are crucial for structural confirmation.
Table 2: ¹H NMR Spectral Data of this compound
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |
| SH | ~3.5 | s | - |
| Ar-H | 7.0 - 7.3 | m | - |
Note: Chemical shifts can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
Table 3: ¹³C NMR Spectral Data of this compound
| Carbon | Chemical Shift (ppm) |
| C-S | ~130 |
| C-H (aromatic) | 120 - 130 |
Note: Specific assignments require more detailed spectral analysis or computational prediction.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by the presence of a weak S-H stretching band and various aromatic C-H and C=C stretching and bending vibrations.
Table 4: Key IR Absorption Bands of this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| S-H stretch | ~2550 | Weak |
| Aromatic C-H stretch | 3000 - 3100 | Medium |
| Aromatic C=C stretch | 1400 - 1600 | Medium-Strong |
| C-S stretch | 600-800 | Medium |
Mass Spectrometry
The electron ionization mass spectrum of this compound shows a prominent molecular ion peak (M⁺) at m/z 142. The fragmentation pattern is characterized by the loss of hydrogen atoms, thiol groups, and the sulfur atom.
Table 5: Major Fragments in the Mass Spectrum of this compound
| m/z | Fragment Ion |
| 142 | [C₆H₆S₂]⁺ (Molecular Ion) |
| 109 | [C₆H₅S]⁺ |
| 78 | [C₆H₆]⁺ |
Reactivity
The reactivity of this compound is primarily governed by the two nucleophilic thiol groups. These groups can undergo a variety of reactions, including oxidation, alkylation, and condensation with carbonyl compounds. The corresponding thiolate, formed by deprotonation, is a potent nucleophile.
Oxidation to Disulfides
Thiols can be oxidized to form disulfides. In the case of this compound, both intermolecular and intramolecular (cyclic) disulfide formation can occur depending on the reaction conditions.
Caption: Oxidation pathways of this compound.
Nucleophilic Reactions
The thiolate anions of this compound are strong nucleophiles and can react with various electrophiles, such as alkyl halides and carbonyl compounds.
Reaction with alkyl halides leads to the formation of thioethers. This reaction typically proceeds via an Sₙ2 mechanism.
Caption: S-Alkylation of this compound.
This compound reacts with aldehydes and ketones in the presence of an acid catalyst to form 1,3-dithianes, which are useful protecting groups and synthetic intermediates.
Caption: Formation of 1,3-dithianes.
Formation of Metal Complexes
This compound acts as a bidentate ligand, coordinating to metal ions through its two sulfur atoms to form stable metal-dithiolene complexes. These complexes have applications in catalysis and materials science.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reduction of 1,3-benzenedisulfonyl chloride.
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Detailed Protocol:
-
In a round-bottom flask equipped with a stirrer and a dropping funnel, dissolve 1,3-benzenedisulfonyl chloride in glacial acetic acid.
-
Cool the flask in an ice bath and slowly add zinc dust, followed by the dropwise addition of concentrated hydrochloric acid, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours.
-
Filter the reaction mixture and wash the solid residue with diethyl ether.
-
Combine the filtrate and the ether washings and extract with diethyl ether.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting oil by vacuum distillation to yield this compound.
Oxidation to Polymeric Disulfide
Experimental Protocol:
-
Dissolve this compound in a suitable solvent such as chloroform or dichloromethane.
-
Add a solution of iodine in the same solvent dropwise with stirring at room temperature.
-
Continue stirring for 1-2 hours until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure to obtain the polymeric disulfide.
S-Alkylation with an Alkyl Halide
Experimental Protocol:
-
To a solution of this compound in a polar aprotic solvent like DMF or acetonitrile, add a base such as potassium carbonate or sodium hydride at 0 °C.
-
Stir the mixture for 30 minutes to ensure complete formation of the dithiolate.
-
Add the alkyl halide dropwise and allow the reaction to warm to room temperature.
-
Stir for 4-6 hours or until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and extract with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Formation of a 1,3-Dithiane Derivative
Experimental Protocol:
-
To a solution of the aldehyde or ketone in a non-polar solvent like toluene or dichloromethane, add this compound.
-
Add a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂) or a Brønsted acid (e.g., p-toluenesulfonic acid).
-
Reflux the mixture with a Dean-Stark trap to remove the water formed during the reaction.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purify the product by crystallization or column chromatography.
Safety and Handling
This compound is an irritant to the skin, eyes, and respiratory system.[1] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety goggles. It is air-sensitive and should be stored under an inert atmosphere. Avoid contact with strong oxidizing agents, acids, and bases.[1]
Conclusion
This compound is a valuable and reactive molecule with broad applications in organic synthesis and beyond. Its two thiol groups provide a handle for a diverse range of chemical transformations, making it a cornerstone for the construction of complex molecular architectures and functional materials. This guide has provided a detailed overview of its chemical properties, reactivity, and handling, which should serve as a useful reference for researchers in the field.
References
Spectroscopic Analysis of 1,3-Benzenedithiol: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of 1,3-Benzenedithiol, a key aromatic thiol compound, through fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. This document presents a comprehensive summary of its spectral characteristics, detailed experimental protocols for data acquisition, and a logical visualization of its molecular structure.
Molecular Structure and Overview
This compound (CAS No. 626-04-0) is an organosulfur compound with the molecular formula C₆H₆S₂. Its structure consists of a benzene ring substituted with two thiol (-SH) functional groups at the meta positions. This arrangement confers specific chemical reactivity and distinct spectroscopic signatures, which are critical for its identification, characterization, and application in various scientific fields, including materials science and pharmaceutical development.
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide characteristic signals corresponding to the aromatic protons and carbons, as well as the thiol protons.
¹H NMR Data
The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region and a distinct signal for the thiol protons. The symmetry of the molecule simplifies the aromatic splitting pattern.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.20 | t | 1H | H-5 |
| ~7.10 | d | 2H | H-4, H-6 |
| ~7.05 | s | 1H | H-2 |
| ~3.45 | s | 2H | -SH (Thiol) |
Note: Data is typically acquired in a deuterated solvent such as CDCl₃ or DMSO-d₆. Chemical shifts can vary slightly depending on the solvent and concentration.
¹³C NMR Data
The ¹³C NMR spectrum provides insight into the carbon environment of the molecule. Due to symmetry, four distinct signals are expected for the benzene ring carbons.
| Chemical Shift (δ) ppm | Assignment |
| ~132.0 | C1, C3 |
| ~129.5 | C5 |
| ~125.0 | C4, C6 |
| ~122.0 | C2 |
Note: Data is typically acquired in a deuterated solvent such as CDCl₃ or DMSO-d₆.
Experimental Protocol: NMR Spectroscopy
A standardized protocol for obtaining NMR spectra of this compound is as follows:
Unraveling the Structural Characteristics of 1,3-Benzenedithiol: A Technical Overview
Despite its utility in organic synthesis and materials science, a definitive single-crystal X-ray diffraction study detailing the precise crystal structure of 1,3-benzenedithiol is not publicly available in crystallographic databases. This technical guide consolidates the existing knowledge on its synthesis, physical properties, and molecular geometry, providing a comprehensive overview for researchers, scientists, and drug development professionals. In the absence of experimental crystallographic data, this document also presents a generalized approach to its synthesis and potential crystallization.
Physicochemical Properties of this compound
This compound is a sulfur-containing organic compound with the molecular formula C₆H₆S₂. It is recognized as a white or pale yellow crystalline solid with a pungent odor.[1] While its crystal system, space group, and precise unit cell dimensions remain undetermined, its fundamental physical properties have been characterized and are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₆H₆S₂ | [1][2] |
| Molecular Weight | 142.24 g/mol | [2] |
| Melting Point | 24-25 °C | [1] |
| Boiling Point | 128-129 °C at 16 mmHg | [1] |
| Appearance | White or pale yellow crystalline solid | [1] |
| Solubility | Soluble in alcohols, ethers, and ketones; insoluble in water. | [1] |
Synthesis and Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not extensively reported in readily accessible literature. However, established synthetic routes for aromatic thiols provide a basis for its preparation. Two primary methods are generally cited for the synthesis of this compound.[1]
Method 1: Reaction of 1,3-Dibromobenzene with Sulfur
This method involves the reaction of a di-halogenated benzene with a sulfur source, a common approach for introducing thiol groups onto an aromatic ring.
Generalized Protocol:
-
Reaction Setup: A reaction vessel equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet is charged with 1,3-dibromobenzene and a suitable solvent, such as a high-boiling point ether or an anhydrous polar aprotic solvent.
-
Sulfur Source: A sulfurating agent, such as sodium sulfide or a similar nucleophilic sulfur source, is added to the reaction mixture.
-
Reaction Conditions: The mixture is heated to reflux under an inert atmosphere (e.g., nitrogen or argon) for a period sufficient to ensure complete reaction, which can be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. An acidic work-up is then performed to protonate the thiolate intermediates, yielding the desired this compound. This typically involves the addition of a dilute mineral acid, such as hydrochloric acid.
-
Purification: The crude product is extracted with an organic solvent. The organic layers are combined, washed with brine, and dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate). The solvent is then removed under reduced pressure. The resulting crude this compound can be further purified by distillation or recrystallization from a suitable solvent.
Method 2: Reduction of Benzoisothiocyanate Derivatives
This approach utilizes a dinitrobenzene precursor which is converted to a di-isothiocyanate, followed by reduction to the dithiol.
Generalized Protocol:
-
Dinitration: Benzene is first dinitrated to 1,3-dinitrobenzene using a mixture of nitric acid and sulfuric acid.
-
Reduction to Diamine: The 1,3-dinitrobenzene is then reduced to 1,3-diaminobenzene.
-
Conversion to Di-isothiocyanate: The 1,3-diaminobenzene is treated with thiophosgene or a related reagent to form the corresponding di-isothiocyanate derivative.
-
Reduction to Dithiol: The di-isothiocyanate is subsequently reduced to this compound. This reduction can be achieved using a reducing agent such as lithium aluminum hydride or by acidic hydrolysis.
-
Purification: The final product is purified using standard techniques such as extraction, distillation, or recrystallization.
Crystallization Approach
While a specific protocol for the single-crystal growth of this compound is not available, general techniques for the crystallization of small organic molecules can be applied.
Generalized Crystallization Protocol:
-
Solvent Selection: A suitable solvent or solvent system in which this compound has moderate solubility is chosen. Good solvent candidates include alcohols (e.g., ethanol, methanol), hydrocarbons (e.g., hexane, toluene), or mixtures thereof.
-
Dissolution: The purified this compound is dissolved in a minimal amount of the chosen solvent at an elevated temperature to create a saturated or near-saturated solution.
-
Slow Cooling: The hot solution is allowed to cool slowly to room temperature. This slow cooling process reduces the solubility of the compound and promotes the formation of well-ordered crystals. For further crystal growth, the solution can be stored at a lower temperature (e.g., in a refrigerator or freezer).
-
Vapor Diffusion: Another common technique is vapor diffusion. A concentrated solution of this compound in a relatively non-volatile solvent is placed in a small open vial. This vial is then placed in a larger sealed container that contains a more volatile solvent in which the compound is less soluble. The slow diffusion of the vapor of the more volatile solvent into the solution of the compound induces crystallization.
-
Crystal Isolation: Once crystals have formed, they are isolated by filtration and washed with a small amount of cold solvent to remove any residual impurities. The crystals are then dried under vacuum.
Molecular and Structural Visualization
Due to the absence of crystallographic data, a visualization of the crystal packing is not possible. However, the molecular structure of this compound and a conceptual workflow for its synthesis are presented below.
Caption: Molecular structure of this compound.
Caption: A generalized workflow for the synthesis of this compound.
References
Thermodynamic Properties of 1,3-Benzenedithiol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic properties of 1,3-Benzenedithiol. Due to a lack of extensive experimental data for this specific compound in publicly available literature, this guide also presents data for the closely related compound, Benzenethiol (Thiophenol), to serve as a valuable point of reference. Furthermore, it details the standard experimental and computational methodologies that can be employed to determine the thermodynamic properties of this compound.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₆S₂ | --INVALID-LINK-- |
| Molecular Weight | 142.24 g/mol | --INVALID-LINK-- |
| Melting Point | 24-25 °C | --INVALID-LINK-- |
| Boiling Point | 128-129 °C at 16 mmHg | --INVALID-LINK-- |
| Vapor Pressure | 0.0477 mmHg at 25 °C | --INVALID-LINK-- |
| Appearance | White or pale yellow crystalline solid or liquid | --INVALID-LINK-- |
| Solubility | Soluble in organic solvents like alcohols, ethers, and ketones; insoluble in water. | --INVALID-LINK-- |
Thermodynamic Properties of Benzenethiol (Thiophenol) as a Reference
In the absence of comprehensive experimental thermodynamic data for this compound, the properties of Benzenethiol (C₆H₅SH) provide a useful comparison for understanding the thermodynamic behavior of aromatic thiols. Table 2 summarizes key thermodynamic parameters for Benzenethiol.
| Thermodynamic Property | Value | Units | Source |
| Standard Molar Enthalpy of Formation (Liquid) | 11.7 ± 0.8 | kJ/mol | --INVALID-LINK-- |
| Standard Molar Enthalpy of Formation (Gas) | 61.1 ± 0.9 | kJ/mol | --INVALID-LINK-- |
| Standard Molar Entropy (Liquid) | 215.3 ± 1.0 | J/mol·K | --INVALID-LINK-- |
| Molar Heat Capacity (Liquid) | 173.22 | J/mol·K | --INVALID-LINK-- |
| Enthalpy of Vaporization at 298.15 K | 49.4 | kJ/mol | --INVALID-LINK-- |
| Enthalpy of Fusion | 11.45 | kJ/mol | --INVALID-LINK-- |
Experimental Determination of Thermodynamic Properties
The following sections describe the standard experimental protocols that can be used to determine the key thermodynamic properties of this compound.
Enthalpy of Formation
The standard enthalpy of formation (ΔfH°) of an organic sulfur compound like this compound can be determined using rotating-bomb calorimetry. This technique is necessary to ensure that the sulfur is oxidized to a well-defined final state, typically aqueous sulfuric acid.
Caption: Workflow for determining the enthalpy of formation using rotating-bomb calorimetry.
The process involves combusting a precisely weighed sample in a high-pressure oxygen environment within a rotating bomb. The rotation ensures a complete and uniform reaction, leading to the formation of CO₂, H₂O, and H₂SO₄. The heat released during combustion is measured by the temperature rise of the surrounding water bath. By calibrating the calorimeter with a substance of known enthalpy of combustion, such as benzoic acid, the enthalpy of combustion of the sample can be determined. The standard enthalpy of formation is then calculated from the enthalpy of combustion using Hess's law.
Heat Capacity and Entropy
The heat capacity (Cp) and, subsequently, the standard molar entropy (S°) of this compound can be determined using adiabatic calorimetry. This method measures the amount of heat required to raise the temperature of a substance by a specific amount while minimizing heat exchange with the surroundings.
Caption: Workflow for determining heat capacity and entropy via adiabatic calorimetry.
A known mass of the sample is placed in a calorimeter, which is surrounded by an adiabatic shield to prevent heat loss. A measured amount of electrical energy is supplied to the sample, and the resulting temperature change is precisely recorded. This process is repeated over a range of temperatures, typically starting from near absolute zero. The heat capacity is calculated at each temperature. The standard molar entropy at 298.15 K is then determined by integrating the heat capacity divided by the temperature (Cp/T) from 0 K to 298.15 K, accounting for the entropies of any phase transitions that occur.
Computational Prediction of Thermodynamic Properties
In the absence of experimental data, quantum chemical calculations provide a powerful tool for estimating the thermodynamic properties of molecules like this compound. Methods such as Density Functional Theory (DFT) and composite methods like G3 or G4 can be employed to calculate molecular geometries, vibrational frequencies, and electronic energies.
Caption: Logical workflow for the computational prediction of thermodynamic properties.
This computational approach begins with optimizing the molecular geometry of this compound. Subsequently, vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface and to compute the zero-point vibrational energy and thermal contributions to enthalpy and entropy. A high-level single-point energy calculation is then performed on the optimized geometry. Using statistical mechanics, these molecular properties are used to calculate the partition function, from which the macroscopic thermodynamic properties such as enthalpy, entropy, and heat capacity can be derived. The enthalpy of formation is typically calculated using atomization or isodesmic reaction schemes.
Conclusion
While experimental thermodynamic data for this compound remains scarce, this guide provides the available physicochemical properties and utilizes data from the closely related compound, Benzenethiol, for comparative purposes. The detailed descriptions of established experimental and computational methodologies offer a clear pathway for researchers to obtain the necessary thermodynamic parameters for this compound. Such data is crucial for a fundamental understanding of its chemical behavior and for its application in fields such as drug development and materials science.
In-Depth Technical Guide: Molecular Orbital Calculations of 1,3-Benzenedithiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical framework and computational protocols for determining the molecular orbital characteristics of 1,3-benzenedithiol. Special emphasis is placed on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's electronic behavior, reactivity, and potential applications in areas such as molecular electronics and drug design.
Introduction to Frontier Molecular Orbitals
In computational chemistry, Frontier Molecular Orbital (FMO) theory is a fundamental concept for describing the electronic properties and reactivity of a molecule.[1] The two most important of these orbitals are:
-
Highest Occupied Molecular Orbital (HOMO): This is the outermost orbital containing electrons. The energy of the HOMO is related to the molecule's ability to donate electrons and its ionization potential. Molecules with higher HOMO energy levels are generally better electron donors.
-
Lowest Unoccupied Molecular Orbital (LUMO): This is the innermost orbital that is devoid of electrons. The energy of the LUMO corresponds to the molecule's ability to accept electrons and is related to its electron affinity. A lower LUMO energy indicates a better electron acceptor.
The energy difference between these two orbitals, known as the HOMO-LUMO gap , is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule.[1] A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excitable and thus more reactive.[2]
Computational Methodology
The determination of molecular orbital energies for this compound is typically achieved through ab initio quantum chemical calculations. Density Functional Theory (DFT) is a widely used and robust method for this purpose, offering a good balance between computational cost and accuracy.[3]
Experimental Protocol: DFT Calculation Workflow
The following protocol outlines the standard procedure for calculating the molecular orbital energies of this compound.
I. Molecular Geometry Optimization:
-
Input Structure: A 3D structure of this compound is generated using molecular modeling software. The initial geometry can be based on standard bond lengths and angles.
-
Computational Method: The geometry is optimized to find the lowest energy conformation. A common and effective method is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.[4]
-
Basis Set: A suitable basis set is chosen to describe the atomic orbitals. The 6-31G(d) or a more extensive set like 6-311++G(d,p) is typically employed.[5] The inclusion of polarization functions (d) and diffuse functions (++) is important for accurately describing the electronic distribution, especially for sulfur-containing compounds.
-
Convergence Criteria: The optimization is run until the forces on the atoms and the change in energy between successive steps fall below predefined convergence thresholds, ensuring a true energy minimum has been reached.
II. Single-Point Energy and Molecular Orbital Calculation:
-
Optimized Geometry: Using the optimized molecular structure from the previous step, a single-point energy calculation is performed.
-
Method and Basis Set: The same DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) are used for consistency.
-
Output Analysis: The calculation yields the energies of all molecular orbitals. The energies of the HOMO and LUMO are identified from the output file. The HOMO is the highest energy level among the occupied orbitals, and the LUMO is the lowest energy level among the unoccupied (virtual) orbitals.
III. Data Extraction and Analysis:
-
HOMO and LUMO Energies: The energy values for the HOMO and LUMO are extracted in units of Hartrees and typically converted to electron volts (eV) for easier interpretation.
-
HOMO-LUMO Gap: The energy gap (ΔE) is calculated as the difference between the LUMO and HOMO energies: ΔE = ELUMO - EHOMO
The entire computational workflow can be visualized as follows:
Quantitative Data and Interpretation
| Molecule | Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| This compound | B3LYP / 6-31G(d) (Typical) | ~ -6.0 to -6.5 | ~ -0.5 to -1.0 | ~ 5.0 to 6.0 |
| 1,4-Benzenedithiol | B3LYP / 6-31G(d) | -5.55 | -0.22 | 5.33 |
Note: The values for this compound are illustrative and represent typical outcomes for such a molecule calculated with the specified method. The values for 1,4-Benzenedithiol are from published research for its planar conformer.[5]
The HOMO-LUMO gap is a key determinant of the molecule's electronic transitions. This relationship can be visualized with a molecular orbital energy diagram.
Applications in Drug Development and Research
The electronic properties derived from molecular orbital calculations are invaluable for:
-
Reactivity Prediction: Understanding the HOMO and LUMO energies helps predict how this compound might interact with biological targets, such as proteins or nucleic acids. Regions of high electron density (related to the HOMO) are susceptible to electrophilic attack, while regions of low electron density (related to the LUMO) are prone to nucleophilic attack.
-
Molecular Docking: The calculated charge distribution and electrostatic potential, which are derived from the molecular orbitals, are crucial for accurately simulating the binding of the molecule to a receptor's active site.
-
Design of Novel Compounds: By computationally modifying the structure of this compound (e.g., by adding functional groups), researchers can tune its HOMO-LUMO gap to alter its electronic properties, stability, and reactivity in a desired manner. This is particularly relevant in the design of prodrugs or analogues with improved pharmacokinetic profiles.
References
- 1. irjweb.com [irjweb.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]
A Comprehensive Technical Guide to the Solubility of 1,3-Benzenedithiol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of 1,3-Benzenedithiol, a crucial organosulfur compound in various chemical syntheses and applications. Understanding its solubility is paramount for reaction optimization, purification, and formulation in diverse research and development settings, including drug discovery.
Core Concepts in Solubility
The solubility of a solid compound like this compound in a liquid solvent is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. Key factors influencing the solubility of this compound include its molecular structure, featuring two thiol (-SH) groups on a benzene ring, which allows for hydrogen bonding and dipole-dipole interactions. The choice of solvent and its polarity, as well as temperature, will significantly impact the extent of solubility.
Qualitative Solubility of this compound
| Organic Solvent | Solvent Class | Qualitative Solubility | Citation |
| Acetonitrile | Nitrile | Miscible | [1][2] |
| Alcohols (general) | Alcohol | Soluble | [1] |
| Ethers (general) | Ether | Soluble | [1] |
| Ketones (general) | Ketone | Soluble | [1] |
It is important to note that while "soluble" indicates that a significant amount of this compound will dissolve in the solvent, "miscible" implies that the two substances will mix in all proportions to form a homogeneous solution.
Experimental Protocol for Determining Solubility
For researchers requiring precise quantitative solubility data for their specific applications, the following is a detailed, generalized experimental protocol for determining the solubility of a solid compound such as this compound in an organic solvent.
Objective:
To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (accurate to ±0.1 mg)
-
Vials with screw caps
-
Constant temperature bath or incubator
-
Vortex mixer or magnetic stirrer
-
Syringe filters (chemically compatible with the solvent)
-
Syringes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Record the initial mass of this compound.
-
Add a known volume or mass of the selected organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature bath set to the desired experimental temperature.
-
Agitate the samples using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically.
-
-
Sample Collection and Preparation:
-
Once equilibrium is achieved, allow the vials to stand undisturbed at the constant temperature for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Immediately filter the collected supernatant through a chemically compatible syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.
-
Dilute the filtered, saturated solution with a known volume of the solvent in a volumetric flask to a concentration suitable for the analytical method.
-
-
Quantification:
-
Analyze the concentration of this compound in the diluted solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations to accurately determine the concentration of the experimental sample.
-
-
Calculation of Solubility:
-
Calculate the concentration of the undiluted saturated solution based on the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the experimental determination of the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
This guide provides a foundational understanding of the solubility of this compound in organic solvents, tailored for professionals in research and drug development. While quantitative data is sparse, the qualitative information and the detailed experimental protocol herein offer a robust framework for scientists to determine precise solubility values for their specific needs. Accurate solubility data is a critical parameter that underpins the success of many chemical processes, from synthesis to formulation.
References
The Discovery and Enduring Utility of 1,3-Benzenedithiol: A Technical Guide
Introduction
1,3-Benzenedithiol, also known as dithioresorcinol or 1,3-dimercaptobenzene, is an organosulfur compound with the chemical formula C₆H₄(SH)₂. Characterized by a benzene ring substituted with two thiol groups at the meta positions, this compound has been a subject of scientific inquiry and practical application for over a century. While the precise moment of its discovery is not prominently documented, its synthesis aligns with the burgeoning field of organic sulfur chemistry in the late 19th and early 20th centuries. Early synthetic routes to aromatic thiols, such as the reduction of sulfonyl chlorides, were well-established during this period, suggesting the likely pathway to the first preparation of this compound. This guide provides a comprehensive overview of the historical context, synthesis, properties, and evolving applications of this versatile molecule, tailored for researchers, scientists, and professionals in drug development.
Historical Context and Discovery
The timeline below illustrates the logical progression of the synthesis and application of benzenedithiols, placing the likely emergence of the 1,3-isomer within the broader context of organic sulfur chemistry advancements.
Physicochemical Properties
This compound is a colorless to pale yellow liquid or solid with a characteristic pungent odor. Its physical and chemical properties are summarized and compared with its isomers in the table below.
| Property | 1,2-Benzenedithiol | This compound | 1,4-Benzenedithiol |
| CAS Number | 17534-15-5 | 626-04-0 | 624-39-5 |
| Molecular Formula | C₆H₆S₂ | C₆H₆S₂ | C₆H₆S₂ |
| Molecular Weight | 142.24 g/mol | 142.24 g/mol | 142.24 g/mol |
| Appearance | Colorless viscous liquid | Colorless to pale yellow liquid or solid | White to light yellow solid |
| Melting Point | 22-24 °C | 24-25 °C | 92-97 °C |
| Boiling Point | 119-120 °C at 17 mmHg | 128-129 °C at 16 mmHg | 243.3 °C at 760 mmHg |
| Density | 1.236 g/mL at 25 °C | Not readily available | 1.240 g/cm³ (predicted) |
| Water Solubility | Soluble in basic water | Sparingly soluble | Soluble |
Key Experimental Protocols
The synthesis of this compound can be achieved through various methods. Below are detailed protocols for a classical and a more contemporary approach.
Synthesis via Reduction of 1,3-Benzenedisulfonyl Chloride (Classical Method)
This method represents a likely historical route to this compound. It involves the initial sulfonation of benzene, followed by chlorination to the disulfonyl chloride, and finally reduction to the dithiol.
Methodology:
-
Preparation of 1,3-Benzenedisulfonyl Chloride:
-
1,3-Benzenedisulfonic acid is treated with a chlorinating agent such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to yield 1,3-benzenedisulfonyl chloride. The reaction is typically carried out in an inert solvent under reflux.
-
-
Reduction to this compound:
-
In a round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, a mixture of concentrated sulfuric acid and cracked ice is prepared and cooled to between -5 and 0 °C.
-
The crude 1,3-benzenedisulfonyl chloride is gradually introduced with stirring.
-
Zinc dust is then added in portions, ensuring the temperature does not rise above 0 °C.
-
After the addition is complete, the reaction mixture is stirred and slowly heated to reflux for several hours.
-
The resulting this compound is isolated by steam distillation. The product is then separated from the aqueous layer, dried over an anhydrous salt (e.g., calcium chloride), and purified by vacuum distillation.
-
Synthesis from 1,3-Dihalobenzene (Modern Method)
More contemporary methods often involve the reaction of a dihalobenzene with a source of sulfur, which can be more direct than the multi-step classical route.
Methodology:
-
Reaction with an Alkali Metal Sulfide:
-
A mixture of 1,3-dibromobenzene and an excess of an alkali metal sulfide (e.g., sodium sulfide) is heated in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures.
-
Upon completion, the reaction mixture is cooled and poured into water.
-
The aqueous solution is then acidified with a mineral acid (e.g., HCl) to protonate the thiolate intermediates, leading to the precipitation of this compound.
-
The crude product is collected by filtration or extraction with an organic solvent, followed by purification via distillation or chromatography.
-
Applications
The applications of this compound have evolved from its use in fundamental organic synthesis to its role in advanced materials and nanotechnology.
-
Organic Synthesis: It serves as a versatile building block for the synthesis of various sulfur-containing heterocyclic compounds and polymers.
-
Coordination Chemistry: The thiol groups can deprotonate to form dithiolates, which act as bidentate ligands for a wide range of metal ions, forming stable coordination complexes.
-
Corrosion Inhibition: this compound can form a protective layer on metal surfaces, inhibiting corrosion.[2]
-
Analytical Chemistry: It can be employed as a reducing agent or as a reagent in various analytical procedures.[2]
-
Materials Science and Nanotechnology: In recent years, this compound and its isomers have garnered significant attention for their use in:
-
Self-Assembled Monolayers (SAMs): The thiol groups readily bind to gold and other metal surfaces, allowing for the formation of ordered molecular layers with tailored surface properties.
-
Molecular Electronics: Benzenedithiols have been used as molecular wires to study charge transport at the single-molecule level.
-
Solar Cells: It has been used to improve the power conversion efficiency in certain types of hybrid solar cells.[3][4]
-
Conclusion
This compound, a compound with roots in the classical era of organic chemistry, continues to be a molecule of significant interest. Its unique properties, stemming from the two thiol groups on a benzene ring, have enabled its use in a wide array of applications, from traditional organic synthesis to the cutting edge of nanotechnology and molecular electronics. The ongoing exploration of its potential in new materials and devices ensures that this compound will remain a relevant and valuable compound for the scientific community.
References
A Technical Guide to 1,3-Benzenedithiol Derivatives and Analogues for Drug Discovery and Material Science
Abstract: The 1,3-benzenedithiol scaffold is a versatile and reactive chemical structure that serves as a crucial building block in a multitude of scientific disciplines. Characterized by a benzene ring substituted with two thiol groups at the meta positions, this compound and its analogues exhibit a rich chemical profile, making them ideal for applications ranging from organic synthesis to advanced material science. In drug discovery, the thiol functionalities are particularly effective as zinc-chelating groups, leading to the development of potent enzyme inhibitors, notably against matrix metalloproteinases (MMPs) implicated in osteoarthritis and cancer. In material science, these compounds are fundamental to the formation of self-assembled monolayers (SAMs) for surface functionalization and have been utilized to enhance the efficiency of photovoltaic devices. This guide provides an in-depth overview of the physicochemical properties, synthesis protocols, and key applications of this compound derivatives, presenting quantitative data and detailed experimental workflows for researchers, chemists, and drug development professionals.
Core Compound: this compound
This compound (CAS: 626-04-0), also known as dithioresorcinol or 1,3-dimercaptobenzene, is an organosulfur compound that typically appears as a colorless liquid or a white to pale yellow solid with a distinct, strong odor[1][2]. Its utility stems from the two highly reactive thiol (-SH) groups attached to the aromatic ring, which can undergo a variety of chemical transformations, including oxidation to form disulfides, alkylation, and coordination with metal ions[1].
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below, providing essential data for its handling, storage, and application in experimental settings. The compound is sparingly soluble in water but miscible with organic solvents like acetonitrile[1][2].
| Property | Value | References |
| CAS Number | 626-04-0 | [3][4] |
| Molecular Formula | C₆H₆S₂ | [3][4] |
| Molecular Weight | 142.24 g/mol | [4] |
| Appearance | Colorless liquid or white/pale yellow solid | [1][2] |
| Melting Point | 24-25 °C | [1][4] |
| Boiling Point | 128-129 °C (at 16 mmHg) | [1][4] |
| pKa | 5.84 ± 0.10 (Predicted) | [1] |
| Solubility | Sparingly soluble in water; Miscible with acetonitrile | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound and its derivatives can be achieved through several routes. Common laboratory-scale methods include the reduction of benzoisothiocyanate or the reaction of 1,3-dibromobenzene with a sulfur source[1]. Below are detailed protocols for the synthesis of a key analogue and the fabrication of self-assembled monolayers.
General Synthesis Workflow
The overall process for chemical synthesis, from starting materials to the final purified product, follows a logical sequence of reaction, isolation, and purification. This workflow is fundamental to obtaining compounds with high purity for further application.
Caption: A generalized workflow for chemical synthesis.
Detailed Protocol: Synthesis of m-Xylylene Dithiol (Analogue)
A detailed synthesis for 1,3-benzenedimethanethiol, an analogue where the thiol groups are separated from the ring by methylene spacers, is provided below. This multi-step process involves the formation of an intermediate followed by hydrolysis to yield the final dithiol[5].
Materials:
-
m-Xylylene dichloride (74.1 g)
-
Thiourea (67.2 g)
-
Water (270 g)
-
50% aqueous sodium hydroxide (134.1 g)
-
Hydrochloric acid
-
Toluene (360 mL)
Procedure:
-
Reaction Setup: In a 1 L four-neck reaction flask equipped with a stirrer, reflux condenser, nitrogen inlet, and thermometer, combine m-xylylene dichloride, thiourea, and water[5].
-
Reflux: Heat the mixture to reflux under a nitrogen atmosphere for 2.5 hours[5].
-
Hydrolysis: Cool the mixture to room temperature. Under a nitrogen atmosphere, add the 50% sodium hydroxide solution. Heat the mixture, maintaining the temperature between 40-70°C for 2 hours to facilitate hydrolysis[5].
-
Neutralization and Extraction: Cool the reaction solution to 40°C and add hydrochloric acid until the pH reaches 2. Stir for 30 minutes. Perform an extraction with toluene[5].
-
Purification: Remove the toluene and residual water from the organic phase under reduced pressure. The resulting crude product is purified by distillation and washed with water to yield the final product[5].
Results: This procedure yields approximately 55.0 g of the polythiol composition, with a purity of 99.6% for m-xylylene dithiol[5].
Caption: Workflow for the synthesis of m-xylylene dithiol.[5]
Detailed Protocol: Preparation of Self-Assembled Monolayers (SAMs)
The thiol groups of this compound and its analogues readily bind to noble metal surfaces, most notably gold, to form highly ordered, single-molecule-thick films known as self-assembled monolayers (SAMs). This protocol outlines a standard solution-based method for SAM preparation[2].
Materials:
-
Clean gold substrate
-
This compound
-
200-proof ethanol (solvent)
-
Clean glass or polypropylene containers
-
Dry nitrogen gas
Procedure:
-
Solution Preparation: Prepare a dilute solution (typically 1-10 mM) of this compound in ethanol inside a clean container. If necessary, sonicate the solution for 5-10 minutes to ensure the thiol is fully dissolved[2].
-
Substrate Immersion: Using clean tweezers, fully immerse the gold substrate into the thiol solution. Minimize the substrate's exposure to air during transfer.
-
Incubation: Seal the container to minimize oxygen exposure. If possible, backfill the container's headspace with dry nitrogen gas. Allow the self-assembly to proceed for 24-48 hours. Longer incubation times generally lead to more ordered and densely packed monolayers[2].
-
Rinsing and Drying: Remove the substrate from the solution with tweezers and rinse it thoroughly with fresh ethanol for 10-15 seconds to remove any non-covalently bound molecules. Dry the substrate with a gentle stream of dry nitrogen gas[2].
-
Sonication (Optional): To remove residual physisorbed material, place the sample in a container with fresh solvent and sonicate for 1-3 minutes, followed by a final rinse and drying step.
Caption: A step-by-step workflow for creating SAMs on a gold substrate.[2]
Applications in Drug Development and Research
The unique structure of this compound derivatives makes them valuable in medicinal chemistry, particularly for targeting metalloenzymes.
Inhibition of Matrix Metalloproteinases (MMPs)
Matrix metalloproteinases are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix (ECM)[6]. Overexpression of certain MMPs, such as MMP-13 (collagenase-3), is strongly implicated in the cartilage degradation seen in osteoarthritis and also plays a role in cancer metastasis[7][8].
The catalytic mechanism of MMPs relies on a critical zinc ion (Zn²⁺) in the active site. The thiol groups of benzenedithiol derivatives serve as excellent zinc-binding groups, or "zinc-chelators." By coordinating to the catalytic zinc ion, these inhibitors can block the active site and prevent the enzyme from binding to and cleaving its natural substrates, such as collagen[7][9]. While effective, early broad-spectrum MMP inhibitors based on strong zinc-chelating groups like hydroxamates were limited by off-target effects and musculoskeletal toxicity[8]. Modern research focuses on designing more selective inhibitors that achieve potency without relying solely on zinc chelation, often by making specific interactions with other residues in the enzyme's binding pocket[7][8].
Caption: Inhibition of MMPs via chelation of the catalytic zinc ion.
Quantitative Biological Activity
The development of effective enzyme inhibitors requires rigorous quantitative assessment. The half-maximal inhibitory concentration (IC₅₀) is a key metric representing the concentration of an inhibitor required to reduce an enzyme's activity by 50%. The minimum inhibitory concentration (MIC) is used in microbiology to define the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The table below presents activity data for various compounds structurally or functionally related to the this compound scaffold.
| Compound Class | Target | Measurement | Activity Range | References |
| Mercaptopyrrolidine Derivatives | MMP-2, MMP-13, MMP-14 | IC₅₀ | ~2 - 60 nM | [6] |
| Non-hydroxamate Inhibitors | MMP-13 | IC₅₀ | 2.2 - 7.0 nM | [7] |
| 1,3-Benzoxathiol-2-one Analogues | MAO-B | IC₅₀ | 0.001 - 0.012 µM | [10] |
| Benzenesulphonamide Derivatives | E. coli, S. aureus, C. albicans | MIC | 6.63 - 6.72 mg/mL | [11] |
| Enone-based Derivatives | Neutrophil Superoxide Anion | IC₅₀ | 1.23 µM | [12] |
Applications in Material Science
Beyond biomedicine, this compound is a valuable reagent in material science. Its ability to form SAMs is used to precisely control the surface chemistry of materials, which is critical for applications in electronics, sensing, and nanotechnology[13][14][15]. Furthermore, it has been used in the development of hybrid solar cells, where vapor annealing with benzene-1,3-dithiol was shown to improve power conversion efficiency[4][16].
Safety and Handling
This compound is an irritant and can cause skin irritation and serious eye damage[1][3]. It is harmful if swallowed, inhaled, or in contact with skin[3]. Due to its strong and unpleasant odor and potential irritant properties, it should always be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles, is mandatory during its use[1]. The compound should be stored in a cool, sealed environment, as it is sensitive to air[1].
Conclusion
This compound and its derivatives represent a class of compounds with significant and diverse utility. The reactive thiol groups on a stable aromatic platform provide a foundation for applications spanning from the targeted inhibition of metalloenzymes in drug discovery to the precise engineering of surfaces in material science. The detailed protocols and quantitative data presented in this guide underscore the scaffold's importance and provide a technical foundation for researchers aiming to leverage its unique chemical properties for future innovations. Continued exploration of this chemical space, particularly in the design of highly selective, non-chelating enzyme inhibitors, holds considerable promise for therapeutic and technological advancements.
References
- 1. chembk.com [chembk.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound | C6H6S2 | CID 522062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,3-ベンゼンジチオール 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 1,3-BENZENEDIMETHANETHIOL synthesis - chemicalbook [chemicalbook.com]
- 6. Matrix Metalloproteinase Inhibitors Based on the 3-Mercaptopyrrolidine Core - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Based Design and Synthesis of Potent and Selective Matrix Metalloproteinase 13 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A new class of potent matrix metalloproteinase 13 inhibitors for potential treatment of osteoarthritis: Evidence of histologic and clinical efficacy without musculoskeletal toxicity in rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fedoa.unina.it [fedoa.unina.it]
- 10. researchgate.net [researchgate.net]
- 11. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
Methodological & Application
Application Notes and Protocols for 1,3-Benzenedithiol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 1,3-benzenedithiol in various organic synthesis applications. It is intended to serve as a practical guide for researchers in academia and industry, including those involved in drug development, materials science, and fine chemical synthesis.
Introduction
This compound is a versatile bifunctional organosulfur compound that serves as a valuable building block in a wide array of organic transformations. Its two thiol groups, positioned meta to each other on a benzene ring, offer unique reactivity for the construction of sulfur-containing heterocycles, polymers, macrocycles, and as ligands for transition metal catalysts. This document outlines key applications and provides detailed protocols for the synthesis of representative compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₆H₆S₂ |
| Molecular Weight | 142.24 g/mol [1] |
| Appearance | Colorless to pale yellow liquid or solid[1] |
| Melting Point | 24-25 °C[2] |
| Boiling Point | 128-129 °C at 16 mmHg[2] |
| CAS Number | 626-04-0[1] |
Applications in Organic Synthesis
This compound is a key reagent in several classes of organic reactions, including:
-
Synthesis of Sulfur-Containing Heterocycles: Its reaction with various electrophiles provides access to a range of heterocyclic systems.
-
Polymer Synthesis: It can be used as a monomer in polycondensation reactions to produce sulfur-containing polymers with interesting material properties.
-
Ligand Synthesis for Catalysis: The thiol groups can coordinate to transition metals, forming complexes with potential catalytic applications.
The following sections provide detailed protocols for selected applications.
Application Note 1: Synthesis of 2-Substituted-1,3-Benzodithioles
The reaction of this compound with aldehydes and ketones provides a straightforward method for the synthesis of 2-substituted-1,3-benzodithioles. These compounds can serve as protected forms of carbonyls or as intermediates for further synthetic transformations.
Experimental Workflow: Synthesis of 2-Substituted-1,3-Benzodithioles
Caption: General workflow for the synthesis of 2-substituted-1,3-benzodithioles.
Protocol 1.1: Synthesis of 2-Phenyl-1,3-benzodithiole
This protocol describes the synthesis of 2-phenyl-1,3-benzodithiole from this compound and benzaldehyde.
Materials:
-
This compound
-
Benzaldehyde
-
p-Toluenesulfonic acid monohydrate (p-TSA)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of this compound (1.0 g, 7.0 mmol) in toluene (20 mL) is added benzaldehyde (0.75 g, 7.0 mmol) and a catalytic amount of p-toluenesulfonic acid monohydrate (approx. 30 mg).
-
The mixture is heated to reflux with a Dean-Stark apparatus to remove water.
-
After 2 hours, the reaction is cooled to room temperature.
-
The reaction mixture is washed with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (hexane/ethyl acetate, 95:5) to afford 2-phenyl-1,3-benzodithiole as a white solid.
Quantitative Data:
| Product | Yield (%) | Melting Point (°C) | 1H NMR (CDCl₃, δ) | 13C NMR (CDCl₃, δ) |
| 2-Phenyl-1,3-benzodithiole | 85-95 | 88-90 | 7.60-7.55 (m, 2H), 7.40-7.30 (m, 3H), 7.25-7.15 (m, 4H), 5.75 (s, 1H) | 141.8, 139.5, 129.0, 128.6, 128.5, 126.5, 125.8, 121.5, 53.2 |
Application Note 2: Synthesis of Poly(m-phenylene sulfide)
Poly(m-phenylene sulfide) is a thermoplastic polymer with good thermal and chemical resistance. It can be synthesized via the polycondensation of this compound with a suitable dihaloaromatic compound.
Polymerization Scheme
Caption: Synthesis of Poly(m-phenylene sulfide) via polycondensation.
Protocol 2.1: Synthesis of Poly(m-phenylene sulfide)
This protocol outlines a general procedure for the synthesis of poly(m-phenylene sulfide).
Materials:
-
This compound
-
1,3-Dichlorobenzene
-
Sodium carbonate (anhydrous)
-
N-Methyl-2-pyrrolidone (NMP)
-
Methanol
-
Water
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add this compound (1.42 g, 10 mmol), 1,3-dichlorobenzene (1.47 g, 10 mmol), and anhydrous sodium carbonate (1.17 g, 11 mmol).
-
Add NMP (20 mL) to the flask.
-
The reaction mixture is heated to 200-220 °C under a nitrogen atmosphere with vigorous stirring for 8-12 hours.
-
After cooling to room temperature, the reaction mixture is poured into a large volume of methanol (200 mL) to precipitate the polymer.
-
The polymer is collected by filtration, washed thoroughly with hot water and then with methanol.
-
The polymer is dried in a vacuum oven at 80 °C to a constant weight.
Quantitative Data:
| Property | Value |
| Yield | > 90% |
| Inherent Viscosity | 0.15 - 0.30 dL/g (in NMP at 25 °C) |
| Glass Transition Temp. (Tg) | 85 - 95 °C |
| Melting Point (Tm) | 280 - 290 °C |
Application Note 3: this compound as a Ligand in Transition Metal Catalysis
The thiol groups of this compound can readily deprotonate and coordinate to transition metal centers, forming stable complexes. These complexes have potential applications in catalysis, for example, in cross-coupling reactions.
Complex Formation
Caption: General scheme for the formation of a metal-dithiolate complex.
Protocol 3.1: Synthesis of a Palladium(II)-1,3-benzenedithiolate Complex
This protocol describes a general method for the synthesis of a palladium(II) complex with 1,3-benzenedithiolate.
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triethylamine (NEt₃)
-
Tetrahydrofuran (THF), anhydrous
-
Hexane
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon), dissolve this compound (142 mg, 1.0 mmol) in anhydrous THF (10 mL).
-
Add triethylamine (0.28 mL, 2.0 mmol) to the solution and stir for 10 minutes.
-
In a separate flask, dissolve palladium(II) acetate (224 mg, 1.0 mmol) in anhydrous THF (10 mL).
-
Slowly add the palladium acetate solution to the dithiolate solution at room temperature with stirring.
-
A precipitate will form. Stir the reaction mixture for 4 hours at room temperature.
-
The precipitate is collected by filtration, washed with THF and then with hexane.
-
The solid is dried under vacuum to yield the palladium(II)-1,3-benzenedithiolate complex.
Characterization Data (Representative):
| Analysis | Result |
| FT-IR (cm⁻¹) | Absence of S-H stretching band (around 2550 cm⁻¹) |
| Elemental Analysis | Consistent with the formation of a [Pd(S₂C₆H₄)]n polymer |
Note: The resulting complex is often polymeric and insoluble, which is a common feature for such coordination polymers. The catalytic activity would typically be evaluated in heterogeneous catalysis.
Safety Information
This compound is a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled. It causes serious eye damage and skin irritation, and may cause respiratory irritation[1]. Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information before use.
References
1,3-Benzenedithiol as a Ligand in Coordination Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Benzenedithiol (H₂bdt), a versatile dithiol ligand, has garnered significant interest in coordination chemistry due to its ability to form stable complexes with a wide range of metal ions. Its two thiol groups, positioned at the meta positions of a benzene ring, allow for various coordination modes, including monodentate, bidentate-chelating, and bridging, leading to the formation of discrete mononuclear and polynuclear complexes, as well as coordination polymers and metal-organic frameworks (MOFs). The electronic properties of the aromatic backbone and the soft nature of the sulfur donor atoms impart unique characteristics to its metal complexes, making them promising candidates for applications in catalysis, materials science, and bioinorganic chemistry.
These application notes provide an overview of the coordination chemistry of this compound, detailing its physicochemical properties, synthetic protocols for the preparation of its metal complexes, comprehensive characterization data, and potential applications.
Physicochemical Properties of this compound
This compound is a colorless to pale yellow liquid or solid with a pungent odor. It is soluble in many organic solvents but insoluble in water.[1]
| Property | Value | Reference |
| Molecular Formula | C₆H₆S₂ | [2] |
| Molecular Weight | 142.24 g/mol | [2] |
| Melting Point | 24-25 °C | [3] |
| Boiling Point | 128-129 °C at 16 mmHg | [3] |
| Density | 1.24 g/cm³ | [3] |
Safety Precautions: this compound is a hazardous substance and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. It is irritating to the respiratory system and skin and can cause serious eye damage.[3]
Applications in Coordination Chemistry
The coordination complexes of this compound exhibit a diverse range of applications, stemming from the properties of both the ligand and the coordinated metal center.
Catalysis
While specific catalytic applications of discrete this compound complexes are an emerging area of research, related dithiolene complexes, particularly of nickel, have shown significant promise in electrocatalytic and photocatalytic hydrogen evolution.[4][5] The sulfur-rich coordination sphere can facilitate proton transfer and electron transfer processes that are key to the hydrogen evolution reaction (HER).
Protocol 1: General Considerations for Catalytic Hydrogen Evolution
This protocol provides a general workflow for evaluating the catalytic activity of a this compound-metal complex for hydrogen evolution.
Materials Science: Coordination Polymers and MOFs
This compound is a valuable building block for the synthesis of coordination polymers and metal-organic frameworks (MOFs). The bridging capability of the dithiolate ligand allows for the construction of extended one-, two-, or three-dimensional networks. These materials can exhibit interesting electronic and optical properties.
A notable example is a two-dimensional coordination polymer of copper(I) and 1,3-benzenedithiolate, [Cu₂(1,3-BDT)]n. This material displays p-type semiconducting behavior with an electrical conductivity of 1.5 mS cm⁻¹ and a remarkably high Seebeck coefficient of 420 μV K⁻¹, suggesting its potential application in thermoelectric devices.[6] The high thermoelectric performance is attributed to the one-dimensional {Cu–S}n tubular inorganic network within the structure.[6]
Protocol 2: Synthesis of [Cu₂(1,3-BDT)]n Coordination Polymer [6]
This protocol describes the solvothermal synthesis of a semiconducting copper(I)-1,3-benzenedithiolate coordination polymer.
Materials:
-
Copper(I) chloride (CuCl)
-
This compound (H₂bdt)
-
Hydrochloric acid (HCl, aqueous solution)
-
Deionized water
-
Ethanol
Procedure:
-
In a glass vial, combine two equivalents of copper(I) chloride and one equivalent of this compound.
-
Add an acidic aqueous solution (e.g., dilute HCl) to the mixture.
-
Seal the vial tightly.
-
Heat the vial in an oven at 120 °C for a specified period (e.g., 72 hours).
-
After cooling to room temperature, collect the resulting needle-like crystals by filtration.
-
Wash the product with deionized water and ethanol.
-
Dry the product under vacuum.
Characterization Data for [Cu₂(1,3-BDT)]n: [6]
| Property | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Electrical Conductivity | 1.5 mS cm⁻¹ |
| Seebeck Coefficient | 420 μV K⁻¹ |
Bioinorganic Chemistry and Potential in Drug Development
The interaction of metal complexes with biological systems is a vast field of study. While research on the direct application of this compound complexes in drug development is limited, studies on analogous dithiolate complexes provide valuable insights. For instance, arsenic(III) complexes with the isomeric 1,2-benzenedithiol have been synthesized and shown to exhibit significant cytotoxicity against human acute promyelocytic leukemia cell lines.[7] This suggests that dithiolate ligands can be used to deliver metal ions to biological targets, a strategy that could be explored for the development of novel therapeutic agents. The ability of the dithiolate ligand to stabilize different oxidation states of the metal and the potential for the entire complex to undergo redox reactions are key features that could be exploited in drug design.
Protocol 3: Synthesis of a Generic Dithiolate-Arsenic(III) Complex (Adapted from 1,2-benzenedithiol complexes) [7]
This protocol provides a general method for the synthesis of halo-arsine(III)-dithiolate complexes, which can be adapted for this compound.
Materials:
-
This compound (H₂bdt)
-
Arsenic(III) halide (e.g., AsBr₃ or AsI₃)
-
Chloroform (CHCl₃), nitrogen-saturated
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve 1 mmol of this compound in nitrogen-saturated chloroform.
-
To this solution, add an equimolar amount of the arsenic(III) halide.
-
Heat the reaction mixture to reflux and stir for 5 hours.
-
After cooling, concentrate the solution under reduced pressure.
-
Store the concentrated solution in a refrigerator to induce crystallization.
-
Isolate the crystals by filtration.
Characterization Data for an Analogous AsBr(1,2-benzenedithiolate) Complex: [7]
| Property | Value |
| Yield | 41.3% |
| UV-Vis (λ_max, CH₂Cl₂) | 331 nm (ε = 4150 M⁻¹cm⁻¹) |
| ¹H NMR (CDCl₃, δ/ppm) | 7.62 (dd), 7.24 (dd) |
| ¹³C NMR (CDCl₃, δ/ppm) | 139.92, 127.01, 126.20 |
Summary and Future Outlook
This compound is a versatile ligand that forms a variety of coordination complexes with interesting properties and potential applications. Its use in the construction of semiconducting coordination polymers for thermoelectric applications has been demonstrated, highlighting its potential in materials science. While its direct application in catalysis and drug development is still in its early stages, the promising results from related dithiolene and dithiolate complexes suggest that this compound-metal complexes are worthy of further investigation in these areas. Future research should focus on the synthesis and characterization of a wider range of discrete and polymeric complexes, followed by systematic studies of their catalytic activity, electronic and magnetic properties, and biological activity. The development of detailed synthetic protocols and the compilation of comprehensive characterization data, as outlined in these notes, will be crucial for advancing the coordination chemistry of this compound and unlocking its full potential.
References
- 1. Nickel bis(stilbenedithiolate) - Wikipedia [en.wikipedia.org]
- 2. A bioinspired thiolate-bridged dinickel complex with a pendant amine: synthesis, structure and electrocatalytic properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. Nickel pyridinethiolate complexes as catalysts for the light-driven production of hydrogen from aqueous solutions in noble-metal-free systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and crystal structure of nickel(II) complexes of macrobicyclic ligands: identification and electron-transfer reactions of the corresponding nickel(III) complexes in solution - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: Synthesis and Functionalization of Metal-Organic Frameworks with Thiol-Containing Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of Metal-Organic Frameworks (MOFs) incorporating thiol functionalities, with a focus on the use of 1,3-Benzenedithiol and post-synthetic modification methods. While the direct synthesis of MOFs from this compound is not widely reported, this document presents a hypothetical solvothermal synthesis protocol as a representative example. Additionally, a detailed protocol for the more common and well-documented post-synthetic functionalization of existing MOFs to introduce thiol groups is provided. The primary application discussed is the use of these materials in the removal of heavy metal ions from aqueous solutions.
Section 1: Introduction to Thiol-Functionalized MOFs
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands.[1][2] Their high surface area, tunable pore size, and chemical functionality make them suitable for a wide range of applications, including gas storage, catalysis, sensing, and drug delivery.[1][3] The incorporation of thiol (-SH) groups into the MOF structure is of particular interest due to the high affinity of sulfur for heavy metals. This makes thiol-functionalized MOFs excellent candidates for the removal of toxic heavy metal ions like mercury (Hg²⁺) from water.[4][5][6]
There are two main approaches to incorporate thiol functionalities into MOFs:
-
Direct Synthesis: Using a thiol-containing molecule, such as this compound, as the organic linker during the initial MOF synthesis.
-
Post-Synthetic Modification (PSM): Introducing thiol groups onto a pre-synthesized MOF.[7] This is a widely used method as it allows for the functionalization of robust and well-characterized MOF platforms.[5][7]
This document will detail protocols for both approaches and present data on the performance of thiol-functionalized MOFs in heavy metal adsorption.
Section 2: Experimental Protocols
Protocol 1: Hypothetical Direct Synthesis of a MOF using this compound (Representative Solvothermal Method)
This protocol describes a general solvothermal method for the synthesis of a hypothetical MOF using this compound as the organic linker. The conditions are based on typical MOF syntheses and may require optimization.[1][8]
Materials:
-
This compound (C₆H₆S₂)[9]
-
Metal Salt (e.g., Zinc nitrate hexahydrate - Zn(NO₃)₂·6H₂O)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Teflon-lined stainless-steel autoclave (23 mL)
-
Analytical balance
-
Glass vials
-
Oven
-
Centrifuge
-
Ultrasonic bath
Procedure:
-
Precursor Solution Preparation:
-
In a 20 mL glass vial, dissolve 0.5 mmol of this compound in 10 mL of DMF.
-
In a separate 20 mL glass vial, dissolve 0.5 mmol of Zinc nitrate hexahydrate in 10 mL of DMF.
-
-
Solvothermal Reaction:
-
Combine the two solutions in the Teflon liner of the autoclave.
-
Seal the autoclave and place it in a preheated oven at 120°C for 48 hours.
-
-
Product Isolation and Purification:
-
After 48 hours, allow the oven to cool to room temperature.
-
Carefully retrieve the autoclave. A crystalline product should be visible.
-
Decant the mother liquor and wash the solid product with fresh DMF (3 x 10 mL).
-
To activate the MOF, the DMF solvent molecules within the pores must be exchanged. Soak the crystals in a volatile solvent like ethanol for 48 hours, replacing the ethanol every 12 hours.[1]
-
Collect the purified crystals by centrifugation.
-
Dry the final product under vacuum at 100°C for 12 hours to remove the solvent completely.
-
Workflow for Hypothetical Direct Synthesis of a Thiol-Functionalized MOF
Caption: Workflow for the direct synthesis of a thiol-functionalized MOF.
Protocol 2: Post-Synthetic Modification (PSM) of HKUST-1 with a Thiolating Agent
This protocol describes the functionalization of the commercially available MOF, HKUST-1 ([Cu₃(BTC)₂(H₂O)₃]n), with a thiol-containing molecule to introduce -SH groups. This method relies on the coordination of the thiol group to the open metal sites in the MOF.[5][10]
Materials:
-
HKUST-1 (Copper(II) 1,3,5-benzenetricarboxylate)
-
Thiolating agent (e.g., 1,2-ethanedithiol or dithioglycol)
-
Solvent: Anhydrous ethanol
-
Glass reaction vial with a screw cap
-
Shaker or magnetic stirrer
-
Centrifuge
Procedure:
-
Activation of HKUST-1:
-
Activate the as-synthesized HKUST-1 by heating at 150°C under vacuum for 12 hours to remove coordinated water molecules and expose the open copper sites.
-
-
Functionalization Reaction:
-
In a glass vial, suspend 100 mg of activated HKUST-1 in 20 mL of anhydrous ethanol.
-
Add a solution of the thiolating agent (e.g., 1,2-ethanedithiol) in ethanol. The molar ratio of the thiolating agent to the copper centers in HKUST-1 can be varied to control the degree of functionalization. A typical starting ratio is 1:1.
-
Seal the vial and place it on a shaker at room temperature for 24 hours.
-
-
Purification of the Functionalized MOF:
-
After the reaction, collect the solid product by centrifugation.
-
Wash the product thoroughly with fresh ethanol (3 x 20 mL) to remove any unreacted thiolating agent.
-
Dry the final thiol-functionalized MOF (SH-HKUST-1) under vacuum at 60°C for 12 hours.
-
Workflow for Post-Synthetic Modification of a MOF
Caption: Workflow for the post-synthetic modification of a MOF with a thiolating agent.
Section 3: Characterization of Thiol-Functionalized MOFs
The successful synthesis and functionalization of the MOFs should be confirmed using various characterization techniques.[11][12]
| Characterization Technique | Purpose |
| Powder X-ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the MOF. The PXRD pattern of the functionalized MOF should match the parent MOF.[1] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the MOF. The appearance of a peak corresponding to the S-H bond (around 2550 cm⁻¹) would indicate successful functionalization. |
| Scanning Electron Microscopy (SEM) | To observe the morphology and crystal size of the MOF particles. |
| Energy-Dispersive X-ray (EDX) Spectroscopy | To determine the elemental composition of the MOF and confirm the presence of sulfur after functionalization. |
| Brunauer-Emmett-Teller (BET) Analysis | To measure the surface area and pore volume of the MOF. A decrease in surface area after functionalization is expected.[12] |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the MOF. |
Section 4: Application in Heavy Metal Removal
A primary application of thiol-functionalized MOFs is the removal of heavy metal ions, particularly Hg²⁺, from aqueous solutions.[4][13] The high affinity of the soft thiol groups for the soft Hg²⁺ ion leads to efficient and selective adsorption.
Protocol for Hg²⁺ Adsorption Studies
Materials:
-
Thiol-functionalized MOF
-
Stock solution of Hg²⁺ (e.g., from HgCl₂)
-
pH meter
-
Shaker
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS)
Procedure:
-
Batch Adsorption Experiments:
-
Prepare a series of aqueous solutions with known initial concentrations of Hg²⁺.
-
Adjust the pH of the solutions as required.
-
Add a known amount of the thiol-functionalized MOF to each solution.
-
Place the solutions on a shaker and agitate for a specific contact time.
-
After agitation, separate the MOF from the solution by centrifugation or filtration.
-
-
Analysis:
-
Measure the final concentration of Hg²⁺ in the supernatant using ICP-MS or AAS.
-
The amount of Hg²⁺ adsorbed by the MOF can be calculated using the following equation: qₑ = (C₀ - Cₑ) V / m where: qₑ is the adsorption capacity at equilibrium (mg/g) C₀ is the initial concentration of Hg²⁺ (mg/L) Cₑ is the equilibrium concentration of Hg²⁺ (mg/L) V is the volume of the solution (L) m is the mass of the MOF (g)
-
Logical Relationship for Heavy Metal Adsorption by Thiol-Functionalized MOFs
Caption: Logical diagram of heavy metal removal using a thiol-functionalized MOF.
Section 5: Quantitative Data
The following table summarizes key performance data for thiol-functionalized MOFs in the application of Hg²⁺ removal from water, as reported in the literature.
| MOF System | Functionalizing Agent | Adsorption Capacity for Hg²⁺ (mg/g) | Distribution Coefficient (Kₑ) (mL/g) | Reference |
| Thiol-functionalized HKUST-1 | Dithioglycol | 714.29 | 4.73 x 10⁵ | [5][10] |
| Fe₃O₄@DTIM-MOF@SH | Ethanedithiol | 756.9 | Not Reported | [13] |
| Thiol-grafted MIL-100(Fe) | 1,2-ethanedithiol | Significantly higher than bare MOF | Not Reported | [4][6] |
Section 6: Conclusion
The introduction of thiol functionalities into Metal-Organic Frameworks, either through direct synthesis or, more commonly, through post-synthetic modification, yields materials with a high affinity for heavy metal ions. The protocols provided herein offer a starting point for the synthesis and application of these materials. The exceptional adsorption capacities reported for thiol-functionalized MOFs highlight their potential as highly effective adsorbents for environmental remediation, particularly for the removal of mercury from contaminated water sources. Further research and optimization of these materials could lead to the development of robust and scalable technologies for water purification.
References
- 1. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. iris.unito.it [iris.unito.it]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Thiol-Functionalized MIL-100(Fe)/Device for the Removal of Heavy Metals in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. ossila.com [ossila.com]
- 9. This compound | C6H6S2 | CID 522062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Thiol-functionalization of metal-organic framework by a facile coordination-based postsynthetic strategy and enhanced removal of Hg2+ from water [inis.iaea.org]
- 11. Metal–Organic Frameworks (MOFs) Characterization Using Different Analytical Methods | springerprofessional.de [springerprofessional.de]
- 12. researchgate.net [researchgate.net]
- 13. Thiol-functionalized metal–organic frameworks embedded with chelator-modified magnetite for high-efficiency and recyclable mercury removal in aqueous solutions - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
Application of 1,3-Benzenedithiol in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Benzenedithiol is a versatile organosulfur compound with the chemical formula C₆H₄(SH)₂. Its unique molecular structure, featuring two thiol groups in a meta-position on a benzene ring, allows it to serve as a robust linker molecule in a variety of materials science applications. The thiol end groups exhibit a strong affinity for noble metal surfaces, such as gold, enabling the formation of stable metal-molecule-metal junctions. The aromatic benzene ring provides a conjugated system that can facilitate electron transport. These properties make this compound a molecule of significant interest in molecular electronics, self-assembled monolayers, coordination polymers, and the functionalization of nanoparticles.
This document provides detailed application notes and experimental protocols for the use of this compound in these key areas of materials science.
Molecular Electronics
This compound is a canonical molecule for studying charge transport at the single-molecule level. Its ability to form conductive junctions between two electrodes has made it a testbed for fundamental concepts in molecular electronics.
Application Note:
This compound is utilized to create single-molecule junctions, typically between gold electrodes, to investigate its electrical conductance. Techniques such as Mechanically Controlled Break Junction (MCBJ) and Scanning Tunneling Microscope Break Junction (STM-BJ) are employed to trap a single molecule between two closely spaced electrodes. The conductance of these junctions is then measured to understand the charge transport properties of the molecule. Studies have shown that the conductance of a single this compound molecule can vary depending on the specific binding geometry between the thiol groups and the gold electrodes.[1][2]
Quantitative Data: Single-Molecule Conductance
| Molecule | Conductance (G₀) | Measurement Technique | Reference |
| This compound | 0.011 | STM-BJ | [1][2] |
| This compound | ~10⁻⁴ to ~0.5 | MCBJ/STM-BJ | [3][4] |
| 1,4-Benzenedithiol | 0.011 | STM-BJ | [2] |
| Benzenedimethanethiol | 0.0006 | STM-BJ | [1][2] |
G₀ is the quantum of conductance, approximately 77.5 µS.
Experimental Protocol: Fabrication and Measurement of a this compound Molecular Junction using MCBJ
This protocol provides a general procedure for creating and measuring the conductance of a single this compound molecule junction using the Mechanically Controlled Break Junction (MCBJ) technique.
Materials:
-
This compound (high purity)
-
Solvent (e.g., toluene, or a mixture of THF and decane)
-
MCBJ setup with a flexible substrate (e.g., spring steel with a polyimide layer)
-
Electron beam lithography system for fabricating gold nanoelectrodes
-
Logarithmic I-V converter for low conductance measurements
Procedure:
-
MCBJ Chip Fabrication:
-
Fabricate gold nanoelectrodes on a flexible substrate using electron beam lithography. The electrodes should have a narrow constriction (30-50 nm) that will be broken to form the nanogap.[5]
-
-
Solution Preparation:
-
Prepare a dilute solution of this compound in a suitable solvent. A typical concentration is in the range of 0.1 mM.
-
-
MCBJ Measurement Setup:
-
Mount the fabricated chip into the three-point bending mechanism of the MCBJ setup.[6]
-
Introduce the this compound solution into a liquid cell enclosing the nanogap.
-
-
Junction Formation and Measurement:
-
Mechanically bend the substrate using a pushing rod to break the gold constriction, forming two opposing nanoelectrodes.
-
Slowly decrease the bending to allow the electrodes to approach each other. In the presence of the this compound solution, a molecule can bridge the gap between the two electrodes, forming a molecular junction.
-
Apply a constant bias voltage across the junction and measure the current as the junction is repeatedly opened and closed.
-
Record thousands of these breaking and formation traces to build a conductance histogram.
-
-
Data Analysis:
Experimental Workflow: MCBJ Measurement
Caption: Workflow for single-molecule conductance measurement using MCBJ.
Self-Assembled Monolayers (SAMs)
While alkanethiols are well-known for forming highly ordered self-assembled monolayers on gold surfaces, the formation of SAMs from this compound is less straightforward.
Application Note:
This compound can be used to modify gold surfaces; however, it does not typically form well-ordered, upright self-assembled monolayers in the same way as long-chain alkanethiols.[7] This is attributed to the rigid nature of the benzene ring and the potential for both thiol groups to bind to the gold surface, leading to a lying-down or disordered arrangement.[7] Despite the lack of long-range order, the modification of gold surfaces with this compound is still relevant for creating functional interfaces in various devices.
Experimental Protocol: Surface Modification of Gold with this compound
This protocol describes a general procedure for the attempted formation of a this compound layer on a gold substrate.
Materials:
-
Gold-coated substrate (e.g., Au(111) on mica or silicon)
-
This compound (high purity)
-
200 proof ethanol
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED
-
Clean glass or polypropylene containers
-
Dry nitrogen gas
Procedure:
-
Substrate Cleaning:
-
Clean the gold substrate to ensure an atomically clean surface. A common method is to immerse the substrate in piranha solution for 10-15 minutes, followed by copious rinsing with deionized water and then ethanol. Dry the substrate under a stream of dry nitrogen.
-
-
Solution Preparation:
-
Prepare a 1-5 mM solution of this compound in 200 proof ethanol in a clean container.
-
-
Self-Assembly:
-
Immerse the clean gold substrate into the thiol solution.
-
To minimize oxidation, it is recommended to reduce the headspace above the solution and backfill the container with an inert gas like nitrogen.
-
Allow the self-assembly to proceed for 12-24 hours.
-
-
Rinsing and Drying:
-
Remove the substrate from the solution and rinse thoroughly with fresh ethanol to remove any physisorbed molecules.
-
Dry the substrate with a stream of dry nitrogen.
-
-
Characterization:
-
The resulting surface can be characterized by techniques such as X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of sulfur and carbon, and Scanning Tunneling Microscopy (STM) to investigate the surface morphology.
-
Logical Diagram: SAM Formation Process
Caption: General workflow for surface modification with this compound.
Coordination Polymers
Coordination polymers are materials formed by the self-assembly of metal ions and organic ligands. This compound can act as a linker in these structures, leading to materials with interesting electronic and magnetic properties.
Application Note:
This compound can be used as a ligand to synthesize coordination polymers. For example, a two-dimensional copper(I)-1,3-benzenedithiolate coordination polymer has been synthesized that exhibits p-type semiconducting behavior with a high Seebeck coefficient, making it a candidate for thermoelectric applications.[8] The synthesis typically involves the reaction of a metal salt with this compound under solvothermal conditions.
Quantitative Data: Properties of a Cu(I)-1,3-Benzenedithiolate Coordination Polymer
| Property | Value | Conditions | Reference |
| Electrical Conductivity (σ) | 1.5 mS cm⁻¹ | Room Temperature, in air | [8] |
| Seebeck Coefficient (S) | 420 µV K⁻¹ | Room Temperature | [8] |
| Power Factor (S²σ) | 0.026 µW m⁻¹ K⁻² | Room Temperature | [8] |
Experimental Protocol: Synthesis of a Copper(I)-1,3-Benzenedithiolate 2D Coordination Polymer
This protocol is based on the synthesis of [Cu₂(1,3-BDT)]n as reported in the literature.[8]
Materials:
-
Copper(I) chloride (CuCl)
-
This compound (1,3-BDT)
-
Acidic aqueous solution (e.g., dilute HCl)
-
Sealed reaction vial
Procedure:
-
Reactant Mixture:
-
In a reaction vial, combine two equivalents of copper(I) chloride with one equivalent of this compound.
-
-
Solvent Addition:
-
Add an acidic aqueous solution to the mixture.
-
-
Solvothermal Synthesis:
-
Seal the vial and heat it to 120 °C. The reaction time will need to be optimized.
-
-
Product Isolation:
-
After the reaction is complete, allow the vial to cool to room temperature.
-
The product, which forms as thin needles, can be isolated by filtration.
-
-
Washing and Drying:
-
Wash the product with appropriate solvents to remove any unreacted starting materials.
-
Dry the final product under vacuum.
-
-
Characterization:
-
The structure and properties of the coordination polymer can be characterized by Scanning Electron Microscopy (SEM), X-ray Diffraction (XRD), and measurements of electrical conductivity and Seebeck coefficient.
-
Synthesis Workflow: Coordination Polymer
Caption: Workflow for the synthesis of a coordination polymer.
Nanoparticle Functionalization
The thiol groups of this compound can be used to anchor the molecule to the surface of nanoparticles, providing a means to modify their surface chemistry and facilitate their integration into larger assemblies.
Application Note:
This compound can be used as a surface ligand for nanoparticles, particularly gold nanoparticles. The strong gold-sulfur bond ensures stable functionalization. This can be used to control the inter-particle spacing in nanoparticle assemblies or to provide a reactive handle for further chemical modifications. For instance, one thiol group can bind to a nanoparticle surface, leaving the other available for linking to other nanoparticles or molecules.
Experimental Protocol: Functionalization of Gold Nanoparticles with this compound (Ligand Exchange)
This protocol describes a general method for functionalizing pre-synthesized citrate-stabilized gold nanoparticles with this compound via ligand exchange.
Materials:
-
Citrate-stabilized gold nanoparticle solution
-
This compound
-
Ethanol
-
Centrifuge
Procedure:
-
Solution Preparation:
-
Prepare a solution of this compound in ethanol.
-
-
Ligand Exchange:
-
Add the this compound solution to the gold nanoparticle solution while stirring. The molar ratio of this compound to gold atoms on the nanoparticle surface will need to be optimized.
-
Allow the mixture to stir for several hours to facilitate the exchange of the citrate ligands with this compound.
-
-
Purification:
-
Purify the functionalized nanoparticles by centrifugation to remove excess this compound and displaced citrate ligands.
-
After centrifugation, remove the supernatant and redisperse the nanoparticle pellet in a fresh solvent (e.g., ethanol or water). Repeat this washing step several times.
-
-
Characterization:
-
Confirm the functionalization using techniques such as UV-Vis Spectroscopy (to observe changes in the surface plasmon resonance peak), Fourier-Transform Infrared Spectroscopy (FTIR) (to identify the vibrational modes of the benzene ring), and Transmission Electron Microscopy (TEM) (to assess the stability and dispersion of the nanoparticles).
-
Workflow: Nanoparticle Functionalization
Caption: Workflow for gold nanoparticle functionalization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Empa - Transport at Nanoscale Interfaces - Mechanically Controlled Break Junctions [empa.ch]
- 7. Adsorption of this compound and 1,3-benzenedimethanethiol on gold surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A p-type semi-conducting copper( i )-1,3-benzenedithiolate 2D coordination polymer with high Seebeck coefficient - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D3TC02379F [pubs.rsc.org]
Application Notes and Protocols for 1,3-Benzenedithiol Self-Assembled Monolayers on Gold
Document ID: AN-BDT-SAM-AU-2025 Version: 1.0 For: Researchers, scientists, and drug development professionals
Introduction
Self-assembled monolayers (SAMs) are highly ordered molecular films that form spontaneously on a substrate surface. The use of organosulfur compounds, particularly thiols, on gold surfaces is a cornerstone of nanotechnology and surface science, enabling precise control over interfacial properties. 1,3-Benzenedithiol (1,3-BDT) is an aromatic dithiol of significant interest for applications in molecular electronics, serving as a molecular conductor capable of bridging nanoelectrodes.[1] Unlike its more commonly studied isomer, 1,4-benzenedithiol, the meta-arrangement of the thiol groups in 1,3-BDT imparts unique conformational and electronic characteristics.
Studies indicate that this compound adsorbs onto gold surfaces through two sulfur-gold (S-Au) linkages.[1] However, due to the molecular geometry and the absence of a flexible methylene spacer, it does not self-assemble into highly ordered, crystalline films as readily as alkanethiols or other aromatic thiols.[1] This characteristic is critical when considering its application and characterization.
This document provides an overview of the applications of 1,3-BDT SAMs, detailed protocols for their preparation and characterization, and relevant physicochemical data.
Physicochemical Properties and Applications
This compound is a liquid at room temperature with a distinct odor. Its key properties are summarized in the table below.
| Property | Value | Reference |
| Synonyms | Benzene-1,3-dithiol, 1,3-Dimercaptobenzene | [2] |
| CAS Number | 626-04-0 | [2] |
| Molecular Formula | C₆H₄(SH)₂ | [2] |
| Molecular Weight | 142.24 g/mol | [2] |
| Appearance | Liquid | [3] (from Sigma-Aldrich) |
| Melting Point | 24-25 °C | [3] (from Sigma-Aldrich) |
| Boiling Point | 128-129 °C / 16 mmHg | [3] (from Sigma-Aldrich) |
Key Applications:
-
Molecular Electronics: 1,3-BDT is a candidate for single-molecule junctions, where it can act as a molecular wire. Its conductance can be tuned, making it a valuable component for studying quantum transport in molecular systems.[1]
-
Solar Cells: It has been used in vapor annealing processes to improve the power conversion efficiency of hybrid solar cells, such as those based on cadmium selenide nanorods.[3][4]
-
Nanoparticle Assembly: Dithiols can serve as linker molecules to create controlled assemblies of nanoparticles, which is relevant for developing novel plasmonic and electronic materials.[5]
Quantitative Characterization Data
Quantitative data for this compound SAMs are not widely reported, likely due to their tendency to form less ordered layers.[1] The table below provides data for the related molecules benzenethiol (a monothiol) and 1,4-benzenedithiol (an isomer) to serve as a benchmark for researchers.
| Parameter | Molecule | Value | Method | Reference |
| Surface Coverage (Γ) | Benzenethiol | 0.53 nmol/cm² | Reductive Desorption (CV) | [6][7] |
| Reductive Desorption Potential | Benzenethiol | -0.6 V (vs Ag/AgCl) in 0.5 M KOH | Cyclic Voltammetry (CV) | [7] |
| Molecular Tilt Angle | Benzenethiol | ~30° from surface normal | SEIRAS, STM | [6][7] |
| Film Thickness | 1,4-Benzenedithiol | Forms bilayers or tetralayers depending on solvent | Ellipsometry | [4] |
| Adsorption Geometry | 1,4-Benzenedithiol | Initially flat, becoming perpendicular with increasing coverage | SERS | [4] |
Experimental Protocols
Extreme care must be taken to maintain a clean environment to avoid contamination, which can significantly affect the quality of the SAM.[7]
Materials and Equipment
-
This compound (≥97% purity)
-
Gold-coated substrates (e.g., gold-on-silicon or gold-on-mica)
-
200-proof ethanol (anhydrous)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) (EXTREME CAUTION)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Dry nitrogen (N₂) gas
-
Glass scintillation vials or polypropylene tubes with sealable caps
-
Tweezers (non-magnetic, stainless steel)
-
Sonicator
-
Calibrated micropipettes
Gold Substrate Preparation Workflow
The quality of the SAM is critically dependent on the cleanliness of the gold substrate. The following workflow outlines the recommended cleaning procedure.
Caption: Workflow for cleaning gold substrates before SAM formation.
Protocol:
-
Hold the gold substrate with clean tweezers.
-
Rinse the substrate sequentially with ethanol and DI water.
-
Dry the substrate under a gentle stream of dry nitrogen gas.
-
Piranha Cleaning (in a fume hood with appropriate PPE): Immerse the substrate in freshly prepared piranha solution for 5-10 minutes. Warning: Piranha solution is extremely corrosive and reacts violently with organic materials. Handle with extreme caution.
-
Carefully remove the substrate and rinse it copiously with DI water to remove all traces of the acid.
-
Rinse the substrate with ethanol.
-
Dry the substrate again under a stream of nitrogen. The substrate is now ready for SAM formation and should be used immediately to prevent re-contamination.[7][8]
SAM Formation Protocol
This protocol describes the standard solution-based method for forming a 1,3-BDT monolayer.
References
- 1. Adsorption of this compound and 1,3-benzenedimethanethiol on gold surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C6H6S2 | CID 522062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Adsorption of 1,4-Benzenedithiol on Gold and Silver Surfaces: Surface-Enhanced Raman Scattering Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Spectroscopic ellipsometry of self assembled monolayers: interface effects. The case of phenyl selenide SAMs on gold - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Functionalizing Nanoparticles with 1,3-Benzenedithiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles with specific ligands is a critical step in the development of advanced materials for a wide range of applications, including sensing, catalysis, and drug delivery. 1,3-Benzenedithiol is a versatile linker molecule that can be used to modify the surface of nanoparticles, enabling further conjugation or altering the nanoparticle's intrinsic properties. The two thiol groups on the benzene ring allow for robust anchoring to metallic nanoparticle surfaces, such as gold, and provide a free thiol group for subsequent reactions or for creating specific surface chemistries.
This document provides a detailed protocol for the functionalization of gold nanoparticles (AuNPs) with this compound via a ligand exchange method. It includes protocols for the synthesis of precursor nanoparticles, the functionalization procedure, and methods for characterization.
Data Presentation
Table 1: Parameters for Gold Nanoparticle (AuNP) Synthesis (Turkevich Method)
| Parameter | Value |
| HAuCl₄ Solution Concentration | 1 mM |
| Trisodium Citrate Solution Concentration | 38.8 mM |
| Reaction Temperature | Boiling |
| Stirring Speed | Vigorous |
| Final Approximate AuNP Diameter | ~20 nm |
Table 2: Parameters for AuNP Functionalization with this compound
| Parameter | Value/Range | Notes |
| AuNP Solution | As synthesized (~20 nm) | Citrate-stabilized |
| This compound Concentration | 1 mM in Ethanol | Prepare fresh |
| Molar Excess of Thiol | ~100-fold | Relative to estimated surface gold atoms |
| Reaction Time | 24 hours | Allows for complete ligand exchange |
| Reaction Temperature | Room Temperature | |
| Purification Method | Centrifugation | |
| Centrifugation Speed | 12,000 rpm (example) | Varies with nanoparticle size |
| Centrifugation Time | 30 minutes |
Experimental Protocols
Protocol 1: Synthesis of Citrate-Stabilized Gold Nanoparticles (AuNPs)
This protocol describes a common method for synthesizing gold nanoparticles with a diameter of approximately 20 nm, stabilized by a citrate layer.
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Trisodium citrate dihydrate
-
Deionized (DI) water (18.2 MΩ·cm)
-
Glassware (cleaned with aqua regia and rinsed with DI water)
Procedure:
-
Prepare a 1 mM solution of HAuCl₄ in DI water.
-
In a 250 mL round-bottom flask with a reflux condenser, bring 100 mL of the 1 mM HAuCl₄ solution to a rolling boil while stirring vigorously.
-
Rapidly inject 10 mL of a 38.8 mM trisodium citrate solution into the boiling HAuCl₄ solution.
-
Observe the color change of the solution from pale yellow to blue and then to a stable ruby red, which indicates the formation of AuNPs.[1]
-
Continue boiling and stirring for an additional 15 minutes to ensure the reaction is complete.[1]
-
Remove the flask from the heat source and allow it to cool to room temperature with continuous stirring.
-
Store the resulting AuNP solution at 4°C for future use.
Protocol 2: Functionalization of AuNPs with this compound
This protocol details the ligand exchange process to replace the citrate stabilizer on the AuNP surface with this compound.
Materials:
-
Citrate-stabilized AuNP solution (from Protocol 1)
-
This compound
-
Ethanol (anhydrous)
-
Centrifuge
Procedure:
-
Prepare a 1 mM solution of this compound in ethanol.
-
In a clean glass vial, add 10 mL of the AuNP solution.
-
While stirring, add the this compound solution dropwise to the AuNP solution. A typical starting point is a 100-fold molar excess of the thiol relative to the estimated number of gold atoms on the nanoparticle surface.[1]
-
Allow the mixture to stir at room temperature for 24 hours to facilitate complete ligand exchange and the formation of a self-assembled monolayer.[1]
-
Transfer the solution to centrifuge tubes and pellet the functionalized AuNPs by centrifugation. The exact conditions (e.g., 12,000 rpm for 30 minutes) will depend on the nanoparticle size and may require optimization.[1]
-
Carefully decant the supernatant, which contains unbound this compound and displaced citrate ions.
-
Resuspend the nanoparticle pellet in fresh ethanol to wash away residual impurities.
-
Repeat the centrifugation and resuspension steps at least two more times to ensure thorough cleaning.[1]
-
After the final wash, resuspend the purified, functionalized AuNPs in a suitable solvent for storage and further characterization.
Mandatory Visualization
Caption: Workflow for the synthesis and functionalization of gold nanoparticles.
Characterization of Functionalized Nanoparticles
To confirm the successful functionalization of the nanoparticles with this compound, a combination of characterization techniques should be employed:
-
Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and size distribution of the nanoparticles before and after functionalization. An increase in hydrodynamic radius is expected after ligand exchange.
-
Thermogravimetric Analysis (TGA): To quantify the amount of organic material (this compound) on the nanoparticle surface. This is determined by the weight loss observed upon heating.
-
Transmission Electron Microscopy (TEM): To visualize the size, shape, and morphology of the nanoparticle core.
-
UV-Vis Spectroscopy: To monitor changes in the surface plasmon resonance (SPR) peak of the AuNPs. A shift in the SPR peak can indicate a change in the surface chemistry.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational modes of the this compound on the nanoparticle surface.
Safety and Handling
-
This compound is harmful if swallowed, in contact with skin, or if inhaled, and can cause serious eye damage and skin irritation.[2] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Gold chloride is corrosive and should be handled with care.
-
Aqua regia is extremely corrosive and should be handled with extreme caution in a fume hood.
By following these protocols, researchers can reliably functionalize gold nanoparticles with this compound, paving the way for their use in a variety of scientific and biomedical applications.
References
Application Notes and Protocols for 1,3-Benzenedithiol in the Synthesis of Conductive Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Benzenedithiol is a versatile aromatic dithiol monomer that serves as a key building block in the synthesis of a variety of conductive and semi-conductive polymers. Its two thiol groups in a meta-disposition on the benzene ring allow for the formation of unique polymeric structures, including linear poly(phenylene disulfide)s and coordinated polymer networks. These materials are of significant interest for applications in electronics, sensors, and potentially in the biomedical field, including drug delivery systems, owing to their redox-responsive disulfide linkages.
This document provides detailed application notes and experimental protocols for the synthesis of conductive polymers derived from this compound. It is intended to be a comprehensive resource for researchers in materials science, polymer chemistry, and drug development.
Data Presentation
The conductive properties of polymers synthesized from this compound can vary significantly depending on the synthetic method and the resulting polymer structure. The following table summarizes key quantitative data for a representative coordination polymer.
| Polymer/Composite Name | Synthesis Method | Monomers | Electrical Conductivity (S/cm) | Seebeck Coefficient (μV/K) | Reference |
| Copper(I)-1,3-benzenedithiolate | Hydrothermal Synthesis | This compound, Copper(I) chloride | 1.5 x 10⁻³ | +420 | [1][2] |
Experimental Protocols
Protocol 1: Synthesis of a Semi-Conducting Copper(I)-1,3-benzenedithiolate 2D Coordination Polymer
This protocol describes the hydrothermal synthesis of a p-type semi-conducting two-dimensional coordination polymer, [Cu₂(1,3-BDT)]n.[1][2]
Materials:
-
This compound (C₆H₄(SH)₂)
-
Copper(I) chloride (CuCl)
-
Acidic aqueous solution (e.g., dilute HCl)
-
Deionized water
-
Ethanol
-
Sealed reaction vial
Equipment:
-
Oven or hydrothermal reactor
-
Magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven
-
Scanning Electron Microscope (SEM)
-
Powder X-ray Diffractometer (PXRD)
Procedure:
-
In a typical synthesis, combine two equivalents of copper(I) chloride with one equivalent of this compound in an acidic aqueous solution.
-
Transfer the mixture to a sealed reaction vial.
-
Heat the sealed vial in an oven or hydrothermal reactor at 120 °C for a designated period (e.g., 24-72 hours) to allow for crystal growth.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Collect the resulting crystalline product by filtration.
-
Wash the product with deionized water and ethanol to remove any unreacted starting materials and byproducts.
-
Dry the final product in a vacuum oven at a moderate temperature (e.g., 60 °C).
-
The resulting material should be thin needles of a few micrometers in length.[2]
-
Characterize the polymer using SEM for morphology and PXRD for crystallinity and structure confirmation.
Protocol 2: General Approach for Oxidative Polymerization of Dithiols to Poly(disulfide)s
This protocol provides a general methodology for the synthesis of poly(disulfide)s through the oxidative polymerization of dithiols. This method can be adapted for this compound to form poly(1,3-phenylene disulfide). Poly(disulfide)s are of particular interest for drug delivery due to their redox-responsive nature.[3][4]
Materials:
-
This compound
-
Oxidizing agent (e.g., iodine, hydrogen peroxide, or air with a catalyst)
-
Organic solvent (e.g., dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or chloroform)
-
Precipitating solvent (e.g., methanol, ethanol, or water)
Equipment:
-
Reaction flask with a magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Dropping funnel
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Dissolve this compound in an appropriate organic solvent in a reaction flask under an inert atmosphere.
-
Prepare a solution of the oxidizing agent in the same or a compatible solvent.
-
Slowly add the oxidizing agent solution to the dithiol solution with vigorous stirring. The reaction is often exothermic, and the temperature may need to be controlled.
-
Continue the reaction at room temperature or with gentle heating for a period ranging from a few hours to 24 hours, monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) or the increase in viscosity of the solution.
-
After the polymerization is complete, precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer thoroughly with the precipitating solvent to remove any unreacted monomer and residual oxidant.
-
Dry the polymer in a vacuum oven at a suitable temperature to a constant weight.
-
Characterize the resulting poly(disulfide) for its molecular weight, structure, and properties using techniques like Gel Permeation Chromatography (GPC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.
Mandatory Visualizations
Applications in Drug Development
While conductive polymers are a broad area of research, the specific application of polymers derived from this compound in drug development is an emerging field. The presence of disulfide bonds in the backbone of poly(1,3-phenylene disulfide) makes it a prime candidate for redox-responsive drug delivery systems.[3][4]
Key Concepts for Drug Delivery Applications:
-
Redox-Responsive Release: The disulfide bonds in the polymer backbone can be cleaved in the presence of reducing agents like glutathione, which is found in higher concentrations inside cells, particularly in tumor cells.[3] This allows for the targeted release of encapsulated drugs within the desired cellular environment.
-
Nanoparticle Formulation: Poly(disulfide)s can be formulated into nanoparticles to encapsulate therapeutic agents.[5] These nanoparticles can potentially improve the solubility and stability of hydrophobic drugs and facilitate their delivery to target tissues.
-
Biocompatibility: The biocompatibility of poly(phenylene sulfide) (PPS) and its derivatives is a critical factor for their use in biomedical applications. While some grades of PPS are used in medical devices, specific biocompatibility studies for poly(1,3-phenylene disulfide) would be necessary for drug delivery applications.[1][2] Recent studies have explored polypropylene sulfide (PPS) nanoparticles for drug delivery, demonstrating good biocompatibility and stimuli-responsive drug release.[5]
Future Directions:
Further research is needed to explore the synthesis of well-defined poly(1,3-phenylene disulfide) with controlled molecular weights, investigate its biocompatibility and degradation products, and evaluate its efficacy in preclinical drug delivery models. The development of targeted nanoparticles based on this polymer could offer a promising strategy for advanced cancer therapy and other diseases.
References
- 1. Advances in cell-penetrating poly(disulfide)s for intracellular delivery of therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Poly(disulfide)s: From Synthesis to Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facile synthesis of poly(disulfide)s through one-step oxidation polymerization for redox-responsive drug delivery - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Polypropylene sulphide coating on magnetic nanoparticles as a novel platform for excellent biocompatible, stimuli-responsive smart magnetic nanocarriers for cancer therapeutics - Nanoscale (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 1,3-Benzenedithiol as a Cross-Linking Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,3-benzenedithiol as a versatile cross-linking agent in polymer chemistry and nanoparticle assembly. Detailed protocols for the synthesis of cross-linked polymer networks and the functionalization of gold nanoparticles are provided, along with methods for their characterization.
Introduction
This compound is an aromatic dithiol that serves as an effective cross-linking agent due to the high reactivity of its two thiol (-SH) groups. These thiol groups can form strong covalent bonds, primarily disulfide bonds through oxidation or thioether bonds via various "click" chemistry reactions.[1] This property makes it a valuable tool for creating stable three-dimensional polymer networks and for linking nanoparticles into organized assemblies.
The rigid nature of the benzene ring in this compound imparts specific conformational constraints on the resulting cross-linked structures, which can influence the material's mechanical and thermal properties.
Key Applications and Mechanisms
The primary applications of this compound as a cross-linking agent include:
-
Polymer Network Formation: Creating hydrogels and other cross-linked polymer materials for applications in drug delivery, tissue engineering, and as industrial resins.[1]
-
Nanoparticle Assembly: Linking metallic nanoparticles, such as gold nanoparticles, to form ordered structures for use in electronics, sensing, and catalysis.
-
Improving Solar Cell Efficiency: Used to enhance the power conversion efficiency in certain types of solar cells.[2]
The cross-linking action of this compound is primarily achieved through two main chemical reactions:
-
Thiol-Disulfide Exchange: In the presence of an oxidizing agent or under ambient conditions, the thiol groups of two this compound molecules can react to form a disulfide bond (-S-S-), linking two polymer chains or nanoparticles. This reaction is reversible under reducing conditions.[1][3]
-
Thiol-Ene and Thiol-Yne "Click" Chemistry: These are highly efficient and specific reactions where a thiol group reacts with an alkene ("ene") or alkyne ("yne") functional group, respectively, to form a stable thioether linkage. These reactions are often initiated by UV light or a radical initiator.
Quantitative Data Summary
The following tables summarize key quantitative data related to the properties of this compound and the characterization of materials cross-linked with dithiols.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₆S₂ | [2][4] |
| Molecular Weight | 142.24 g/mol | [4] |
| Appearance | Clear, colorless to pale yellow liquid | [2][5] |
| Boiling Point | 128-129 °C at 16 mmHg | [4] |
| CAS Number | 626-04-0 | [2][4] |
Table 2: Characterization of Dithiol Cross-Linked Polymers
| Parameter | Method | Typical Values/Observations | Reference |
| Cross-link Density | Swelling Studies & Flory-Rehner Equation | Varies with cross-linker concentration | [6] |
| Rheology (Rubbery Plateau Modulus) | Higher modulus indicates higher cross-linking | [7] | |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Decomposition temperature increases with cross-linking | [8] |
| Glass Transition Temperature (Tg) | Differential Scanning Calorimetry (DSC) | Tg may increase with cross-linking density | [8] |
| Swelling Ratio | Gravimetric Analysis | Decreases with increasing cross-link density | [9] |
Experimental Protocols
Protocol 1: Synthesis of a Cross-Linked Polymer Network
This protocol describes the synthesis of a cross-linked polymer network using a derivative of this compound. This method can be adapted for this compound with appropriate adjustments to stoichiometry.
Materials:
-
4-chloro-1,3-benzenedithiol
-
Dimethylformamide (DMF), anhydrous
-
Potassium carbonate (K₂CO₃)
-
6M Hydrochloric acid (HCl)
-
Tetrahydrofuran (THF)
-
Hexane
-
Three-necked round bottom flask, condenser, magnetic stirrer, nitrogen line
Procedure:
-
In a three-necked round bottom flask equipped with a condenser, magnetic stirrer, and nitrogen inlet, dissolve 4-chloro-1,3-benzenedithiol (e.g., 5 g, 28 mmol) in anhydrous DMF (40 mL).[10]
-
Add potassium carbonate (e.g., 7.9 g, 56 mmol) to the solution.[10]
-
Heat the reaction mixture to 100 °C under a nitrogen atmosphere for a set period (e.g., 24 hours).[10]
-
After the reaction is complete, pour the solution into 6M HCl to precipitate the polymer.[10]
-
Isolate the precipitate by filtration.[10]
-
Redissolve the polymer in a minimal amount of THF and reprecipitate it from hexane to purify.[10]
-
Dry the resulting cross-linked polymer under vacuum.
Protocol 2: Cross-Linking of Gold Nanoparticles
This protocol details the synthesis of citrate-capped gold nanoparticles followed by their functionalization and cross-linking with this compound.
Part A: Synthesis of Citrate-Capped Gold Nanoparticles
Materials:
-
Hydrogen tetrachloroaurate (HAuCl₄)
-
Trisodium citrate dihydrate
-
Ultrapure water
-
Erlenmeyer flask, stirring hotplate, magnetic stir bar
Procedure:
-
Bring a solution of HAuCl₄ (e.g., 1 mM in 50 mL of ultrapure water) to a rolling boil in a clean Erlenmeyer flask with vigorous stirring.
-
Rapidly add a solution of trisodium citrate (e.g., 38.8 mM, 5 mL) to the boiling HAuCl₄ solution.
-
The solution color will change from pale yellow to deep red, indicating the formation of gold nanoparticles.
-
Continue boiling and stirring for 15 minutes.
-
Remove the flask from the heat and allow it to cool to room temperature.
Part B: Functionalization and Cross-Linking with this compound
Materials:
-
Citrate-capped gold nanoparticle solution (from Part A)
-
This compound
-
Ethanol
-
Microcentrifuge tubes
Procedure:
-
Prepare a dilute solution of this compound in ethanol. The concentration will depend on the desired degree of cross-linking.
-
Add a specific volume of the this compound solution to the gold nanoparticle solution with gentle stirring.
-
Allow the mixture to incubate at room temperature for several hours (e.g., 12-24 hours) to facilitate ligand exchange and cross-linking.
-
Monitor the aggregation of nanoparticles by observing a color change from red to purple/blue and by using UV-Vis spectroscopy to observe a red-shift and broadening of the surface plasmon resonance peak.
-
The cross-linked nanoparticle aggregates can be purified by centrifugation and resuspension in the desired solvent.
Visualizations
The following diagrams illustrate key mechanisms and workflows associated with the use of this compound as a cross-linking agent.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C6H6S2 | CID 522062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Research Collection | ETH Library [research-collection.ethz.ch]
- 7. tainstruments.com [tainstruments.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Nanopartz Gold Nanoparticle Functionalization Methods [nanopartz.com]
1,3-Benzenedithiol: A Versatile Precursor for the Synthesis of Bioactive Sulfur-Containing Heterocycles
For Immediate Release
Shanghai, China – December 13, 2025 – 1,3-Benzenedithiol has emerged as a important building block in the synthesis of a diverse range of sulfur-containing heterocyclic compounds. These molecules, particularly seven-membered rings like benzodithiepines, are gaining significant attention from the scientific community for their potential applications in medicinal chemistry, including the development of new antimicrobial and anticancer agents. This application note provides an overview of the synthesis of these heterocycles, detailed experimental protocols, and a summary of their current evaluation in drug development.
Introduction to this compound in Heterocyclic Chemistry
This compound is an aromatic dithiol that serves as a versatile nucleophile in various condensation reactions. Its two thiol groups, positioned at the meta positions of the benzene ring, readily react with a range of electrophilic reagents, including aldehydes, ketones, and dicarbonyl compounds, to form stable heterocyclic systems. The resulting sulfur-containing heterocycles are of great interest due to their unique structural features and diverse biological activities. The incorporation of sulfur atoms into cyclic structures can significantly influence the pharmacological properties of a molecule, such as its lipophilicity, binding affinity to biological targets, and metabolic stability.
Synthesis of Seven-Membered Heterocycles: Benzodithiepines
A key application of this compound is in the synthesis of 1,5-benzodithiepines, a class of seven-membered heterocyclic compounds. These are typically synthesized through the condensation of this compound with α,β-unsaturated ketones (chalcones) or β-diketones.
The general reaction pathway for the synthesis of 2,4-disubstituted-2,3-dihydro-1H-1,5-benzodithiepines from chalcones is depicted below. This reaction is typically catalyzed by an acid and proceeds via a Michael addition of the thiol groups to the enone system, followed by an intramolecular cyclization.
Caption: Synthesis of 1,5-Benzodithiepines from this compound.
Experimental Protocols
Protocol 1: Synthesis of 2,4-Diaryl-2,3-dihydro-1,5-benzothiazepines
This protocol describes the synthesis of 2,4-diaryl-2,3-dihydro-1,5-benzothiazepines via the reaction of 2-aminothiophenol with chalcones. While this protocol uses a related starting material, the methodology is analogous to the synthesis using this compound.
Materials:
-
Chalcones (1,3-diaryl-2-propen-1-ones)
-
2-Aminothiophenol (can be substituted with this compound for the synthesis of benzodithiepines)
-
Anhydrous Toluene
-
Glacial Acetic Acid (catalyst)
Procedure:
-
A mixture of the appropriate chalcone (0.01 mol) and 2-aminothiophenol (0.01 mol) is refluxed in anhydrous toluene (50 mL) in the presence of a catalytic amount of glacial acetic acid for a suitable time.
-
The progress of the reaction is monitored by thin-layer chromatography (TCC).
-
After completion of the reaction, the solvent is removed under reduced pressure.
-
The resulting solid is washed with petroleum ether and recrystallized from an appropriate solvent (e.g., ethanol) to afford the pure 2,4-diaryl-2,3-dihydro-1,5-benzothiazepine.[1][2]
Quantitative Data: The yields of these reactions are generally reported to be satisfactory.[1]
| Product | R1 | R2 | Yield (%) |
| IIa | 4-N(CH3)2-C6H4 | 4-OCH3-C6H4 | 48 |
| IIb-f | Various substituted aryl | Various substituted aryl | Not specified |
Table 1: Reported yields for the synthesis of 2,4-diaryl-2,3-dihydro-1,5-benzothiazepines.[1]
Applications in Drug Development
Sulfur-containing heterocycles, including benzothiepines and benzothiazepines, have demonstrated a wide range of biological activities, making them attractive scaffolds for drug discovery.
Antimicrobial and Antifungal Activity
Several studies have highlighted the potential of 1,5-benzothiazepine derivatives as antimicrobial and antifungal agents.[3][4][5] For instance, certain fluorinated 1,5-benzothiazepine derivatives have shown superior antimicrobial activity compared to standard drugs like ciprofloxacin and fluconazole.[3] One compound, in particular, exhibited a minimum inhibitory concentration (MIC) of 0.4 µg/mL against various bacterial and fungal strains.[3] The structure-activity relationship (SAR) studies suggest that the presence and position of halogen substituents on the aryl rings can significantly influence the antimicrobial potency.[3]
Caption: Drug development workflow for benzodithiepine derivatives.
Anticancer Activity
The cytotoxic potential of benzothiepin and benzothiazepine derivatives against various cancer cell lines has also been investigated.[6][7][8][9] Studies have shown that some of these compounds exhibit tumor-specific cytotoxic action, being more potent against cancer cells than normal cells.[6] For example, certain 3,4-dihydro-1-benzothiepin-5(2H)-ones have demonstrated significant cytotoxic activity against human oral tumor cell lines.[6] The mechanism of action for some of these compounds is believed to involve the induction of apoptosis.[6]
Quantitative Data on Cytotoxicity:
| Compound | Cell Line | GI50 (µM) |
| 1d | HUH-7 (Hepatocellular) | Not specified |
| 1d | MCF-7 (Breast) | Not specified |
| 1d | HCT-116 (Colorectal) | Not specified |
| Compound 2c | Hep G-2 (Liver) | 3.29 ± 0.15 |
| Compound 2j | DU-145 (Prostate) | 15.42 ± 0.16 |
Table 2: Cytotoxic activity of selected benzothiazole and benzothiazepine derivatives against various cancer cell lines.[7][8]
Conclusion
This compound is a valuable and versatile precursor for the synthesis of a variety of sulfur-containing heterocycles, particularly seven-membered benzodithiepines. The straightforward condensation reactions with readily available starting materials make this an attractive route for generating libraries of compounds for biological screening. The promising antimicrobial and anticancer activities exhibited by structurally related benzothiepines and benzothiazepines underscore the potential of heterocycles derived from this compound as a source of new therapeutic agents. Further research into the synthesis, characterization, and biological evaluation of a wider range of these compounds is warranted to fully explore their medicinal chemistry applications.
References
- 1. ijcrt.org [ijcrt.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 1,5-Benzodiazepine derivatives as potential antimicrobial agents: design, synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxic activity of benzothiepins against human oral tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Silico and in vitro evaluation of the anticancer effect of a 1,5-Benzodiazepin-2-One derivative (3b) revealing potent dual inhibition of HER2 and HDAC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3-Benzenedithiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1,3-benzenedithiol synthesis. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The primary methods for synthesizing this compound involve the reduction of benzene-1,3-disulfonyl chloride or the reaction of 1,3-dihalobenzenes with a sulfur source. The choice of route often depends on the availability of starting materials, desired purity, and scalability of the reaction.
Q2: My yield of this compound is consistently low. What are the general factors that could be affecting it?
A2: Low yields in this compound synthesis can be attributed to several factors:
-
Oxidation of the product: Thiols are susceptible to oxidation, which can lead to the formation of disulfides and other oxidized byproducts, thereby reducing the yield of the desired dithiol.
-
Incomplete reaction: The reduction of the starting material may not go to completion, leaving unreacted starting materials or intermediates in the reaction mixture.
-
Side reactions: Depending on the reaction conditions, various side reactions can occur, consuming the reactants and leading to the formation of unwanted byproducts.
-
Suboptimal reaction conditions: Parameters such as temperature, reaction time, solvent, and catalyst choice can significantly impact the reaction yield.
-
Purification losses: The product may be lost during the workup and purification steps.
Q3: How can I minimize the oxidation of this compound during the reaction and workup?
A3: To minimize oxidation, it is crucial to perform the reaction and workup under an inert atmosphere, such as nitrogen or argon. Using degassed solvents can also help to reduce the amount of dissolved oxygen. During the workup, adding a small amount of a reducing agent, like sodium bisulfite, to the aqueous washes can help prevent oxidation.
Q4: What are the most common impurities in this compound synthesis, and how can they be removed?
A4: The most common impurity is the corresponding disulfide, formed by the oxidation of the thiol groups. Other impurities may include unreacted starting materials and byproducts from side reactions. Purification is typically achieved through distillation under reduced pressure or column chromatography on silica gel.
Troubleshooting Guides
Low Yield in the Reduction of Benzene-1,3-disulfonyl Chloride
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material (presence of benzene-1,3-disulfonyl chloride in the crude product) | Insufficient amount of reducing agent. | Increase the molar excess of the reducing agent (e.g., triphenylphosphine, zinc dust, or sodium borohydride). |
| Inactive reducing agent. | Use a fresh batch of the reducing agent. Ensure proper storage conditions to prevent degradation. | |
| Low reaction temperature or short reaction time. | Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC or GC. | |
| Formation of a significant amount of disulfide byproduct | Oxidation of the thiol product during the reaction or workup. | Perform the reaction and workup under an inert atmosphere (N₂ or Ar). Use degassed solvents. Add a reducing agent (e.g., sodium bisulfite) during the aqueous workup. |
| Complex mixture of unidentified byproducts | Decomposition of starting material or product. | Lower the reaction temperature. Consider a milder reducing agent. |
| Side reactions due to reactive impurities in the solvent or reagents. | Use high-purity, dry solvents and reagents. |
Low Yield in the Synthesis from 1,3-Dihalobenzene
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of 1,3-dihalobenzene | Incomplete reaction with the sulfur source (e.g., NaSH, thiourea). | Increase the reaction temperature and/or time. Use a higher boiling point solvent if applicable. |
| Poor solubility of reactants. | Choose a solvent that effectively dissolves both the 1,3-dihalobenzene and the sulfur nucleophile. | |
| Formation of monosubstituted intermediate (3-halobenzenethiol) | Insufficient amount of the sulfur nucleophile. | Use a larger excess of the sulfur nucleophile. |
| Formation of polymeric byproducts | Radical side reactions. | Add a radical scavenger to the reaction mixture. Control the reaction temperature carefully. |
Experimental Protocols
Protocol 1: Reduction of Benzene-1,3-disulfonyl Chloride with Triphenylphosphine
This method provides a high-yield synthesis of this compound from its corresponding disulfonyl chloride.
Materials:
-
Benzene-1,3-disulfonyl chloride
-
Triphenylphosphine
-
Toluene (anhydrous)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Sodium sulfate (anhydrous)
-
Dichloromethane
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzene-1,3-disulfonyl chloride (1.0 eq) in anhydrous toluene under a nitrogen atmosphere.
-
Add triphenylphosphine (2.2 eq) portion-wise to the stirred solution. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC or GC.
-
After completion, cool the reaction mixture to room temperature.
-
Add concentrated hydrochloric acid and stir vigorously for 30 minutes to hydrolyze the intermediate phosphorane species.
-
Separate the organic layer and wash it with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Quantitative Data:
| Parameter | Value |
| Reactant Ratio | Benzene-1,3-disulfonyl chloride : Triphenylphosphine = 1 : 2.2 |
| Solvent | Anhydrous Toluene |
| Reaction Temperature | Reflux (~110 °C) |
| Reaction Time | 2 - 4 hours |
| Typical Yield | 85 - 95% |
Protocol 2: Synthesis from 1,3-Dichlorobenzene via Thiouronium Salt
This two-step procedure involves the formation of a bis(thiouronium) salt followed by hydrolysis.
Materials:
-
1,3-Dichlorobenzene
-
Thiourea
-
Ethanol
-
Sodium hydroxide
-
Hydrochloric acid
Procedure:
-
Step 1: Formation of the bis(thiouronium) salt
-
In a round-bottom flask, dissolve 1,3-dichlorobenzene (1.0 eq) and thiourea (2.2 eq) in ethanol.
-
Heat the mixture to reflux and maintain for 12-24 hours.
-
Cool the reaction mixture to room temperature to allow the bis(thiouronium) salt to precipitate.
-
Collect the precipitate by filtration and wash with cold ethanol.
-
-
Step 2: Hydrolysis to this compound
-
Suspend the collected bis(thiouronium) salt in an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture and acidify with hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
-
Quantitative Data:
| Parameter | Value |
| Reactant Ratio (Step 1) | 1,3-Dichlorobenzene : Thiourea = 1 : 2.2 |
| Solvent (Step 1) | Ethanol |
| Reaction Temperature (Step 1) | Reflux (~78 °C) |
| Reaction Time (Step 1) | 12 - 24 hours |
| Hydrolysis Agent (Step 2) | Aqueous Sodium Hydroxide |
| Reaction Temperature (Step 2) | Reflux (~100 °C) |
| Reaction Time (Step 2) | 2 - 4 hours |
| Typical Overall Yield | 60 - 75% |
Visualizations
Caption: Experimental workflow for the reduction of benzene-1,3-disulfonyl chloride.
Caption: Troubleshooting guide for low yield in this compound synthesis.
Technical Support Center: Purification of Crude 1,3-Benzenedithiol
Welcome to the technical support center for the purification of crude 1,3-Benzenedithiol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for obtaining high-purity this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
When synthesized via the reduction of 1,3-benzenedisulfonyl chloride, common impurities may include:
-
Unreacted starting material: 1,3-Benzenedisulfonyl chloride.
-
Partially reduced intermediates.
-
Oxidation byproducts: Disulfides formed by the oxidation of the thiol groups.[1]
-
Residual solvents from the reaction workup.
Q2: Which purification method is most suitable for crude this compound?
The choice of purification method depends on the nature and quantity of the impurities.
-
Vacuum distillation is highly effective for separating this compound from non-volatile impurities and compounds with significantly different boiling points.[2] Given its boiling point of 128-129 °C at 16 mmHg, this is a primary method for achieving high purity.[3][4]
-
Recrystallization can be employed to remove impurities with different solubility profiles. Since this compound is a solid at room temperature (melting point 24-25 °C), this method is also viable.[3]
Q3: What are suitable recrystallization solvents for this compound?
This compound is soluble in organic solvents like ethanol, ether, and ketones, and is miscible with acetonitrile, while being insoluble in water.[1][3] A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.[5] Ethanol or a mixed solvent system like ethanol/water could be a good starting point for screening.
Q4: My purified this compound is a yellow liquid, but the literature describes it as a white/colorless solid. What could be the issue?
A yellow color often indicates the presence of oxidized impurities, such as disulfides. It could also suggest residual solvents or other colored byproducts. Further purification by vacuum distillation or recrystallization may be necessary. To prevent oxidation, it is advisable to handle and store this compound under an inert atmosphere (e.g., nitrogen or argon).
Q5: How can I monitor the purity of my this compound during purification?
Several analytical techniques can be used to assess the purity:
-
Gas Chromatography (GC): Provides a quantitative measure of purity and can detect volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure and identify organic impurities.
-
Infrared (IR) Spectroscopy: Can confirm the presence of the S-H functional group.
-
Melting Point Analysis: A sharp melting point close to the literature value (24-25 °C) is indicative of high purity.
Troubleshooting Guides
Vacuum Distillation
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Bumping or violent boiling | - Residual low-boiling solvents.- Heating too rapidly. | - Ensure all low-boiling solvents are removed under vacuum before applying high heat.- Gradually increase the temperature of the heating mantle. |
| Product solidifying in the condenser | - Cooling water is too cold.- Distillation rate is too slow. | - Use warmer cooling water or reduce the flow rate.- Increase the heating to achieve a steady distillation rate. |
| Low yield | - Incomplete distillation.- Leaks in the vacuum system. | - Ensure the distillation is complete by monitoring the temperature and distillate collection.- Check all joints and connections for leaks and ensure they are properly sealed. |
| Product discoloration | - Thermal decomposition due to excessive heat.- Oxidation. | - Lower the distillation temperature by using a higher vacuum.- Ensure the system is under a high vacuum and consider a nitrogen bleed if necessary.[6] |
Recrystallization
| Issue | Possible Cause(s) | Recommended Solution(s) |
| "Oiling out" instead of crystallization | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is too concentrated. | - Choose a lower-boiling solvent.- Add a small amount of additional hot solvent to the oiled-out mixture and allow it to cool slowly.[5] |
| No crystals form upon cooling | - The solution is too dilute.- The compound is highly soluble in the chosen solvent at low temperatures. | - Evaporate some of the solvent to concentrate the solution and try cooling again.- Add an anti-solvent (a solvent in which the compound is insoluble) dropwise to the cooled solution to induce precipitation. |
| Low recovery of crystals | - Too much solvent was used.- The crystals are being washed with a solvent at room temperature. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.- Wash the collected crystals with a small amount of ice-cold solvent.[7] |
| Crystals are colored | - Colored impurities are co-precipitating. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. |
Experimental Protocols
Vacuum Distillation of Crude this compound
Objective: To purify crude this compound by separating it from non-volatile impurities and compounds with different boiling points.
Materials:
-
Crude this compound
-
Vacuum distillation apparatus (including a round-bottom flask, distillation head, condenser, receiving flask, and vacuum adapter)
-
Heating mantle
-
Vacuum source (e.g., vacuum pump)
-
Manometer
-
Cold trap
Procedure:
-
Assemble the vacuum distillation apparatus, ensuring all glass joints are clean and properly greased.
-
Place the crude this compound into the distillation flask.
-
Connect the apparatus to the vacuum source with a cold trap in between.
-
Slowly apply the vacuum and once the desired pressure (around 16 mmHg) is reached and stable, begin heating the distillation flask.[3][4]
-
Gradually increase the temperature until the this compound begins to distill.
-
Collect the fraction that distills at a constant temperature (around 128-129 °C at 16 mmHg).[3][4]
-
Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Recrystallization of Crude this compound
Objective: To purify crude this compound by removing impurities with different solubility profiles.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, or an ethanol/water mixture)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
In a separate flask, heat the chosen recrystallization solvent to its boiling point.
-
Add the minimum amount of hot solvent to the crude product to completely dissolve it.
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Perform a hot gravity filtration to remove any insoluble impurities and the activated charcoal.
-
Allow the hot, clear filtrate to cool slowly to room temperature to allow for the formation of pure crystals.
-
Once at room temperature, place the flask in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Visualizations
Caption: Workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for recrystallization issues.
References
challenges in handling and storing 1,3-Benzenedithiol
This guide provides researchers, scientists, and drug development professionals with essential information for the safe handling and storage of 1,3-Benzenedithiol. It includes troubleshooting advice and frequently asked questions to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is an organosulfur compound with the chemical formula C₆H₄(SH)₂. It is a colorless to light yellow liquid or solid with a strong, unpleasant odor. It is commonly used in organic synthesis, as a metal corrosion inhibitor, and as a reducing agent. In materials science, it has been used to improve the power conversion efficiency in solar cells.
Q2: What are the primary hazards associated with this compound?
A2: this compound is a hazardous substance that can cause serious health effects. It is classified as acutely toxic if swallowed, in contact with skin, or if inhaled. It causes severe skin irritation and serious eye damage. It may also cause respiratory irritation. Due to its strong stench, it should always be handled in a well-ventilated area, preferably a fume hood.
Q3: What are the proper storage conditions for this compound?
A3: To ensure its stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place. Some suppliers recommend storage under an inert gas atmosphere. It should be kept away from heat, sources of ignition, strong oxidizing agents, and strong bases.
Q4: My this compound has a yellow or brownish tint. Is it still usable?
A4: A yellow or brownish discoloration may indicate oxidation or the presence of impurities. Thiols are susceptible to oxidation, which can lead to the formation of disulfides. For sensitive applications, it is recommended to purify the discolored reagent before use.
Troubleshooting Guide
Issue 1: Poor or inconsistent reaction yields.
-
Possible Cause 1: Degradation of this compound.
-
Troubleshooting Step: Check the appearance of your this compound. If it is discolored, it may have oxidized. Consider purifying it by distillation or chromatography before use.
-
-
Possible Cause 2: Presence of atmospheric oxygen.
-
Troubleshooting Step: this compound can be air-sensitive. For reactions sensitive to oxidation, it is advisable to degas your solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Possible Cause 3: Incompatible reagents.
-
Troubleshooting Step: Avoid using strong oxidizing agents or strong bases with this compound, as they can cause decomposition.
-
Issue 2: Formation of insoluble byproducts.
-
Possible Cause: Polymerization.
-
Troubleshooting Step: Oxidation of this compound can lead to the formation of polymeric disulfides, which may be insoluble in your reaction mixture. Ensure your reaction is performed under an inert atmosphere to minimize this.
-
Quantitative Data
| Property | Value |
| Molecular Formula | C₆H₆S₂ |
| Molecular Weight | 142.24 g/mol |
| Appearance | Colorless to light yellow liquid or solid |
| Melting Point | 24-25 °C (lit.) |
| Boiling Point | 128-129 °C at 16 mmHg (lit.) |
| Flash Point | 113 °C (235.4 °F) - closed cup |
| Solubility | Miscible with acetonitrile. Insoluble in water. Soluble in organic solvents like alcohols and ethers. |
| InChI Key | ZWOASCVFHSYHOB-UHFFFAOYSA-N |
Experimental Protocols
Protocol 1: General Handling and Dispensing
-
Work in a well-ventilated fume hood to avoid inhalation of the vapor due to its strong stench.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
If the this compound is in a solid form (melting point is near room temperature), it can be gently warmed to melt for easier dispensing.
-
Use a syringe or cannula to transfer the liquid under an inert atmosphere for air-sensitive reactions.
-
Tightly seal the container immediately after use.
Protocol 2: Purification of Discolored this compound (General Procedure for Aryl Thiols)
This is a general procedure and may need to be optimized for your specific needs.
-
Distillation: For larger quantities, vacuum distillation can be an effective method of purification. The boiling point of this compound is 128-129 °C at 16 mmHg.
-
Column Chromatography: For smaller scales, flash chromatography on silica gel may be used. A non-polar eluent system, such as a hexane/ethyl acetate gradient, is typically effective for separating the thiol from its oxidized disulfide counterpart.
-
Monitoring: The purification progress can be monitored by thin-layer chromatography (TLC).
Visualizations
Caption: Oxidative degradation pathway of this compound.
Technical Support Center: Synthesis of 1,3-Benzenedithiol Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of 1,3-benzenedithiol and its derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, focusing on the common side reactions of oxidation, polymerization, and incomplete reduction of precursors.
Issue 1: Low Yield of this compound due to Oxidation
Symptom: The final product is contaminated with a significant amount of disulfide, often observed as a polymeric solid, leading to a lower than expected yield of the desired dithiol.
Cause: Thiols are highly susceptible to oxidation by atmospheric oxygen, which leads to the formation of disulfide bonds. This process can be accelerated by elevated temperatures and the presence of metal ions.
Troubleshooting Steps:
-
Deoxygenate Solvents: Before use, thoroughly deoxygenate all solvents by sparging with an inert gas (e.g., nitrogen or argon) for at least 30 minutes.
-
Inert Atmosphere: Conduct the entire reaction, including workup and purification, under a strict inert atmosphere. Use a nitrogen or argon blanket in your reaction vessel.
-
Control Temperature: Keep the reaction temperature as low as feasible for the specific transformation. For the reduction of 1,3-benzenedisulfonyl chloride, for example, maintaining a low temperature during the addition of the reducing agent is critical.
-
Metal Sequestration: If metal catalysis is not part of your intended reaction, consider adding a chelating agent like EDTA to sequester any trace metal ions that could catalyze oxidation.
-
Storage: Store the purified this compound under an inert atmosphere and at low temperatures to prevent degradation over time. For long-term storage, consider converting it to a more stable derivative if the free dithiol is not immediately required.
Quantitative Data on Disulfide Formation (Hypothetical Data for Illustrative Purposes):
| Condition | Atmosphere | Temperature (°C) | Disulfide Byproduct Yield (%) |
| A | Air | 25 | 15 |
| B | Nitrogen | 25 | < 2 |
| C | Air | 50 | 35 |
| D | Nitrogen | 50 | 5 |
This table illustrates the expected trend of increased disulfide formation in the presence of oxygen and at higher temperatures. Actual yields will vary depending on the specific substrate and reaction conditions.
Issue 2: Formation of Insoluble Polymeric Byproducts
Symptom: An insoluble, often sticky or solid, material precipitates from the reaction mixture, making product isolation and purification difficult.
Cause: this compound and its derivatives can undergo polymerization, particularly under basic conditions or at elevated temperatures. This is often a nucleophilic aromatic substitution reaction where a thiolate displaces a suitable leaving group on another molecule of the dithiol derivative.
Troubleshooting Steps:
-
Control of Basicity: If a base is required, use the minimum stoichiometric amount necessary. Consider using a weaker base or a non-nucleophilic base if compatible with your reaction.
-
Temperature Management: Avoid high reaction temperatures. A study on the polymerization of 4-chloro-1,3-benzenedithiol showed that polymerization occurs at 100 °C in the presence of potassium carbonate[1].
-
Monomer Concentration: In some cases, running the reaction at a lower concentration can disfavor intermolecular polymerization reactions.
-
Protecting Groups: If feasible, consider using a protecting group for one of the thiol moieties to prevent it from participating in polymerization. This group can be removed in a subsequent step.
Logical Relationship of Polymerization:
Caption: Factors leading to polymerization side reactions.
Issue 3: Incomplete Reduction of 1,3-Benzenedisulfonyl Chloride
Symptom: The final product contains unreacted starting material or partially reduced intermediates (e.g., sulfonyl chloride thiol, disulfide).
Cause: The reduction of both sulfonyl chloride groups to thiols requires a sufficiently strong reducing agent and optimized reaction conditions.
Troubleshooting Steps:
-
Choice of Reducing Agent: Zinc powder in acidic media is a common and effective reducing agent for this transformation. Other powerful reducing agents like lithium aluminum hydride (LiAlH4) can also be used, but require anhydrous conditions and careful handling.
-
Stoichiometry of Reducing Agent: Ensure a sufficient excess of the reducing agent is used to drive the reaction to completion.
-
Reaction Time and Temperature: Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS) to determine the optimal reaction time. While low temperatures are generally preferred to minimize side reactions, the reaction may need to be gently warmed to ensure complete conversion.
-
Activation of Reducing Agent: If using zinc, pre-activation with a dilute acid wash may be necessary to remove any passivating oxide layer.
Frequently Asked Questions (FAQs)
Q1: What is the best way to purify this compound from its disulfide byproduct?
A1: Column chromatography is often effective for separating the dithiol from the less polar disulfide. A silica gel stationary phase with a non-polar eluent system (e.g., hexanes/ethyl acetate) can be used. Alternatively, if the disulfide is polymeric and insoluble, it can be removed by filtration. Distillation under reduced pressure can also be a viable purification method for the dithiol, provided it is thermally stable under the distillation conditions.
Q2: Can I use a base to deprotonate the thiols for a subsequent reaction without causing polymerization?
A2: Yes, but with caution. It is crucial to use a stoichiometric amount of a non-nucleophilic base at low temperatures and under an inert atmosphere. The choice of solvent can also play a role; polar aprotic solvents may favor the desired reaction over polymerization. It is advisable to add the electrophile to the solution of the thiolate rather than the other way around to keep the concentration of the reactive thiolate low.
Q3: My synthesis of a this compound derivative gives a complex mixture of products. What are the likely culprits?
A3: A complex product mixture often points to a combination of the side reactions discussed above. The primary issues to investigate are the presence of oxygen (leading to oxidation) and suboptimal temperature or base concentration (leading to polymerization). The purity of your starting materials is also critical; impurities can lead to unexpected side reactions.
Experimental Protocols
Key Experiment: Reduction of 1,3-Benzenedisulfonyl Chloride to this compound
This protocol provides a general method for the reduction of 1,3-benzenedisulfonyl chloride.
Materials:
-
1,3-Benzenedisulfonyl chloride
-
Zinc dust
-
Concentrated Sulfuric Acid
-
Ethanol
-
Deoxygenated water
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Nitrogen or Argon gas supply
Procedure:
-
Set up a round-bottom flask with a reflux condenser and a nitrogen/argon inlet.
-
To a stirred suspension of zinc dust (a significant excess, e.g., 10 equivalents) in deoxygenated water, slowly add concentrated sulfuric acid at 0 °C.
-
Add a solution of 1,3-benzenedisulfonyl chloride in ethanol dropwise to the acidic zinc suspension at a rate that maintains the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature and monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, filter the mixture to remove excess zinc.
-
Extract the aqueous filtrate with diethyl ether.
-
Wash the combined organic layers with deoxygenated water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography.
Experimental Workflow:
Caption: Workflow for the reduction of 1,3-benzenedisulfonyl chloride.
References
Technical Support Center: Optimizing Reaction Conditions for 1,3-Benzenedithiol Coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing coupling reactions involving 1,3-benzenedithiol.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of coupling reactions for this compound?
A1: this compound is a versatile nucleophile commonly used in reactions to form thioether bonds. The most frequent applications include:
-
Polycondensation reactions: Reacting with dihaloarenes or dihaloalkanes to form poly(m-phenylene sulfide)s and related polymers.
-
Macrocyclization reactions: Coupling with dihaloalkanes or other bifunctional electrophiles to synthesize thioether-containing macrocycles.[1]
-
Nucleophilic Aromatic Substitution (SNAr): Reacting with activated aryl halides to form diaryl thioethers.
Q2: How can I monitor the progress of my this compound coupling reaction?
A2: Several analytical techniques can be employed to monitor the reaction progress:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the consumption of starting materials and the formation of products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile components in the reaction mixture, including starting materials, intermediates, and side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to monitor the disappearance of the thiol protons of this compound and the appearance of new signals corresponding to the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for monitoring the formation of less volatile products like polymers and macrocycles.
Q3: What are the key safety precautions when working with this compound?
A3: this compound is a hazardous chemical and requires careful handling. Key safety precautions include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Avoiding inhalation of vapors and contact with skin and eyes. This compound is known to be an irritant.[2]
-
Being aware of its strong, unpleasant odor.
Troubleshooting Guides
Below are common issues encountered during this compound coupling reactions and steps to resolve them.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inefficient Deprotonation of Thiol | The thiol groups of this compound must be deprotonated to form the more nucleophilic thiolate. Ensure a sufficiently strong base is used. For SNAr reactions, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) may be necessary. For simple alkylations, weaker bases like potassium carbonate (K2CO3) or triethylamine (Et3N) might suffice. |
| Poor Leaving Group on the Electrophile | For SNAr reactions, the leaving group ability follows the order F > Cl > Br > I. For SN2 reactions with alkyl halides, the order is I > Br > Cl > F. Select an electrophile with an appropriate leaving group for your reaction type. |
| Deactivated Aryl Halide (for SNAr) | The aromatic ring of the aryl halide needs to be activated by electron-withdrawing groups (e.g., -NO2, -CN) at the ortho and/or para positions to the leaving group to facilitate nucleophilic attack. |
| Low Reaction Temperature | Many coupling reactions require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, gradually increase the temperature and monitor the progress. For polymerizations, temperatures around 100°C are common. |
| Catalyst Inactivity (if applicable) | If a catalyst is used (e.g., copper or palladium complexes for certain cross-coupling reactions), ensure it is fresh and handled under appropriate conditions (e.g., inert atmosphere) to prevent deactivation. |
| Solvent Incompatibility | The choice of solvent can significantly impact reaction rates. Polar aprotic solvents like DMF, DMSO, or acetonitrile are often effective for nucleophilic substitution reactions as they can solvate the cation of the base without strongly solvating the thiolate nucleophile. |
Issue 2: Formation of Side Products
| Potential Cause | Troubleshooting Steps |
| Oxidation of Thiol to Disulfide | Thiols are susceptible to oxidation, especially in the presence of air and base. To minimize disulfide formation, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents. |
| Oligomerization/Polymerization in Macrocyclization | In macrocyclization reactions, intermolecular coupling leading to polymers can compete with the desired intramolecular cyclization. Use high-dilution conditions (slow addition of reactants to a large volume of solvent) to favor the formation of the macrocycle. |
| Multiple Alkylation Products | If reacting with a dihaloalkane, ensure the stoichiometry is carefully controlled to favor the desired product (e.g., 1:1 for macrocyclization). |
Experimental Protocols
General Protocol for Polycondensation of this compound with a Dihaloarene
This protocol is a general guideline for the synthesis of poly(m-phenylene sulfide).
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add this compound (1.0 eq) and the dihaloarene (1.0 eq).
-
Solvent and Base Addition: Add a polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). Add a base, typically potassium carbonate (K2CO3, 2.2 eq).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-150 °C) under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by periodically taking aliquots and analyzing them by a suitable method (e.g., size-exclusion chromatography for polymer molecular weight).
-
Workup: After the reaction is complete, cool the mixture to room temperature and precipitate the polymer by pouring the solution into a non-solvent like methanol or water.
-
Purification: Filter the precipitate, wash it with water and methanol to remove salts and residual solvent, and dry it under vacuum.
General Protocol for Macrocyclization of this compound with a Dihaloalkane
This protocol is a general guideline and should be optimized for the specific macrocycle.
-
High-Dilution Setup: In a large three-necked round-bottom flask equipped with a condenser, a nitrogen inlet, and two syringe pumps, add a large volume of a suitable solvent (e.g., DMF).
-
Reactant Solutions: Prepare two separate solutions: one of this compound and a base (e.g., cesium carbonate, Cs2CO3) in the reaction solvent, and another of the dihaloalkane in the same solvent.
-
Slow Addition: Heat the solvent in the reaction flask to the desired temperature. Using the syringe pumps, add the two reactant solutions simultaneously and at a very slow rate (e.g., over several hours) to the stirred, heated solvent.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at the same temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Workup: Cool the reaction mixture, remove the solvent under reduced pressure, and partition the residue between an organic solvent (e.g., dichloromethane) and water.
-
Purification: Dry the organic layer, concentrate it, and purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables provide a starting point for optimizing reaction conditions. The optimal conditions will depend on the specific substrates and desired product.
Table 1: General Reaction Parameters for this compound Coupling
| Parameter | Typical Range/Options | Notes |
| Temperature | Room Temperature to 150 °C | Higher temperatures generally increase the reaction rate but may also lead to more side products. |
| Base | K2CO3, Cs2CO3, NaH, t-BuOK, Et3N | The choice of base depends on the acidity of the thiol and the nature of the electrophile. Cesium carbonate is often effective in macrocyclization reactions due to the cesium effect. |
| Solvent | DMF, DMSO, NMP, Acetonitrile, THF | Polar aprotic solvents are generally preferred for nucleophilic substitution reactions. |
| Concentration | 0.1 M to 1 M (for polymerizations) | For macrocyclizations, high dilution (<0.01 M) is crucial to minimize polymerization. |
Visualizations
Caption: A typical experimental workflow for this compound coupling reactions.
Caption: A troubleshooting flowchart for low-yield this compound coupling reactions.
References
Technical Support Center: 1,3-Benzenedithiol Self-Assembled Monolayers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-Benzenedithiol (1,3-BDT) self-assembled monolayers (SAMs).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the formation of 1,3-BDT SAMs in a question-and-answer format.
Question 1: My substrate is not showing the expected hydrophobicity after SAM formation. What could be the problem?
Poor or inconsistent hydrophobicity, often characterized by a low water contact angle, typically indicates incomplete or disordered monolayer formation. Several factors could be contributing to this issue:
-
Substrate Contamination: The gold substrate may not have been sufficiently cleaned. Organic residues or other contaminants on the surface will prevent the uniform assembly of the 1,3-BDT molecules.
-
Molecule Orientation: this compound has two thiol groups. It is possible that a significant portion of the molecules are binding to the gold surface with both thiol groups, leading to a "lying-down" or looped orientation rather than the desired upright monolayer with one free thiol group. This can result in a less dense and less ordered film.
-
Oxidation of Thiol Groups: Thiols are susceptible to oxidation, which can occur in the presence of oxygen and light. If the 1,3-BDT solution has been exposed to air for an extended period, or if the SAM formation is not performed under an inert atmosphere, the thiol groups may oxidize to sulfinates or sulfonates. These oxidized species will not form a well-ordered SAM.
-
Low Purity of this compound: Impurities in the 1,3-BDT can co-adsorb on the gold surface, disrupting the packing of the SAM and leading to a disordered film.
Troubleshooting Steps:
-
Verify Substrate Cleanliness: Ensure your gold substrate is thoroughly cleaned before use. A common and effective method is a piranha solution wash followed by rinsing with deionized water and ethanol, and then drying under a stream of nitrogen.
-
Use Fresh, High-Purity this compound: Use 1,3-BDT from a reputable supplier and from a freshly opened bottle if possible. If the purity is in doubt, consider purification before use.
-
Degas Solvents and Work Under Inert Atmosphere: To minimize oxidation, use solvents that have been degassed by bubbling with an inert gas like nitrogen or argon. Prepare the 1,3-BDT solution and perform the SAM formation in a glove box or under a gentle stream of inert gas.
-
Optimize Deposition Time: The time the gold substrate is immersed in the 1,3-BDT solution can affect the quality of the SAM. Very short immersion times may not allow for the formation of a complete monolayer, while excessively long times could potentially lead to multilayer formation or increased oxidation. Experiment with a range of deposition times (e.g., 1, 6, 12, and 24 hours) to find the optimal window for your system.
-
Consider a Two-Step "Protection/Deprotection" Strategy: For applications requiring a free thiol surface, a more advanced method involves using a 1,3-BDT derivative where one thiol group is protected with a chemical group that can be removed after the SAM has formed. This forces the molecule to bind to the surface with only the unprotected thiol.
Question 2: The ellipsometry measurement of my SAM shows a much lower thickness than expected. Why is this?
A lower than expected film thickness is a strong indicator of a poorly formed or disordered monolayer. The most likely causes are:
-
"Lying-Down" Molecular Orientation: As mentioned previously, if the 1,3-BDT molecules are binding to the gold surface with both thiol groups, the resulting film will be significantly thinner than a monolayer of upright molecules.
-
Incomplete Monolayer Coverage: If the SAM has not fully formed, the ellipsometer will measure an average thickness across the surface that is lower than that of a complete monolayer. This could be due to insufficient immersion time, a contaminated substrate, or a depleted 1,3-BDT solution.
-
Disordered Film: A highly disordered film with molecules tilted at a large angle relative to the surface normal will also result in a lower measured thickness.
Troubleshooting Steps:
-
Review the Troubleshooting Steps for Poor Hydrophobicity: The solutions for poor hydrophobicity are also applicable here, as they all aim to improve the quality and order of the SAM.
-
Characterize with Complementary Techniques: Use other surface analysis techniques to get a more complete picture.
-
X-ray Photoelectron Spectroscopy (XPS): XPS can provide information about the chemical state of the sulfur atoms. The presence of a significant peak around 163.5 eV in the S 2p spectrum could indicate the presence of unbound thiols or disulfides, suggesting a disordered or multilayered film. A primary peak around 162 eV is characteristic of thiolate species bound to gold.
-
Contact Angle Goniometry: Measure the water contact angle. A low and variable contact angle across the surface suggests a disordered and incomplete film.
-
Question 3: I am observing inconsistencies between batches of SAMs. How can I improve reproducibility?
Inconsistent results between experiments are often due to subtle variations in the experimental conditions. To improve reproducibility:
-
Standardize Your Protocol: Document every step of your process in detail and adhere to it strictly for every experiment. This includes cleaning procedures, solution preparation, immersion times, and rinsing and drying steps.
-
Control the Environment: As much as possible, control the temperature, humidity, and atmospheric conditions during SAM formation. Working in a cleanroom or a glovebox can significantly improve reproducibility.
-
Use Fresh Solutions: Prepare fresh 1,3-BDT solutions for each experiment. The concentration of the solution can change over time due to solvent evaporation or degradation of the thiol.
-
Ensure Consistent Substrate Quality: Use gold substrates from the same batch and with a consistent surface roughness.
Frequently Asked Questions (FAQs)
Q1: What is the expected thickness of a this compound SAM?
The theoretical length of a this compound molecule is approximately 0.6-0.7 nm. However, the measured thickness of a well-formed SAM will likely be slightly less than this due to the tilt of the molecules relative to the surface normal. For similar aromatic thiol SAMs, the tilt angle is often around 30°. Therefore, a reasonable expected thickness for a well-ordered, upright 1,3-BDT SAM would be in the range of 0.5 - 0.7 nm .
Q2: What is a typical concentration for the this compound solution?
A typical concentration for preparing thiol SAMs is in the range of 1 to 5 mM in a suitable solvent, commonly ethanol.
Q3: What is the recommended solvent for preparing the this compound solution?
Ethanol is a commonly used solvent for preparing thiol SAMs due to its ability to dissolve a wide range of thiols and its volatility, which allows for easy drying of the substrate. However, for dithiols, non-polar solvents like n-hexane, used under an inert atmosphere, have been reported to produce more ordered SAMs.
Q4: How long should I immerse the gold substrate in the this compound solution?
While initial monolayer formation is rapid, achieving a well-ordered SAM takes time. A common immersion time is 12 to 24 hours . However, the optimal time can vary, so it is recommended to perform a time-course experiment to determine the best conditions for your specific application.
Q5: How can I confirm that I have a good quality SAM?
A combination of characterization techniques is recommended:
-
Contact Angle Goniometry: A high static water contact angle (typically > 60° for an aromatic SAM) with low hysteresis (the difference between the advancing and receding contact angles) is indicative of a well-ordered, hydrophobic surface.
-
Ellipsometry: A uniform thickness across the substrate that is consistent with a monolayer of upright molecules.
-
X-ray Photoelectron Spectroscopy (XPS): A high-resolution scan of the S 2p region should show a dominant peak at approximately 162 eV, corresponding to sulfur bound to gold. The absence or low intensity of peaks at higher binding energies (which could indicate oxidized sulfur or unbound thiols) is a good sign.
-
Atomic Force Microscopy (AFM): AFM can provide a topographical image of the surface, revealing the uniformity and presence of any defects in the SAM.
Quantitative Data Summary
The following table summarizes expected values for key parameters in the formation and characterization of 1,3-BDT SAMs. Note that these are approximate values based on general knowledge of aromatic thiol SAMs and may need to be optimized for your specific experimental setup.
| Parameter | Recommended Value/Range | Notes |
| 1,3-BDT Concentration | 1 - 5 mM | Higher concentrations may lead to multilayer formation. |
| Solvent | Ethanol or n-hexane (degassed) | n-hexane may be preferable for forming ordered dithiol SAMs. |
| Immersion Time | 12 - 24 hours | Optimal time should be determined experimentally. |
| Expected Thickness | 0.5 - 0.7 nm | Dependent on molecular tilt angle. |
| Water Contact Angle | > 60° | A higher contact angle generally indicates a more ordered and dense SAM. |
| XPS S 2p Peak | ~162 eV (S-Au) | Peaks at ~163.5 eV (unbound S) or >165 eV (oxidized S) indicate poor film quality. |
Experimental Protocols
Protocol for the Formation of this compound SAMs on Gold
-
Substrate Cleaning:
-
Immerse the gold substrate in piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 10-15 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and with appropriate personal protective equipment.
-
Rinse the substrate thoroughly with deionized water (18 MΩ·cm).
-
Rinse with absolute ethanol.
-
Dry the substrate under a gentle stream of high-purity nitrogen or argon gas.
-
-
Solution Preparation:
-
Prepare a 1 mM solution of this compound in degassed absolute ethanol. To degas the ethanol, bubble with nitrogen or argon gas for at least 30 minutes.
-
Prepare the solution in a clean glass vial under an inert atmosphere if possible.
-
-
SAM Formation:
-
Place the cleaned, dry gold substrate in the 1,3-BDT solution.
-
Seal the vial to minimize exposure to air. If possible, purge the headspace of the vial with nitrogen or argon before sealing.
-
Allow the self-assembly to proceed for 12-24 hours at room temperature in the dark to prevent photo-oxidation.
-
-
Rinsing and Drying:
-
Remove the substrate from the solution.
-
Rinse the substrate thoroughly with absolute ethanol to remove any physisorbed molecules.
-
Dry the substrate again under a gentle stream of high-purity nitrogen or argon gas.
-
-
Characterization:
-
Characterize the freshly prepared SAM immediately using techniques such as contact angle goniometry, ellipsometry, and XPS to assess its quality.
-
Mandatory Visualizations
Caption: Troubleshooting flowchart for poor film formation of this compound SAMs.
Caption: Experimental workflow for the formation of this compound SAMs.
degradation pathways of 1,3-Benzenedithiol under experimental conditions
Welcome to the technical support center for 1,3-Benzenedithiol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, handling, and troubleshooting of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound under typical experimental conditions?
A1: The principal degradation pathway for this compound is oxidation. The thiol groups (-SH) are susceptible to oxidation, leading to the formation of disulfide bonds (-S-S-). This process can result in the formation of dimers, oligomers, and ultimately, polymeric disulfides. This oxidative polymerization is the most common cause of sample degradation, leading to insolubility and loss of reactivity.
Q2: What factors can accelerate the degradation of this compound?
A2: Several factors can accelerate the degradation of this compound:
-
Presence of Oxygen: Atmospheric oxygen is a primary oxidant. Storing solutions or the neat compound in the presence of air will lead to oxidation.
-
Elevated pH: The thiol group (R-SH) is in equilibrium with its deprotonated, more reactive thiolate form (R-S⁻). As the pH of a solution increases above the pKa of the thiol group, the concentration of the thiolate anion increases, making it significantly more susceptible to oxidation.
-
Presence of Metal Ions: Trace amounts of metal ions, such as copper (II), can catalyze the oxidation of thiols.
-
Exposure to Light: Photochemical degradation can occur, especially in the presence of photosensitizers. UV light can promote the formation of thiyl radicals, which can then combine to form disulfides.
-
Elevated Temperature: Higher temperatures generally increase the rate of chemical reactions, including oxidation.
Q3: What are the visible signs of this compound degradation?
A3: Degradation of this compound can manifest in several ways:
-
Change in Physical Appearance: Pure this compound is a colorless liquid or a white to pale yellow crystalline solid.[1][2] Upon degradation, it may turn yellow or brown.
-
Formation of Precipitate: As oxidative polymerization proceeds, the resulting oligomers and polymers may become insoluble in the solvent, leading to the formation of a white or yellowish precipitate.
-
Loss of Solubility: A previously soluble sample may become difficult to dissolve.
-
Inconsistent Analytical Data: In techniques like NMR or chromatography, the appearance of new, broad signals or a decrease in the expected signal for the monomer can indicate degradation.
Q4: How should I store this compound to ensure its stability?
A4: To ensure the stability of this compound, it is recommended to:
-
Store it as a solid or neat liquid under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[3]
-
Keep the container in a cool, dark place, such as a refrigerator or freezer.
-
For solutions, use deoxygenated solvents and store them under an inert atmosphere at low temperatures. Prepare solutions fresh whenever possible.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound.
Issue 1: Rapid Formation of an Insoluble White/Yellow Precipitate in Solution
-
Possible Cause: This is a classic sign of oxidative polymerization. The precipitate is likely poly(1,3-phenylene disulfide).
-
Troubleshooting Workflow:
Troubleshooting workflow for unexpected precipitate formation.
Issue 2: Low Yield of the Desired Product in a Reaction with this compound
-
Possible Cause: The this compound may have degraded either before or during the reaction, reducing the concentration of the active thiol.
-
Troubleshooting Workflow:
Troubleshooting workflow for low reaction yield.
Data Presentation
| Parameter | Condition | Expected Impact on this compound Stability | Primary Degradation Product(s) |
| Temperature | Increase from 25°C to 50°C | Significant decrease in stability | Poly(1,3-phenylene disulfide) |
| pH | Increase from 6 to 8 | Marked decrease in stability | Poly(1,3-phenylene disulfide) |
| Atmosphere | Air vs. Inert (N₂ or Ar) | Significantly lower stability in air | Poly(1,3-phenylene disulfide) |
| Light Exposure | UV light vs. Dark | Decreased stability with UV exposure | Poly(1,3-phenylene disulfide) |
| Metal Ions | Presence of Cu²⁺ | Catalyzed degradation | Poly(1,3-phenylene disulfide) |
Experimental Protocols
Protocol 1: General Procedure for Handling this compound to Minimize Degradation
-
Solvent Deoxygenation: Before preparing a solution, thoroughly deoxygenate the solvent by sparging with an inert gas (argon or nitrogen) for at least 30 minutes.
-
Inert Atmosphere: Conduct all manipulations of this compound, both as a neat compound and in solution, under a positive pressure of an inert gas. This can be achieved using a Schlenk line or in a glovebox.
-
Fresh Solutions: Prepare solutions of this compound immediately before use. If storage is necessary, store in a tightly sealed container under an inert atmosphere at low temperature (e.g., in a refrigerator).
-
pH Control: If the experimental conditions allow, maintain the pH of the solution in the slightly acidic range (pH < 7) to minimize the concentration of the highly reactive thiolate anion.
-
Exclusion of Light: Protect solutions from light by using amber-colored glassware or by wrapping the reaction vessel with aluminum foil.[3]
Protocol 2: Monitoring the Degradation of this compound by UV-Vis Spectroscopy
This protocol allows for the qualitative monitoring of this compound degradation by observing changes in its UV-Vis absorption spectrum.
-
Prepare a Stock Solution: Prepare a stock solution of this compound in a deoxygenated solvent (e.g., ethanol or acetonitrile).
-
Prepare Samples: Prepare several identical samples of the this compound solution in quartz cuvettes.
-
Expose to Degradation Conditions: Expose the samples to different conditions (e.g., one in the dark, one under ambient light, one at an elevated temperature).
-
Record Spectra: At regular time intervals, record the UV-Vis absorption spectrum of each sample over a relevant wavelength range (e.g., 200-400 nm).
-
Analyze Data: The degradation of this compound will likely result in a decrease in the absorbance of the monomer and the appearance of new absorption features at longer wavelengths due to the formation of disulfide-linked oligomers and polymers.
Signaling Pathways and Workflows
Oxidative Degradation Pathway of this compound
The primary degradation pathway of this compound is oxidative polymerization. This process is initiated by the oxidation of the thiol groups to form thiyl radicals, which then combine to form disulfide bonds. This chain reaction leads to the formation of dimers, oligomers, and ultimately, insoluble polymers.
Oxidative polymerization of this compound.
Experimental Workflow for Investigating Degradation
A general workflow for investigating the degradation of this compound involves subjecting the compound to various stress conditions and analyzing the resulting products.
General experimental workflow for a degradation study.
References
- 1. Biochemical methods for monitoring protein thiol redox states in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. benchchem.com [benchchem.com]
- 4. biochemistry - Is there a reliable source for storage and stability of reducing agents like DTT? - Biology Stack Exchange [biology.stackexchange.com]
Technical Support Center: Prevention of 1,3-Benzenedithiol Oxidation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the oxidation of 1,3-Benzenedithiol during experimental procedures.
Section 1: Troubleshooting Guides
Issue 1: Rapid Degradation of this compound Upon Storage or Use
Symptoms:
-
A noticeable decrease in the purity of this compound over a short period.
-
The appearance of a white or pale yellow crystalline solid in the liquid this compound.[1]
-
Inconsistent experimental results when using older batches of the compound.
Possible Causes & Solutions:
| Cause | Solution |
| Exposure to Atmospheric Oxygen | This compound is sensitive to air and can readily oxidize.[2] Store the compound under an inert atmosphere (e.g., argon or nitrogen).[2] For long-term storage, seal the vial with a high-quality septum and Parafilm®. When in use, employ techniques to minimize air exposure, such as working in a glove box or using Schlenk lines. |
| Presence of Oxidizing Agents | Avoid contact with strong oxidizing agents.[1] Ensure all glassware and equipment are free from residual oxidizing agents. |
| Basic Conditions (High pH) | The thiolate anion, which is more prevalent at higher pH, is more susceptible to oxidation. If possible, maintain a neutral or slightly acidic pH during your experiments. |
| Presence of Metal Ions | Trace metal ions can catalyze the oxidation of thiols. Use high-purity solvents and reagents. If metal contamination is suspected, consider using a chelating agent like EDTA, although its compatibility with the specific reaction should be verified. |
| Elevated Temperatures | Store this compound at refrigerated temperatures as recommended by the supplier to slow down the rate of oxidation.[2] |
Issue 2: Formation of Insoluble Precipitates in Reaction Mixtures
Symptoms:
-
Observation of a white or off-white precipitate in a reaction mixture containing this compound.
Possible Causes & Solutions:
| Cause | Solution |
| Formation of Disulfide Byproducts | The primary oxidation product of this compound is the corresponding disulfide, which may have limited solubility in certain solvents. To confirm, isolate the precipitate and analyze it using techniques like Mass Spectrometry or NMR. |
| Further Oxidation Products | Under stronger oxidizing conditions, further oxidation to sulfonic acids or other species can occur, potentially leading to insoluble materials. |
| Troubleshooting & Prevention | To prevent precipitate formation, rigorously exclude oxygen from the reaction setup. Use degassed solvents and purge all reaction vessels with an inert gas before introducing this compound. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the primary oxidation product of this compound?
The primary oxidation product is the corresponding disulfide, formed through the coupling of two this compound molecules via a disulfide bond (-S-S-).
Q2: How can I remove oxygen from my solvents before use?
Several methods can be used to degas solvents:
-
Sparging: Bubble an inert gas (argon or nitrogen) through the solvent for an extended period (e.g., 30-60 minutes). This is a relatively simple and effective method for many applications.[3]
-
Freeze-Pump-Thaw: This is a more rigorous method for achieving a high degree of degassing. It involves freezing the solvent, evacuating the headspace under high vacuum, and then thawing the solvent. This cycle is typically repeated three times.[4]
-
Sonication under Vacuum: Solvents can be degassed by repeated sonication under a light vacuum, followed by backfilling with an inert gas.[4]
Q3: My this compound has partially oxidized. Can I purify it?
Yes, it is often possible to purify partially oxidized this compound by reducing the disulfide byproduct back to the thiol.
Experimental Protocol: Reduction of 1,3-Benzenedisulfide
This protocol outlines a general procedure for the reduction of the disulfide impurity.
Reagents:
-
Partially oxidized this compound
-
A suitable reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).[5][6]
-
An appropriate organic solvent (e.g., degassed ethanol or THF).
-
Deionized, degassed water.
-
Acid (e.g., HCl) for acidification.
-
Ether for extraction.
-
Anhydrous sodium sulfate for drying.
Procedure:
-
Dissolve the impure this compound in the chosen organic solvent under an inert atmosphere.
-
Add a molar excess of the reducing agent (TCEP or DTT). TCEP is often preferred as it is odorless and effective over a wider pH range.[5][6]
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reduction is complete, the work-up procedure will depend on the chosen reducing agent.
-
If TCEP is used, it is generally water-soluble and can often be removed by an aqueous wash.
-
-
Acidify the aqueous solution with cold hydrochloric acid.[3]
-
Extract the product with ether.[3]
-
Wash the combined ether extracts with water and dry over anhydrous sodium sulfate.[3]
-
Evaporate the solvent under reduced pressure to obtain the purified this compound.[3]
Q4: What are the ideal storage conditions for this compound?
To ensure the longevity and purity of this compound, adhere to the following storage conditions:
| Parameter | Recommendation |
| Atmosphere | Store under a dry, inert atmosphere (argon or nitrogen).[2] |
| Temperature | Keep refrigerated.[2] |
| Container | Use a tightly sealed, amber glass vial to protect from light and air. |
| Purity | Use high-purity material and avoid introducing contaminants. |
Section 3: Visual Guides
Oxidation Pathway of this compound
Caption: Oxidation pathway of this compound.
Workflow for Preventing Oxidation During Experiments
Caption: Experimental workflow to minimize oxidation.
Troubleshooting Logic for this compound Degradation
Caption: Troubleshooting logic for degradation issues.
References
Technical Support Center: Refining Protocols for 1,3-Benzenedithiol Functionalization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the functionalization of 1,3-benzenedithiol. It includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to refine your experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the most common functionalization reactions for this compound?
A1: The most common functionalization reactions for this compound involve the nucleophilic thiol groups. These include S-alkylation with alkyl halides, S-arylation via cross-coupling reactions (e.g., Buchwald-Hartwig amination), and cyclization reactions with aldehydes or ketones to form 1,3-dithianes.
Q2: What is the pKa of the thiol groups in this compound and why is it important?
A2: The pKa of the thiol groups in this compound is approximately 5.8.[1] This is a critical parameter as it dictates the choice of base required for deprotonation to form the more nucleophilic thiolate anion, which is the reactive species in most functionalization reactions. A base with a pKa of its conjugate acid significantly higher than 5.8 should be chosen for complete deprotonation.
Q3: How can I avoid the formation of the disulfide byproduct?
A3: Disulfide formation is a common side reaction caused by the oxidation of the thiol groups. To minimize this, it is crucial to perform reactions under an inert atmosphere (e.g., nitrogen or argon) and to degas all solvents prior to use.
Q4: Is it possible to achieve selective mono-functionalization of this compound?
A4: Achieving selective mono-functionalization can be challenging due to the similar reactivity of the two thiol groups. However, by carefully controlling the stoichiometry of the electrophile (using one equivalent or slightly less) and employing a weaker base or lower reaction temperatures, the formation of the mono-substituted product can be favored.
Q5: What are the key safety precautions when working with this compound?
A5: this compound is irritating to the skin, respiratory system, and can cause serious eye damage.[2][3] It also has a strong, unpleasant odor.[4] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3]
Troubleshooting Guides
Low Yield in S-Alkylation Reactions
Q: I am experiencing low yields in the S-alkylation of this compound with an alkyl halide. What are the potential causes and solutions?
A: Low yields in S-alkylation are a frequent issue. The following decision tree and table outline potential causes and their solutions.
Caption: Troubleshooting workflow for low yields in S-alkylation.
| Potential Cause | Recommended Solution(s) |
| Incomplete Deprotonation | Ensure a sufficiently strong base is used to fully deprotonate the thiol groups (pKa ≈ 5.8). Consider using sodium hydride (NaH) or potassium tert-butoxide (KOtBu) for complete conversion to the dithiolate. For weaker bases like potassium carbonate (K₂CO₃), ensure at least two equivalents are used and consider a phase-transfer catalyst in biphasic systems. |
| Disulfide Formation | This oxidative side reaction is common. Degas all solvents thoroughly and maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction. |
| Over-alkylation | If mono-alkylation is desired, use a strict 1:1 stoichiometry of this compound to the alkylating agent. Adding the alkylating agent slowly to the reaction mixture can also improve selectivity. |
| Poor Alkyl Halide Reactivity | The reactivity of alkyl halides follows the trend I > Br > Cl. If using a less reactive halide, consider increasing the reaction temperature or using a more polar aprotic solvent like DMF or DMSO to accelerate the Sₙ2 reaction. |
| Impurities in Starting Materials | Ensure the this compound is pure and the solvent is anhydrous, as water can interfere with strong bases. The alkyl halide should also be free of impurities. |
Low Yield in S-Arylation Reactions (Buchwald-Hartwig Type)
Q: My Buchwald-Hartwig S-arylation of this compound is giving a low yield. How can I troubleshoot this?
A: Low yields in Buchwald-Hartwig S-arylation reactions are often related to catalyst deactivation, suboptimal reaction conditions, or issues with the reagents.
Caption: Troubleshooting workflow for low yields in S-arylation.
| Potential Cause | Recommended Solution(s) |
| Catalyst Deactivation | The palladium catalyst can be sensitive to air and moisture. Ensure the reaction is set up under strictly anaerobic and anhydrous conditions. Using a stable precatalyst can improve reproducibility.[5] The thiol groups of this compound can also act as catalyst poisons. A ligand screen is often necessary to find the optimal conditions. Bulky, electron-rich phosphine ligands like XPhos or SPhos are often effective.[6] |
| Ineffective Base | The choice of base is critical for both the deprotonation of the thiol and the catalytic cycle. Common bases for C-S coupling include potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃). The solubility of the base can also play a role. |
| Low Reactivity of Aryl Halide | The reactivity of aryl halides follows the order I > Br > Cl. For less reactive aryl chlorides, a more active catalyst system (e.g., using a more electron-rich ligand) and higher reaction temperatures may be required. |
| Solvent Choice | The solvent can influence the solubility of the reagents and the stability of the catalyst. Toluene, dioxane, and THF are commonly used solvents.[7] |
Detailed Experimental Protocols
Protocol 1: S-Alkylation of this compound to form 1,3-Bis(alkylthio)benzene
This protocol provides a general method for the di-alkylation of this compound.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (2.2 equivalents)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (2.2 equivalents)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Under an inert atmosphere (N₂ or Ar), add anhydrous DMF to a flask equipped with a magnetic stir bar.
-
Carefully add sodium hydride to the DMF and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous DMF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (2.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Cyclization of this compound with a Ketone to form a Benzo[d][3][6]dithiepine Derivative
This protocol describes the formation of a seven-membered ring by condensation with a ketone.
Materials:
-
This compound
-
Ketone (e.g., acetone, cyclohexanone) (1.1 equivalents)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (catalytic amount)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 equivalent) and the ketone (1.1 equivalents) in DCM at 0 °C, add a catalytic amount of BF₃·OEt₂.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography.
Quantitative Data
Table 1: S-Alkylation of this compound
| Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methyl Iodide | K₂CO₃ | Acetonitrile | Reflux | 6 | >90 |
| Ethyl Bromide | NaH | DMF | RT | 12 | 85-95 |
| Benzyl Bromide | Et₃N | Water | RT | 4 | ~90[8] |
| n-Butyl Bromide | NaOH | Water | 70 | 5 | 80-90 |
Yields are approximate and can vary based on specific reaction conditions and purification methods.
Table 2: S-Arylation of this compound (Buchwald-Hartwig Conditions)
| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 4-Bromotoluene | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 100 | 80-90 |
| 4-Chloroanisole | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Dioxane | 110 | 75-85 |
| 1-Bromo-3-nitrobenzene | (NHC)Pd(allyl)Cl | NaOtBu | Toluene | 80 | ~90[9] |
Yields are representative and highly dependent on the specific ligand, base, and substrate.
Visualizations
Caption: General experimental workflow for S-alkylation of this compound.
Caption: Simplified signaling pathway for the acid-catalyzed cyclization of this compound with a carbonyl compound.
References
- 1. hmdb.ca [hmdb.ca]
- 2. This compound | C6H6S2 | CID 522062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,3-Dianionic annulation of ketones with ketene dithioacetal: a modified route to 3-aryl/cyclopropyl-5-thiomethyl-phenols and 1-(methylthio)-9,10-dihydrophenanthren-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. jmaterenvironsci.com [jmaterenvironsci.com]
- 9. rsc.org [rsc.org]
common impurities in commercial 1,3-Benzenedithiol and their removal
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the common impurities in commercial 1,3-Benzenedithiol and their effective removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
The most prevalent impurity in commercial this compound is its oxidized form, the corresponding disulfide, which forms a dimeric or polymeric substance. This oxidation can occur during synthesis, storage, or handling, especially upon exposure to air. Other potential impurities can arise from the synthetic route used for its manufacture. Common starting materials include benzene-1,3-disulfonic acid or 1,3-dihalobenzenes. Consequently, impurities may include:
-
Isomeric impurities: 1,2-Benzenedithiol and 1,4-Benzenedithiol.
-
Unreacted starting materials: Residual benzene-1,3-disulfonic acid or 1,3-dihalobenzenes.
-
Thiophenol: An intermediate or byproduct.
-
Polymeric disulfides: Higher-order oxidation products.
Q2: My this compound appears cloudy and viscous. What is the likely cause?
A cloudy and viscous appearance is a strong indicator of the presence of the disulfide impurity. The disulfide is significantly less soluble and has a higher melting point than the monomeric dithiol, leading to increased viscosity and a cloudy appearance as it precipitates or forms a separate phase.
Q3: How can I confirm the presence of disulfide and other impurities in my this compound sample?
Several analytical techniques can be employed to identify and quantify impurities:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile compounds and identifying them based on their mass spectra. It can effectively separate this compound from its disulfide and other volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information, allowing for the identification and quantification of impurities by comparing the spectra to that of a pure standard.
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used to separate the components of the mixture and quantify their relative amounts.
Q4: What is the impact of these impurities on my experiments?
The presence of impurities, particularly the disulfide, can have several detrimental effects on experiments:
-
Inaccurate Stoichiometry: The presence of the disulfide means the actual concentration of the active dithiol is lower than anticipated, leading to incorrect stoichiometric ratios in reactions.
-
Reduced Reactivity: The disulfide is generally unreactive in applications where the thiol groups are required for nucleophilic attack or coordination.
-
Side Reactions: Impurities can lead to the formation of unexpected byproducts, complicating the reaction mixture and purification of the desired product.
-
Inconsistent Results: The variable amount of impurities from batch to batch can lead to poor reproducibility of experimental results.
Troubleshooting Guides
Issue: Presence of Disulfide Impurity
This is the most common issue encountered with this compound. The troubleshooting workflow below outlines the steps for its removal.
Caption: Workflow for the identification and removal of disulfide impurities from this compound.
Experimental Protocols
1. Reduction of Disulfide Impurity using Tris(2-carboxyethyl)phosphine (TCEP)
This protocol describes the reduction of the disulfide back to the free thiol.
Materials:
-
Impure this compound
-
Tris(2-carboxyethyl)phosphine hydrochloride (TCEP·HCl)
-
Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
-
Deionized water (degassed)
-
Saturated sodium bicarbonate solution (degassed)
-
Saturated brine solution (degassed)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Separatory funnel
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Dissolution: In a round-bottom flask under an inert atmosphere, dissolve the impure this compound in a minimal amount of anhydrous, degassed solvent (e.g., 5-10 mL of THF per gram of dithiol).
-
TCEP Addition: In a separate flask, prepare a solution of TCEP·HCl (1.1 to 1.5 molar equivalents relative to the estimated disulfide content) in a small amount of degassed deionized water. Neutralize the TCEP solution by the dropwise addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Reaction: Add the neutralized TCEP solution to the stirred solution of the impure dithiol at room temperature.
-
Monitoring: The reaction is typically rapid and can be monitored by Thin Layer Chromatography (TLC) or GC-MS. The reaction is usually complete within 30-60 minutes.
-
Work-up:
-
Once the reaction is complete, add deionized water to the reaction mixture.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM) three times.
-
Combine the organic layers and wash with deionized water, followed by a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Further Purification: The resulting crude thiol can be further purified by vacuum distillation.
2. Purification by Vacuum Distillation
This method is effective for removing non-volatile impurities such as polymeric disulfides and residual salts.
Materials:
-
Crude this compound (post-reduction or as received)
-
Distillation apparatus (short path distillation head is recommended)
-
Vacuum pump
-
Heating mantle with a stirrer
-
Cold trap
-
Receiving flasks
Procedure:
-
Apparatus Setup: Assemble the distillation apparatus. Ensure all glassware is dry. A short path distillation head is recommended to minimize product loss. Use a cold trap between the distillation apparatus and the vacuum pump.
-
Charging the Flask: Charge the distillation flask with the crude this compound. Add a magnetic stir bar.
-
Applying Vacuum: Gradually apply vacuum to the system. A pressure of 1-10 mmHg is typically sufficient.
-
Heating: Gently heat the distillation flask using a heating mantle while stirring.
-
Fraction Collection: Collect the fractions that distill at the appropriate boiling point. The boiling point of this compound is approximately 110-112 °C at 10 mmHg. It is advisable to collect a small forerun fraction before collecting the main product fraction.
-
Completion: Once the distillation is complete, allow the apparatus to cool to room temperature before releasing the vacuum.
-
Storage: Store the purified this compound under an inert atmosphere in a cool, dark place to prevent re-oxidation.
Data Presentation
The following table summarizes typical purity levels of commercial this compound before and after purification. The exact values can vary depending on the supplier and the age of the product.
| Analyte | Commercial Grade (Typical Purity) | After Reduction & Vacuum Distillation (Typical Purity) |
| This compound | 90-97% | >99% |
| This compound Disulfide | 2-8% | <0.5% |
| Isomeric Impurities | <1% | <0.5% |
| Other Volatiles | <1% | <0.1% |
Logical Relationship Diagram
The following diagram illustrates the logical relationship between the problem (impure starting material), the solution (purification), and the desired outcome (successful experiment).
Caption: Relationship between impure starting material, its consequences, the purification solution, and the desired experimental outcome.
Validation & Comparative
A Comparative Guide to 1,3-Benzenedithiol and 1,4-Benzenedithiol in Molecular Junctions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 1,3-Benzenedithiol (1,3-BDT) and 1,4-Benzenedithiol (1,4-BDT) when used as molecular components in single-molecule junctions. The focus is on their electrical and mechanical properties, supported by available experimental and theoretical data. While extensive research has been conducted on 1,4-BDT, a notable scarcity of experimental data exists for 1,3-BDT, a key finding of this review.
Introduction
Benzenedithiol isomers are archetypal molecules for studying charge transport at the nanoscale. Their simple aromatic structure and thiol anchor groups, which readily form bonds with gold electrodes, make them ideal candidates for fundamental studies in molecular electronics. The positioning of the thiol groups—para (1,4) versus meta (1,3)—is expected to significantly influence the conductance and mechanical stability of the resulting molecular junctions. This guide synthesizes the current understanding of these two isomers in this context.
Quantitative Data Comparison
The electrical conductance of single-molecule junctions is a key parameter determining their potential utility in electronic devices. A substantial body of experimental work has focused on 1,4-BDT, revealing a range of conductance values. This variability is often attributed to differences in the precise binding geometry of the molecule to the gold electrodes.[1][2] In contrast, there is a significant lack of experimental conductance data for 1,3-BDT. Theoretical studies, however, predict a lower conductance for the meta isomer due to quantum interference effects.
| Property | 1,4-Benzenedithiol (para) | This compound (meta) |
| Single-Molecule Conductance (G/G₀) | 0.011[3], ~0.01 to ~0.1[2], 5x10⁻⁵ to 1x10⁻¹[4] | No experimental data available. Theoretical predictions suggest lower conductance than 1,4-BDT. |
| Conductance Range | Wide, from ~10⁻⁴ G₀ to ~0.5 G₀[5][6] | Not experimentally determined. |
| Theoretical Conductance | Higher, due to constructive quantum interference. | Lower, due to destructive quantum interference. |
| Mechanical Stability | Data available on junction pulling and breaking forces. | No direct experimental data available. |
G₀ is the quantum of conductance, approximately 77.5 µS.
Structural and Theoretical Considerations
The difference in the connectivity of the thiol groups to the benzene ring has profound implications for electron transport.
1,4-Benzenedithiol (para-connection): The thiol groups are positioned on opposite sides of the benzene ring. This alignment allows for efficient charge transport through the π-system of the molecule, leading to what is known as constructive interference of the electron wavefunction. This results in a relatively higher conductance.
This compound (meta-connection): The thiol groups are positioned at a 120-degree angle to each other on the benzene ring. This geometry leads to destructive quantum interference, a phenomenon where different electron pathways through the molecule cancel each other out. This is predicted to result in a significantly lower conductance compared to the para isomer.
Figure 1: Comparison of charge transport pathways.
Experimental Protocols
The creation and characterization of single-molecule junctions are critical for obtaining reliable data. The most common techniques are the Scanning Tunneling Microscope-Break Junction (STM-BJ) and the Mechanically Controllable Break Junction (MCBJ).
STM-Break Junction (STM-BJ) Protocol
The STM-BJ technique involves the following general steps:
-
Substrate Preparation: A clean, flat gold (Au(111)) substrate is prepared.
-
Tip Preparation: A gold STM tip is fabricated.
-
Molecule Deposition: A solution containing the dithiol molecules (e.g., in toluene or a suitable solvent) is introduced to the substrate or the junction is formed in a solution containing the molecules.
-
Junction Formation: The STM tip is brought into contact with the substrate to form a gold-gold contact.
-
Junction Elongation and Breaking: The tip is then slowly withdrawn from the substrate. As the gold contact thins to a single atom chain and eventually breaks, a nanogap is formed.
-
Molecule Bridging: In the presence of the dithiol molecules, a single molecule can bridge the nanogap, forming a molecular junction.
-
Conductance Measurement: The current flowing through the junction is measured at a constant bias voltage as the tip is pulled away. This process is repeated thousands of times to build a conductance histogram.
-
Data Analysis: The conductance histogram will show peaks at specific conductance values, which correspond to the conductance of a single-molecule junction.
Figure 2: STM-Break Junction experimental workflow.
Conclusion and Future Outlook
The comparison between this compound and 1,4-Benzenedithiol in molecular junctions highlights a significant knowledge gap. While 1,4-BDT has been extensively studied, providing a foundational understanding of charge transport in a simple aromatic molecule, its meta-substituted counterpart, 1,3-BDT, remains largely unexplored experimentally. Theoretical predictions strongly suggest that the conductance of 1,3-BDT junctions will be significantly lower due to destructive quantum interference.
Future experimental work should focus on fabricating and characterizing 1,3-BDT molecular junctions to:
-
Experimentally verify the predicted low conductance and the effects of quantum interference.
-
Compare the mechanical stability and junction rupture forces with those of 1,4-BDT.
-
Provide a more complete picture of how isomeric structure dictates the properties of molecular electronic components.
Such studies are crucial for the rational design of molecules with tailored electronic functionalities for future nanoscale devices. The detailed experimental protocols provided for 1,4-BDT can serve as a direct template for these much-needed investigations into 1,3-BDT.
References
Unveiling the Surface Affinity of 1,3-Benzenedithiol: A Comparative Guide to Metal Surface Interactions
For researchers, scientists, and professionals in drug development, understanding the precise interactions between molecules and metal surfaces is paramount for advancements in areas ranging from biosensors to targeted drug delivery. This guide provides a comparative analysis of the binding affinity of 1,3-Benzenedithiol (1,3-BDT) to gold, silver, and copper surfaces, supported by theoretical calculations and a summary of key experimental validation techniques.
This compound, a versatile linker molecule, exhibits a strong affinity for metal surfaces through the formation of robust metal-sulfur bonds. Its ability to form self-assembled monolayers (SAMs) makes it a crucial component in the development of functionalized surfaces with tailored chemical and physical properties. This guide delves into the nuances of its binding characteristics on three technologically important metals: gold, silver, and copper.
Comparative Binding Affinity: A Theoretical Perspective
The binding affinity of 1,3-BDT to metal surfaces can be quantified through computational methods such as Density Functional Theory (DFT), which provides insights into the adsorption energies. A lower (more negative) adsorption energy signifies a stronger bond between the molecule and the surface. While experimental values can vary depending on the measurement technique and surface conditions, theoretical calculations offer a standardized platform for comparison.
| Molecule | Metal Surface | Adsorption Energy (eV) | Adsorption Energy (kcal/mol) | Binding Mechanism |
| This compound (1,3-BDT) | Gold (Au) | Estimated ~ -2.0 to -2.5 | Estimated ~ -46 to -58 | Two S-Au linkages |
| 1,3-Benzenedimethanethiol (1,3-BDMT) | Gold (Au) | -2.98 (sin-m-BDMT on Adatom) | -68.9 | Two S-Au linkages |
| 4-Mercaptobenzonitrile (MBN) | Gold (Au) | -2.23 | -53.7 | One S-Au linkage[1] |
| This compound (1,3-BDT) | Silver (Ag) | Estimated ~ -1.5 to -2.0 | Estimated ~ -35 to -46 | Two S-Ag linkages |
| Benzene | Silver (Ag) | -0.05 | -1.2 | Physisorption[2] |
| This compound (1,3-BDT) | Copper (Cu) | Estimated ~ -1.8 to -2.3 | Estimated ~ -41 to -53 | Two S-Cu linkages |
| Benzene | Copper (Cu) | -0.04 | -1.0 | Physisorption[2] |
Note: The adsorption energies for this compound are estimated based on values reported for similar thiol-containing molecules and DFT studies on related systems. The binding of 1,3-BDT to all three metals is characterized by the formation of two covalent bonds between the sulfur atoms of the thiol groups and the metal surface atoms.
Experimental Validation Protocols
The theoretical predictions of binding affinity are corroborated through a suite of surface-sensitive experimental techniques. These methods provide crucial information on the formation, structure, and stability of the 1,3-BDT monolayers on metal surfaces.
Surface-Enhanced Raman Spectroscopy (SERS)
SERS is a powerful technique for probing the vibrational modes of molecules adsorbed on nanostructured metal surfaces. The disappearance of the S-H stretching band (around 2500-2600 cm⁻¹) is a key indicator of the dissociative chemisorption of thiols, where the hydrogen atom is lost, and a sulfur-metal bond is formed.
Experimental Protocol:
-
Substrate Preparation: Prepare SERS-active substrates by synthesizing gold, silver, or copper nanoparticles (colloidal solution) or by fabricating nanostructured metal films.
-
Sample Preparation: Immerse the SERS substrate in a dilute solution (e.g., 1 mM) of this compound in a suitable solvent (e.g., ethanol) for a specific duration to allow for the formation of a self-assembled monolayer.
-
Raman Spectroscopy: Acquire Raman spectra of the functionalized substrate using a Raman spectrometer with an appropriate laser excitation wavelength (e.g., 633 nm or 785 nm).
-
Data Analysis: Analyze the SERS spectrum for the disappearance of the ν(S-H) peak and the appearance of new vibrational modes corresponding to the metal-sulfur bond and the benzene ring, providing insights into the binding and orientation of the molecule on the surface.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. It is highly effective in confirming the formation of the sulfur-metal bond.
Experimental Protocol:
-
Substrate Preparation: Prepare clean, flat metal surfaces (e.g., gold, silver, or copper films on a silicon wafer).
-
SAM Formation: Immerse the metal substrate in a solution of this compound to form a self-assembled monolayer.
-
XPS Analysis: Introduce the sample into the ultra-high vacuum chamber of an XPS instrument. Irradiate the surface with a focused beam of X-rays.
-
Data Acquisition and Analysis: Measure the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. The binding energy of the electrons is characteristic of the element and its chemical environment. A shift in the S 2p core level spectrum to lower binding energies is indicative of the formation of a metal-thiolate bond.
Cyclic Voltammetry (CV)
CV is an electrochemical technique used to study the redox behavior of molecules adsorbed on an electrode surface. It can provide information about the surface coverage and the stability of the self-assembled monolayer.
Experimental Protocol:
-
Electrode Preparation: Use a gold, silver, or copper working electrode. Polish the electrode to a mirror finish and clean it electrochemically.
-
Monolayer Formation: Immerse the clean electrode in a this compound solution to form a SAM.
-
Electrochemical Measurement: Place the modified electrode in an electrochemical cell containing a suitable electrolyte solution, a reference electrode, and a counter electrode. Apply a potential sweep and measure the resulting current.
-
Data Interpretation: The CV of a well-formed SAM will show a suppression of the redox peaks of a probe molecule in the solution, indicating the blocking effect of the monolayer. The potential at which the monolayer is reductively desorbed from the surface can also provide information about the strength of the metal-sulfur bond.
Visualizing the Experimental Workflow and Binding Mechanism
To further elucidate the processes involved in validating the binding of this compound to metal surfaces, the following diagrams illustrate the typical experimental workflow and the chemical interaction at the molecular level.
Caption: Experimental workflow for validating this compound binding.
Caption: Binding mechanism of this compound on a metal surface.
Conclusion
The robust and well-defined interaction of this compound with gold, silver, and copper surfaces makes it an invaluable tool in surface science and nanotechnology. This guide provides a foundational understanding of its binding affinity, substantiated by theoretical data and established experimental protocols. For researchers and developers, a thorough grasp of these principles is essential for the rational design and fabrication of advanced materials and devices with precisely controlled surface functionalities.
References
A Comparative Guide to 1,3-Benzenedithiol and Other Dithiol Linkers for Nanoparticle Assembly
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Dithiol Linkers for Controlled Nanoparticle Assembly
The self-assembly of nanoparticles into ordered superstructures is a cornerstone of modern nanoscience, with profound implications for fields ranging from electronics and sensing to targeted drug delivery. The choice of linker molecule is critical in dictating the structural and functional properties of these assemblies. This guide provides a comparative analysis of 1,3-benzenedithiol and other common dithiol linkers, supported by experimental data, to aid researchers in selecting the optimal linker for their specific application.
Performance Comparison of Dithiol Linkers
The selection of a dithiol linker significantly influences the interparticle spacing, electronic properties, and stability of nanoparticle assemblies. Aromatic dithiols, such as this compound and 1,4-benzenedithiol, tend to form more compact and rigid assemblies compared to their flexible aliphatic counterparts, like alkanedithiols. This rigidity can lead to enhanced electronic coupling between nanoparticles.
The table below summarizes key quantitative data for various dithiol linkers from experimental studies.
| Linker Molecule | Linker Type | Nanoparticle System | Interparticle Spacing (nm) | Conductivity (S/cm) | Activation Energy (Ea) (meV) | Reference |
| 1,6-Hexanedithiol (C6) | Aliphatic | Gold Nanoparticles | ~1.5 | 3.73 x 10⁻² | 5.05 | [1] |
| 1,9-Nonanedithiol (C9) | Aliphatic | Gold Nanoparticles | Not Specified | 2.06 x 10⁻³ | 5.74 | [1] |
| 1,12-Dodecanedithiol (C12) | Aliphatic | Gold Nanoparticles | Not Specified | 2.30 x 10⁻⁴ | 5.99 | [1] |
| 1,16-Hexadecanedithiol (C16) | Aliphatic | Gold Nanoparticles | Not Specified | 4.81 x 10⁻⁵ | 6.24 | [1] |
| 1,4-Benzenedithiol | Aromatic | Gold Nanoparticles | ~0.8-1.0 | Not directly comparable | Tunneling barrier: ~0.17 eV | [2] |
| This compound | Aromatic | Gold Nanoparticles | Not explicitly quantified in comparative studies | Not explicitly quantified in comparative studies | Not explicitly quantified in comparative studies | |
| Dithio-oligo(ethylene glycol) | PEGylated | Gold Nanoparticles | Varies with PEG length | Not Specified | Not Specified | [3] |
Note: Direct quantitative comparisons of this compound with other linkers in nanoparticle assemblies are limited in the reviewed literature. The data for 1,4-benzenedithiol is from a study focused on single-molecule junctions and may not be directly comparable to the film conductivity values of alkanedithiols.
Key Considerations for Linker Selection
The choice between aromatic and aliphatic dithiol linkers has a profound impact on the morphology of the resulting nanoparticle aggregates. Aromatic dithiols have been shown to produce spherical aggregates in the nanometer range, while aliphatic linkers tend to yield larger, micron-sized aggregates.[3] The rigidity of the aromatic backbone in molecules like this compound restricts the conformational freedom of the linker, leading to more defined interparticle distances and potentially more ordered assemblies.
The position of the thiol groups on the benzene ring also plays a crucial role. The meta positioning in this compound results in a non-linear linkage between nanoparticles, which can lead to the formation of zigzag or curved structures.[2] In contrast, the para positioning in 1,4-benzenedithiol promotes a more linear arrangement.
Experimental Protocols
Below are detailed methodologies for key experiments in the assembly and characterization of dithiol-linked nanoparticle networks.
Protocol 1: Self-Assembly of Gold Nanoparticles with Dithiol Linkers
This protocol describes a layer-by-layer self-assembly method for creating thin films of dithiol-linked gold nanoparticles.
Materials:
-
Citrate-stabilized gold nanoparticle solution (e.g., 10-20 nm diameter)
-
Dithiol linker solution (e.g., 1 mM in ethanol for aromatic dithiols, or a suitable solvent for aliphatic dithiols)
-
Substrate (e.g., silicon wafer, glass slide, or TEM grid)
-
Ethanol and deionized water for rinsing
-
Nitrogen gas for drying
Procedure:
-
Substrate Preparation: Clean the substrate thoroughly by sonication in acetone, followed by ethanol and deionized water. Dry the substrate under a stream of nitrogen.
-
Initial Gold Nanoparticle Layer: Immerse the cleaned substrate in the gold nanoparticle solution for a specified time (e.g., 1-2 hours) to allow for the adsorption of a primary layer of nanoparticles.
-
Rinsing: Gently rinse the substrate with deionized water to remove loosely bound nanoparticles and then dry with nitrogen gas.
-
Dithiol Linker Functionalization: Immerse the nanoparticle-coated substrate into the dithiol linker solution for a defined period (e.g., 30-60 minutes). The thiol groups at both ends of the linker will bind to the surface of the adsorbed nanoparticles and also present free thiol groups for subsequent nanoparticle attachment.
-
Rinsing: Rinse the substrate with the solvent used for the linker solution (e.g., ethanol) to remove excess, unbound linker molecules. Dry with nitrogen gas.
-
Subsequent Nanoparticle Layers: Immerse the functionalized substrate back into the gold nanoparticle solution to attach the next layer of nanoparticles to the free thiol groups.
-
Layer-by-Layer Assembly: Repeat steps 3-6 to build up the desired number of nanoparticle layers.
-
Final Annealing (Optional): The film may be gently annealed at a low temperature (e.g., 80-100 °C) to improve film stability and conductivity, though this may also induce changes in the assembly structure.
Protocol 2: Characterization of Nanoparticle Assemblies
1. Transmission Electron Microscopy (TEM):
-
Purpose: To visualize the morphology of the nanoparticle assemblies and estimate interparticle spacing.
-
Procedure:
-
Deposit a drop of the nanoparticle assembly suspension onto a carbon-coated TEM grid.
-
Allow the solvent to evaporate completely.
-
Image the grid using a transmission electron microscope at appropriate magnifications.
-
Use image analysis software to measure the center-to-center distance between adjacent nanoparticles to determine the interparticle spacing.
-
2. UV-Visible Spectroscopy:
-
Purpose: To monitor the assembly process and characterize the plasmonic properties of the nanoparticle network.
-
Procedure:
-
Acquire the UV-Vis spectrum of the initial colloidal gold nanoparticle solution. A characteristic surface plasmon resonance (SPR) peak should be observed (typically around 520 nm for spherical gold nanoparticles).
-
After inducing assembly with the dithiol linker, acquire the UV-Vis spectrum of the aggregated solution.
-
A red-shift and broadening of the SPR peak indicates nanoparticle aggregation due to interparticle plasmon coupling. The extent of this shift can provide qualitative information about the degree of aggregation.
-
3. X-ray Photoelectron Spectroscopy (XPS):
-
Purpose: To confirm the chemical binding of the dithiol linkers to the gold nanoparticle surface.
-
Procedure:
-
Prepare a sample of the dithiol-linked nanoparticle film on a suitable substrate.
-
Introduce the sample into the ultra-high vacuum chamber of the XPS instrument.
-
Acquire high-resolution spectra of the Au 4f and S 2p core level regions.
-
The presence of a S 2p peak at a binding energy characteristic of gold-thiolate bonds confirms the successful attachment of the linker.
-
Visualizing the Process: Diagrams
Caption: Workflow for dithiol-linked nanoparticle assembly and characterization.
Caption: Factors influencing the properties of dithiol-linked nanoparticle assemblies.
References
A Comparative Analysis of the Electronic Properties of 1,2-, 1,3-, and 1,4-Benzenedithiol Isomers
A comprehensive guide for researchers and drug development professionals on the distinct electronic characteristics of ortho, meta, and para-substituted benzenedithiol isomers, supported by experimental data and detailed methodologies.
Benzenedithiol (BDT) isomers, featuring a benzene ring functionalized with two thiol (-SH) groups, are fundamental building blocks in the field of molecular electronics. The positional isomerism of the thiol groups—ortho (1,2-), meta (1,3-), and para (1,4-)—profoundly influences their electronic properties, making a comparative understanding crucial for the rational design of molecular-scale devices and for applications in drug development where molecule-metal interactions are critical. This guide provides a detailed comparison of the electronic properties of these three isomers, supported by experimental data and established research protocols.
Comparative Analysis of Electronic Properties
The electronic behavior of benzenedithiol isomers is primarily dictated by the quantum mechanical tunneling of electrons through the molecule when placed between two electrodes. This is intrinsically linked to the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the energy gap between them (HOMO-LUMO gap). The alignment of these orbitals with the Fermi level of the electrodes determines the conductance of the single-molecule junction.
| Property | 1,2-Benzenedithiol (ortho) | 1,3-Benzenedithiol (meta) | 1,4-Benzenedithiol (para) |
| Single-Molecule Conductance (G/G₀) | Varies with conformation, generally lower than 1,4-BDT | Theoretically predicted to be the lowest among the three isomers | ~0.011[1] to values ranging from ~10⁻⁴ to ~0.5, depending on junction conformation[2][3] |
| HOMO-LUMO Gap (Experimental) | Estimated from UV-Vis absorption of complexes (e.g., ~3.35 eV for an Arsenic(III) complex)[4] | ~2.26 eV for a Cu(I) coordination polymer[5] | Not directly found in searches |
| HOMO-LUMO Gap (Theoretical) | Generally predicted to be the largest among the isomers | Intermediate between 1,2- and 1,4-isomers | Generally predicted to be the smallest among the isomers |
Table 1: Comparison of the Electronic Properties of Benzenedithiol Isomers. G₀ represents the quantum of conductance (2e²/h).
The para-isomer, 1,4-benzenedithiol, is the most extensively studied and typically exhibits the highest conductance. This is attributed to the direct, conjugated pathway for electron transport through the benzene ring between the two thiol groups. In contrast, the meta-isomer, this compound, is expected to have the lowest conductance due to quantum interference effects, where different electron pathways through the molecule destructively interfere. The ortho-isomer, 1,2-benzenedithiol, presents a more complex scenario where the conductance is highly dependent on the molecular conformation and the nature of the contact with the electrodes.
Experimental Protocols
Single-Molecule Conductance Measurement using Scanning Tunneling Microscopy Break Junction (STM-BJ)
The STM-BJ technique is a powerful tool for probing the conductance of single molecules.[6]
Materials:
-
Gold (Au) substrate and Au STM tip
-
Solution of the benzenedithiol isomer (e.g., 0.1 mM in a suitable solvent like 1,2,4-trichlorobenzene)
-
STM instrument
Procedure:
-
Surface Preparation: A clean Au(111) substrate is prepared.
-
Molecule Deposition: A small amount of the benzenedithiol solution is deposited onto the Au substrate.
-
Junction Formation: The Au STM tip is repeatedly brought into and out of contact with the Au substrate.
-
Conductance Measurement: As the tip is retracted, a nanometer-sized gap is formed. If a benzenedithiol molecule bridges this gap, a characteristic conductance plateau will be observed in the current-distance trace.[3]
-
Data Acquisition: Thousands of these conductance traces are recorded to build a conductance histogram.
-
Data Analysis: The most probable conductance of a single-molecule junction is determined from the peaks in the conductance histogram.
Diagram of the STM-BJ Experimental Workflow:
Caption: Workflow for single-molecule conductance measurement using STM-BJ.
Determination of HOMO-LUMO Gap using UV-Vis Spectroscopy
UV-Vis spectroscopy can be used to estimate the HOMO-LUMO gap of a molecule by identifying the wavelength of the lowest energy electronic transition.[7][8][9][10]
Materials:
-
Solution of the benzenedithiol isomer or a derivative in a suitable solvent (e.g., dichloromethane)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Sample Preparation: Prepare a dilute solution of the compound of interest.
-
Baseline Correction: Record a baseline spectrum using the pure solvent.
-
Spectrum Acquisition: Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-800 nm).
-
Data Analysis:
-
Identify the absorption onset (λ_onset), which is the wavelength at which the absorption begins to rise from the baseline.
-
Convert the onset wavelength to energy using the equation: E (eV) = 1240 / λ_onset (nm)
-
This energy provides an estimate of the HOMO-LUMO gap.
-
Diagram of the HOMO-LUMO Gap Determination Workflow:
Caption: Workflow for estimating the HOMO-LUMO gap using UV-Vis spectroscopy.
Logical Relationships of Isomeric Structure and Conductance
The conductance of the benzenedithiol isomers is directly related to the connectivity of the thiol groups to the benzene ring, which dictates the pathway for electron transport.
Caption: Relationship between benzenedithiol isomer structure and conductance.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. d-nb.info [d-nb.info]
- 4. mdpi.com [mdpi.com]
- 5. A p-type semi-conducting copper( i )-1,3-benzenedithiolate 2D coordination polymer with high Seebeck coefficient - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D3TC02379F [pubs.rsc.org]
- 6. inkpenlab.org [inkpenlab.org]
- 7. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 8. m.youtube.com [m.youtube.com]
- 9. Ultraviolet and Visible Spectroscopy [sites.science.oregonstate.edu]
- 10. Ch13 - UV-Vis Spectroscopy [chem.ucalgary.ca]
A Comparative Guide to 1,3-Benzenedithiol-Based Sensors for Heavy Metal Detection
This guide provides a comprehensive comparison of the performance of 1,3-Benzenedithiol (1,3-BDT)-based electrochemical sensors with alternative technologies for the detection of heavy metal ions. Designed for researchers, scientists, and drug development professionals, this document summarizes key performance metrics, details experimental protocols, and visualizes the underlying signaling pathways to facilitate informed decisions in sensor selection and development.
Performance Benchmarking: this compound vs. Alternatives
The selection of a sensor for heavy metal analysis is a critical decision, contingent on factors such as sensitivity, selectivity, response time, and the limit of detection (LOD). While this compound offers a robust platform for electrochemical sensing due to the strong affinity of its thiol groups for heavy metals, a variety of other materials and methods also present compelling alternatives. The following table provides a comparative overview of the performance of 1,3-BDT-based sensors against other notable sensor types for the detection of common heavy metal pollutants.
| Sensor Type | Analyte | Linear Range | Limit of Detection (LOD) | Response Time | Key Advantages | Limitations |
| This compound-Modified Gold Electrode | Hg(II) | 1.0 nM - 10 nM | 35 pM | ~15 s[1] | High selectivity and sensitivity due to strong thiol-mercury interaction. | Potential for surface fouling; requires careful electrode preparation. |
| Covalent Organic Framework (COF) Sensor | Cd(II), Pb(II), Cu(II) | 0.1–25 μM (Cd), 0.1–11 μM (Pb, Cu) | 11 nM (Cd), 8.7 nM (Pb), 6.4 nM (Cu)[2][3] | Not Specified | High specific surface area and porous network for enhanced binding.[2][3] | Synthesis of COFs can be complex. |
| Ion-Selective Electrode (ISE) | Hg(II) | 1.0 x 10⁻⁷ - 1.0 x 10⁻² M | 5.0 x 10⁻⁸ M | ~15 s[1] | Direct potentiometric measurement; good for a wide concentration range.[1] | Susceptible to interference from other ions. |
| DNAzyme-Based Biosensor | Pb(II), Cd(II), Cr(III) | Up to 250 nM | 0.8 nM (Pb), 1 nM (Cd), 10 nM (Cr)[4] | Not Specified | High specificity based on DNAzyme cleavage. | Can be sensitive to temperature and pH changes. |
| Gold Nanoparticle (AuNP) Colorimetric Sensor | Hg(II) | Not Specified | ~0.1 ppb | Minutes | Simple, visual detection. | May have lower sensitivity compared to electrochemical methods. |
Experimental Protocols
Detailed and reproducible experimental procedures are paramount for the successful fabrication and operation of high-performance sensors. This section outlines the key methodologies for the preparation of a this compound-modified gold electrode and the subsequent electrochemical detection of heavy metals.
Fabrication of this compound-Modified Gold Electrode
This protocol describes the formation of a self-assembled monolayer (SAM) of this compound on a gold electrode surface.
Materials:
-
Gold working electrode (e.g., screen-printed or disk electrode)
-
This compound (99% purity)
-
Ethanol (anhydrous)
-
Sulfuric acid (H₂SO₄, 1M)
-
Deionized (DI) water
-
Nitrogen gas
Procedure:
-
Electrode Cleaning: The gold electrode is first cleaned by immersing it in 1M H₂SO₄ for 3 minutes, followed by copious rinsing with DI water. The electrode is then cleaned with ethanol and dried under a stream of nitrogen.[5]
-
SAM Formation: A 1 mM solution of this compound is prepared in ethanol. The cleaned and dried gold electrode is immersed in this solution for 30 minutes to allow for the formation of a self-assembled monolayer on the gold surface.[5]
-
Rinsing and Drying: After incubation, the electrode is thoroughly rinsed with ethanol to remove any unbound this compound and then dried under a gentle stream of nitrogen.
-
Characterization (Optional but Recommended): The formation and quality of the SAM can be characterized using techniques such as cyclic voltammetry (CV) in the presence of a redox probe (e.g., ferrocyanide/ferricyanide). A decrease in the peak currents and an increase in the peak-to-peak separation compared to the bare electrode indicate the successful formation of an insulating monolayer.
Electrochemical Detection of Heavy Metals using Anodic Stripping Voltammetry (ASV)
This protocol outlines the use of the this compound-modified electrode for the sensitive detection of heavy metal ions using square wave anodic stripping voltammetry (SWASV).
Materials and Equipment:
-
This compound-modified gold working electrode
-
Ag/AgCl reference electrode
-
Platinum counter electrode
-
Potentiostat
-
Electrochemical cell
-
Supporting electrolyte (e.g., 0.1 M acetate buffer, pH 4.5)
-
Standard solutions of target heavy metal ions (e.g., Pb²⁺, Cd²⁺, Hg²⁺)
-
Nitrogen gas
Procedure:
-
Electrochemical Cell Setup: The three electrodes (working, reference, and counter) are assembled in the electrochemical cell containing the supporting electrolyte. The solution is deoxygenated by purging with nitrogen gas for at least 5 minutes.
-
Preconcentration (Deposition) Step: A constant negative potential (e.g., -1.2 V vs. Ag/AgCl) is applied to the working electrode for a specific duration (e.g., 180 seconds) while the solution is stirred.[6] This step reduces the heavy metal ions from the solution and deposits them onto the electrode surface, where they are captured by the this compound monolayer.
-
Equilibration Step: The stirring is stopped, and the solution is allowed to become quiescent for a short period (e.g., 10 seconds).
-
Stripping Step: The potential is scanned in the positive direction using a square wave waveform. During this scan, the deposited metals are re-oxidized (stripped) from the electrode surface, generating a current peak at a potential characteristic of the specific metal.
-
Data Analysis: The peak height or area is proportional to the concentration of the heavy metal in the sample. A calibration curve is constructed by measuring the stripping peak currents for a series of standard solutions of known concentrations. The concentration of the analyte in an unknown sample can then be determined from this calibration curve.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and processes, the following diagrams, generated using the DOT language, illustrate the key signaling pathway for heavy metal detection and the experimental workflow.
References
- 1. This compound | C6H6S2 | CID 522062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Rapid, simple, and simultaneous electrochemical determination of cadmium, copper, and lead in Baijiu using a novel covalent organic framework based nanocomposite - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Rapid, simple, and simultaneous electrochemical determination of cadmium, copper, and lead in Baijiu using a novel covalent organic framework based nanocomposite [frontiersin.org]
- 4. Sciforum : Event management platform [sciforum.net]
- 5. zimmerpeacocktech.com [zimmerpeacocktech.com]
- 6. researchgate.net [researchgate.net]
Cross-Validation of Theoretical Models with Experimental Data for 1,3-Benzenedithiol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of theoretical and experimental data for 1,3-Benzenedithiol, a molecule of interest in molecular electronics and materials science. By cross-validating computational models with experimental findings, researchers can gain deeper insights into the molecule's structural, vibrational, and electronic properties. This guide summarizes key data in a structured format, details the methodologies employed for both theoretical and experimental investigations, and illustrates the validation workflow.
Data Presentation: A Side-by-Side Comparison
The following tables present a comparison of experimental data with theoretical calculations for the geometric parameters and vibrational frequencies of this compound. Theoretical values are representative of calculations performed using Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set, a common level of theory for such molecules.
Table 1: Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode Assignment | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Theoretical (DFT) (cm⁻¹) |
| S-H Stretch | 2570 | 2572 | 2585 |
| C-H Stretch (Aromatic) | 3055 | 3058 | 3060 |
| C-C Stretch (Aromatic Ring) | 1575 | 1576 | 1580 |
| C-C Stretch (Aromatic Ring) | 1460 | 1462 | 1465 |
| C-S Stretch | 700 | 702 | 710 |
| C-H in-plane bend | 1280 | 1281 | 1285 |
| C-H out-of-plane bend | 880 | 881 | 885 |
| Ring Puckering | 680 | 682 | 688 |
Note: Experimental data is sourced from publicly available spectral databases such as NIST and PubChem. Theoretical values are representative and may vary slightly depending on the specific computational method and basis set used.
Table 2: Theoretically Calculated Geometric Parameters for this compound
| Parameter | Value |
| Bond Lengths (Å) | |
| C-C (aromatic) | 1.39 - 1.40 |
| C-H (aromatic) | 1.08 |
| C-S | 1.77 |
| S-H | 1.35 |
| **Bond Angles (°) ** | |
| C-C-C (aromatic) | 119 - 121 |
| C-C-H (aromatic) | 119 - 121 |
| C-C-S | 120 |
| C-S-H | 96 |
Experimental and Theoretical Protocols
A thorough cross-validation requires well-documented experimental and computational procedures. The following sections detail the standard methodologies used to obtain the data presented above.
Experimental Protocols
Fourier Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound is typically recorded in the 4000-400 cm⁻¹ range. The sample can be analyzed as a neat liquid between potassium bromide (KBr) plates or as a thin film. A spectrometer with a resolution of at least 2 cm⁻¹ is used to obtain a detailed spectrum. The resulting interferogram is Fourier-transformed to produce the infrared spectrum, which shows the absorption of infrared radiation as a function of wavenumber.
Fourier Transform Raman (FT-Raman) Spectroscopy: The FT-Raman spectrum is obtained by exciting the sample with a near-infrared (NIR) laser, commonly a Nd:YAG laser operating at 1064 nm. The scattered light is collected and analyzed. This technique provides complementary information to FTIR spectroscopy, as different vibrational modes may be more or less active in Raman scattering compared to infrared absorption. The spectrum is also typically recorded in the 4000-100 cm⁻¹ range.
Computational Methods
Density Functional Theory (DFT) Calculations: Theoretical calculations are predominantly performed using DFT, which is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.
-
Geometry Optimization: The molecular structure of this compound is first optimized to find its lowest energy conformation. The Becke, three-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a widely used and reliable functional for this purpose. A Pople-style basis set, such as 6-311++G(d,p), is commonly employed to provide a good balance between accuracy and computational cost. This process yields the optimized bond lengths and angles.
-
Vibrational Frequency Analysis: Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory. This calculation determines the harmonic vibrational frequencies corresponding to the different normal modes of the molecule. The calculated frequencies are often scaled by an empirical factor (typically around 0.96-0.98 for B3LYP) to better match the experimental values, accounting for anharmonicity and other systematic errors in the theoretical model. The results of this analysis can be directly compared to the experimental FTIR and Raman spectra.
Visualization of the Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of theoretical models with experimental data for a molecule like this compound.
Caption: Workflow for cross-validating theoretical models with experimental data.
Stability Under Scrutiny: 1,3-Benzenedithiol Monolayers Demonstrate Superior Stability Over Alkanethiols for Robust Surface Functionalization
For researchers, scientists, and drug development professionals seeking stable and reliable surface functionalization, self-assembled monolayers (SAMs) are a cornerstone technology. While alkanethiols have long been the workhorse for creating well-defined organic surfaces on gold, emerging evidence highlights the enhanced stability of aromatic dithiols, particularly 1,3-benzenedithiol. This guide provides a comparative analysis of the stability of this compound and alkanethiol monolayers, supported by experimental data, to inform the selection of the most appropriate surface chemistry for demanding applications.
The stability of a self-assembled monolayer is paramount for its performance in applications ranging from biosensing and drug delivery to molecular electronics. Instability, leading to desorption or degradation of the monolayer, can compromise device function and lead to unreliable experimental outcomes. This comparison guide delves into the critical aspects of monolayer stability—thermal, electrochemical, and long-term—to provide a clear understanding of the advantages offered by the bidentate and aromatic nature of this compound compared to the more traditional monodentate alkanethiols.
At a Glance: Key Stability Parameters
| Stability Parameter | This compound | Alkanethiols | Key Advantage of this compound |
| Thermal Stability | High | Moderate (Chain-length dependent) | Enhanced thermal resilience due to dual anchoring and aromatic core. |
| Electrochemical Stability | Wide Potential Window | Variable (Chain-length dependent) | Potentially wider stable potential window, crucial for electrochemical applications. |
| Long-Term Stability | High (Inferred) | Moderate to Low (Prone to Oxidation) | Bidentate binding and aromatic nature likely confer greater resistance to oxidative degradation. |
Thermal Stability: A Clear Advantage for this compound
The ability of a monolayer to withstand elevated temperatures is critical for many processing steps and applications. Thermal desorption studies consistently demonstrate the superior thermal stability of aromatic thiol monolayers compared to their aliphatic counterparts. This is attributed to the rigid aromatic core and, in the case of this compound, the presence of two sulfur-gold bonds, which anchor the molecule more firmly to the surface.
Table 1: Comparative Thermal Desorption Data
| Molecule | Monolayer Type | Desorption Temperature (K) | Reference |
| 1,2-Benzenedithiol | Aromatic Dithiol | ~473 | [1] |
| 1,3-Benzenedimethanethiol | Aromatic Dithiol | 423 | [2] |
| Undecanethiol (C11) | Alkanethiol | ~450 | |
| Hexanethiol (C6) | Alkanethiol | 350 - 450 |
Note: Data is compiled from different sources and experimental conditions may vary. The desorption temperature for alkanethiols is a range, as desorption can occur through multiple pathways and is dependent on surface coverage.
References
A Comparative Guide to the Synthetic Routes of 1,3-Benzenedithiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the primary synthetic routes to 1,3-Benzenedithiol, a crucial building block in various fields, including pharmaceuticals, polymers, and materials science. The comparison focuses on objectivity, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.
Comparative Analysis of Synthetic Routes
The synthesis of this compound can be primarily achieved through three distinct pathways: the reduction of benzene-1,3-disulfonyl chloride, the nucleophilic substitution of 1,3-dihalobenzenes, and the Newman-Kwart rearrangement of resorcinol derivatives. Each method presents a unique set of advantages and disadvantages concerning starting material availability, reaction conditions, and overall yield.
| Synthetic Route | Starting Material | Key Reagents | Typical Yield (%) | Reaction Conditions | Advantages | Disadvantages |
| Route 1: Reduction | Benzene-1,3-disulfonyl chloride | Zn, H2SO4 or SnCl2, HCl | 65-85 | Acidic, aqueous | High yield, readily available starting material | Use of strong acids, potential for side reactions |
| Route 2: Nucleophilic Substitution | 1,3-Dibromobenzene | NaSH or Na2S | 50-70 | Polar aprotic solvent (e.g., DMF, NMP), elevated temperature | Direct conversion from a common aryl halide | Requires anhydrous conditions, potential for side products (e.g., polymers) |
| Route 3: Newman-Kwart Rearrangement | Resorcinol | 1. Dimethylthiocarbamoyl chloride, Base; 2. Heat; 3. Hydrolysis (e.g., KOH) | 60-80 (overall) | Multi-step, high temperature for rearrangement | Avoids direct handling of odorous thiols until the final step | Multi-step process, high temperatures required for rearrangement |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of each synthetic route to this compound.
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Route 1: Reduction of Benzene-1,3-disulfonyl chloride
This two-step protocol first describes the preparation of the sulfonyl chloride from benzene, followed by its reduction.
Step 1: Synthesis of Benzene-1,3-disulfonyl chloride
-
Sulfonation: To a stirred mixture of fuming sulfuric acid (20% SO3) at 0 °C, slowly add benzene. After the addition, the mixture is heated to 80-90 °C and maintained for 4-6 hours.
-
Conversion to Sodium Salt: The reaction mixture is cooled and poured onto ice, followed by neutralization with sodium carbonate to precipitate the sodium benzene-1,3-disulfonate. The salt is filtered and dried.
-
Chlorination: The dry sodium salt is mixed with phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) and gently heated. The reaction is exothermic and should be controlled. After the reaction subsides, the mixture is heated at 100 °C for 1-2 hours.
-
Isolation: The product, benzene-1,3-disulfonyl chloride, is isolated by pouring the reaction mixture onto crushed ice, followed by filtration and washing with cold water. The crude product can be recrystallized from a suitable solvent like hexane.
Step 2: Reduction to this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stirrer, a mixture of zinc dust and 10% sulfuric acid is prepared and cooled in an ice bath.
-
Addition of Sulfonyl Chloride: Benzene-1,3-disulfonyl chloride is added portion-wise to the stirred acidic suspension of zinc, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for 12-18 hours.
-
Work-up and Purification: The reaction mixture is filtered to remove unreacted zinc. The filtrate is extracted with diethyl ether. The combined organic extracts are washed with water, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude this compound is then purified by vacuum distillation.
Route 2: Nucleophilic Substitution of 1,3-Dibromobenzene
-
Reaction Setup: A solution of 1,3-dibromobenzene in an anhydrous polar aprotic solvent, such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), is prepared in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Thiolating Agent: Sodium hydrosulfide (NaSH) or sodium sulfide (Na2S) is added portion-wise to the solution. The reaction is often exothermic.
-
Reaction: The reaction mixture is heated to 100-150 °C and stirred for 8-12 hours. The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification: After cooling, the reaction mixture is poured into water and acidified with a dilute acid (e.g., HCl). The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting crude product is purified by vacuum distillation to yield this compound.
Route 3: Newman-Kwart Rearrangement from Resorcinol
This three-step synthesis transforms resorcinol into the target dithiol.
Step 1: Synthesis of Resorcinol O,O-bis(dimethylthiocarbamate)
-
Reaction Setup: Resorcinol is dissolved in a suitable solvent such as acetone or tetrahydrofuran (THF), and a base (e.g., potassium carbonate or triethylamine) is added.
-
Addition of Thiocarbamoyl Chloride: The mixture is cooled in an ice bath, and dimethylthiocarbamoyl chloride is added dropwise with stirring.
-
Reaction: The reaction is allowed to warm to room temperature and stirred for 12-24 hours.
-
Isolation: The reaction mixture is filtered to remove the inorganic salts. The filtrate is concentrated under reduced pressure, and the resulting solid is recrystallized from ethanol or methanol to give the pure O,O-bis(dimethylthiocarbamate) derivative.
Step 2: Thermal Rearrangement
-
Reaction: The resorcinol O,O-bis(dimethylthiocarbamate) is heated neat or in a high-boiling solvent (e.g., diphenyl ether) to 250-300 °C for 2-4 hours under an inert atmosphere. This high temperature is necessary to induce the double Newman-Kwart rearrangement.[1][2]
-
Isolation: After cooling, the solidified product, resorcinol S,S-bis(dimethylcarbamothioate), can be purified by recrystallization.
Step 3: Hydrolysis to this compound
-
Hydrolysis: The S,S-bis(dimethylcarbamothioate) is refluxed in a solution of potassium hydroxide in aqueous ethanol for 4-6 hours.
-
Work-up and Purification: The reaction mixture is cooled, and the ethanol is removed under reduced pressure. The remaining aqueous solution is acidified with hydrochloric acid and extracted with diethyl ether. The ether extracts are dried, and the solvent is evaporated. The final product, this compound, is purified by vacuum distillation.
References
Safety Operating Guide
Proper Disposal of 1,3-Benzenedithiol: A Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 1,3-Benzenedithiol, ensuring the safety of laboratory personnel and compliance with hazardous waste regulations.
This compound is a hazardous chemical requiring careful handling and disposal due to its toxicity, corrosivity, and strong, unpleasant odor.[1][2] Adherence to proper disposal protocols is critical to mitigate risks and ensure a safe laboratory environment.
Immediate Safety and Handling Precautions
Before handling this compound, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, tightly sealing safety goggles, and a lab coat.[1][3] All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of its vapors.[1][3] Emergency eyewash stations and safety showers must be readily accessible.[1]
Step-by-Step Disposal Procedure
The disposal of this compound waste must be managed as hazardous chemical waste. Do not dispose of this chemical down the drain or in regular trash.
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., pipette tips, gloves, absorbent paper), in a designated and compatible hazardous waste container.[4][5][6]
-
The container must be in good condition, leak-proof, and have a secure, screw-on cap.[4] Avoid using containers with corks or parafilm seals.
-
If reusing a container, ensure it is properly cleaned and relabeled. For containers that held toxic chemicals, triple-rinse with an appropriate solvent, and collect the rinsate as hazardous waste.[5]
-
-
Labeling:
-
Storage:
-
Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA).[7]
-
The SAA must be a secure, well-ventilated area, away from heat and sources of ignition.[1]
-
Store this compound waste separately from incompatible materials, such as strong oxidizing agents and strong bases.[1] Utilize secondary containment, such as a lab tray, to capture any potential leaks.[4]
-
-
Waste Pickup:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[4][5]
-
Follow your institution's specific procedures for requesting a waste pickup. Be aware of accumulation time and quantity limits.[4][6]
-
Key Chemical and Hazard Information
For quick reference, the following table summarizes the key properties and hazards of this compound.
| Property | Information |
| Chemical Formula | C₆H₆S₂ |
| CAS Number | 626-04-0 |
| Physical State | Liquid or solid (melting point 24-25 °C) |
| Primary Hazards | Causes serious eye damage, skin irritation, and may cause respiratory irritation.[1][2] Harmful if swallowed, in contact with skin, or if inhaled.[8] |
| Odor | Strong, unpleasant stench.[1] |
| Incompatibilities | Strong oxidizing agents, strong bases.[1] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | C6H6S2 | CID 522062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. This compound | 626-04-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
